(3R,4S)-3-fluoropiperidin-4-ol hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,4S)-3-fluoropiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-JBUOLDKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@H]1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955028-89-4, 1523530-55-3 | |
| Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955028-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinol, 3-fluoro-, hydrochloride (1:1), (3R,4S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523530-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
Foreword: The Strategic Value of Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and modulated basicity (pKa)—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic hurdles. The piperidine ring, a ubiquitous heterocycle in numerous pharmaceuticals, is a prime candidate for such strategic fluorination. This guide provides a comprehensive technical overview of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride , a chiral building block of significant interest, particularly for its role in the synthesis of targeted cancer therapeutics. Our focus will be on delivering field-proven insights, explaining the causality behind experimental choices, and grounding all claims in authoritative references.
Core Molecular Identity and Physicochemical Profile
This compound is a synthetic, chiral heterocyclic compound. The cis-relationship between the fluorine at the C3 position and the hydroxyl group at the C4 position, combined with the specific (3R,4S) stereochemistry, defines its three-dimensional architecture, which is crucial for its application in stereospecific syntheses.
Structural and Identification Parameters
A clear understanding of the molecule's identity is paramount. There has been some ambiguity in public databases regarding its CAS Registry Number. For clarity:
-
CAS Number 1523530-55-3 is predominantly assigned to the specific (3R,4S) enantiomer as the hydrochloride salt.[1][2][3]
-
CAS Number 955028-89-4 is often associated with the racemic cis-((+/-)-rel-(3R,4S))-3-fluoropiperidin-4-ol hydrochloride.[4][5]
Researchers procuring this material should verify the stereochemical purity with the supplier, referencing the specific CAS number and providing analytical data (e.g., chiral HPLC).
The fundamental properties of the (3R,4S) enantiomer are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁ClFNO | [1][2] |
| Molecular Weight | 155.60 g/mol | [2][6] |
| Appearance | White to off-white solid | [1] |
| Purity (Typical) | ≥95% - 97% | [1][2][4] |
| InChI Key | VGRYZBPWUNRGDD-JBUOLDKXSA-N | [1] |
| SMILES | Cl.O[C@H]1CCNC[C@H]1F | [2] |
Physicochemical Properties (Experimental and Predicted)
Quantitative physical data for this specific molecule is not widely published in peer-reviewed literature. The data presented here is a synthesis of information from commercial suppliers and computational predictions, which should be considered for guidance and verified experimentally.
| Property | Value/Range | Comments & Rationale |
| Melting Point | Data not consistently available in literature. | As a hydrochloride salt of a small molecule, a relatively high melting point with decomposition is expected. |
| Boiling Point | Not applicable (decomposes). | |
| Solubility | Soluble in water. Soluble in methanol. Sparingly soluble in other polar organic solvents like ethanol. Insoluble in non-polar solvents like hexanes. | The hydrochloride salt form and the presence of the hydroxyl group confer high polarity and favor solubility in protic, polar solvents. The "like dissolves like" principle is foundational here; the ionic salt and hydrogen bonding capabilities dictate its solubility profile. |
| pKa (Predicted) | ~8.5 - 9.5 (for the piperidinium ion) | The presence of an electron-withdrawing fluorine atom at the β-position to the nitrogen is known to decrease the basicity (lower the pKa) of the piperidine nitrogen compared to piperidine itself (pKa ~11.2). This modulation is a key feature for its use in drug design, as it can fine-tune the ionization state of the molecule at physiological pH, impacting cell permeability and target binding. |
Synthesis and Stereochemical Control
The synthesis of enantiopure (3R,4S)-3-fluoropiperidin-4-ol is a non-trivial process where control of stereochemistry is the primary challenge. The most authoritative and cited method for accessing the chiral core involves an organocatalyzed enantioselective fluorination of a protected piperidinone precursor.
Key Synthetic Strategy: Enantioselective Fluorination
A robust and scalable enantioselective synthesis for the N-Boc protected precursor, (3R,4S)-1-Boc-3-fluoropiperidin-4-ol, was reported by Scott et al. in The Journal of Organic Chemistry (2013).[7] This approach provides the foundation for producing the target compound with high enantiopurity.
The logical workflow is as follows:
Caption: Synthetic workflow for (3R,4S)-3-fluoropiperidin-4-ol HCl.
Detailed Experimental Protocol (Adapted from Authoritative Sources)
The following protocol is a synthesized methodology based on the principles described by Scott et al. for the precursor and standard chemical procedures for deprotection and salt formation.[7]
Part A: Synthesis of (3R,4S)-1-Boc-3-fluoropiperidin-4-ol
-
Catalyst Preparation & Enantioselective Fluorination:
-
To a solution of a chiral primary amine catalyst (e.g., a modified cinchona alkaloid, as in the original report, or (R)-α-methylbenzylamine as a simpler alternative) in an appropriate solvent like diethyl ether at -20 °C, add a solution of lithium diisopropylamide (LDA) to generate the lithium amide.
-
Add 1-Boc-piperidin-4-one in portions to the cooled catalyst solution. The in situ formation of a chiral enamine is the critical step that dictates the stereochemical outcome.
-
Add N-Fluorobenzenesulfonimide (NFSI or Selectfluor®) as the electrophilic fluorine source. The chiral enamine complex directs the fluorinating agent to one face of the molecule, establishing the (R) stereocenter at the C3 position.
-
Stir the reaction for 24-48 hours, carefully monitoring the temperature.
-
Work up the reaction by quenching, followed by extraction and purification via column chromatography to isolate (R)-1-Boc-3-fluoropiperidin-4-one.
-
-
Diastereoselective Reduction:
-
Dissolve the purified (R)-1-Boc-3-fluoropiperidin-4-one in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise. The hydride will preferentially attack from the less sterically hindered face, leading to the formation of the cis-alcohol, (3R,4S)-1-Boc-3-fluoropiperidin-4-ol. This step is crucial for establishing the desired relative stereochemistry.
-
After completion, quench the reaction and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography or recrystallization. The piperidinols are often readily crystallized to achieve very high enantiopurity (>99% ee).[7]
-
Part B: Deprotection and Hydrochloride Salt Formation
-
Boc Deprotection:
-
Dissolve the purified and dried (3R,4S)-1-Boc-3-fluoropiperidin-4-ol in a suitable solvent such as methanol or 1,4-dioxane.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or concentrated HCl in methanol) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS. The evolution of isobutylene gas is indicative of the reaction's progress.
-
-
Isolation of the Hydrochloride Salt:
-
Upon completion, the hydrochloride salt often precipitates directly from the reaction mixture. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexanes to remove any organic-soluble impurities.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
| Analysis Type | Expected Results & Interpretation |
| ¹H NMR | The spectrum will be complex due to the rigidity of the chair conformation and fluorine-proton coupling. Key expected signals include: a multiplet for the proton at C3 (bearing the fluorine), which will show a large geminal coupling to fluorine (~45-50 Hz). Protons on C2 and C5 adjacent to the nitrogen will appear as complex multiplets, often broadened due to the presence of the ammonium proton. The proton at C4 (bearing the hydroxyl group) will also be a multiplet. The NH₂⁺ and OH protons will be visible, often as broad singlets, and their chemical shifts will be dependent on the solvent and concentration. |
| ¹³C NMR | The carbon spectrum will show 5 distinct signals for the piperidine ring. The C3 carbon bonded to fluorine will exhibit a large one-bond C-F coupling constant (J₁CF) of approximately 180-200 Hz, appearing as a doublet. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (J₂CF). These characteristic couplings are definitive proof of fluorination at the C3 position. |
| FTIR | The spectrum will show a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol and a broad band from 2400-2800 cm⁻¹ characteristic of the N-H stretching of the secondary ammonium salt (R₂NH₂⁺). A C-F stretch will be present in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | Using ESI+, the mass spectrum should show a prominent peak for the parent free base [M+H]⁺ at m/z ≈ 120.08, corresponding to the molecular formula C₅H₁₁FNO⁺. |
| Chiral HPLC | This is the definitive method to confirm enantiomeric purity. Using a suitable chiral stationary phase, the (3R,4S) enantiomer should be resolved from its (3S,4R) counterpart, allowing for the determination of enantiomeric excess (ee). |
Applications in Medicinal Chemistry: A Gateway to EGFR Inhibitors
This compound is a valuable building block primarily because its structure is incorporated into highly potent and selective kinase inhibitors. Its most notable application is in the synthesis of third-generation Epidermal Growth Factor Receptor (EGFR) inhibitors designed to overcome resistance in non-small cell lung cancer (NSCLC).[3][8]
EGFR inhibitors like gefitinib and erlotinib can become ineffective due to a secondary "gatekeeper" mutation, T790M. Third-generation inhibitors are designed to target this resistant mutant EGFR while sparing the wild-type receptor, thereby reducing toxicity. The fluorinated piperidinol moiety plays a crucial role in achieving this selectivity and improving drug-like properties.
Caption: General synthetic pathway for EGFR inhibitors.
While specific, proprietary industrial synthesis routes are not always published, the logical synthetic connection involves the piperidine nitrogen acting as a nucleophile to displace a leaving group on an activated pyrimidine core. The stereochemistry and modulated pKa of the fluoropiperidinol moiety are critical for orienting the molecule correctly within the ATP-binding pocket of the mutant EGFR kinase and for establishing key hydrogen bonding interactions.
Safety, Handling, and Stability
As a Senior Application Scientist, ensuring laboratory safety and material integrity is non-negotiable.
Hazard Identification and Handling
The compound is classified as an irritant. Standard laboratory precautions should be strictly followed.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile). All handling of the solid should be performed in a well-ventilated fume hood to avoid inhalation of dust.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for several minutes. If skin contact occurs, wash off with soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is typically 2-8 °C .[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and contaminants.
-
Stability: Hydrochloride salts of amines are generally stable crystalline solids with a much longer shelf life than the corresponding free bases. When stored correctly, piperidine-based compounds can be stable for several years.[4] However, periodic re-analysis is recommended for long-term stored material to ensure purity.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool in the field of medicinal chemistry. Its carefully designed structure, featuring stereochemically defined fluorine and hydroxyl groups, provides a unique combination of properties that are leveraged in the synthesis of advanced therapeutics. This guide has provided a comprehensive overview of its identity, synthesis, analysis, and application, grounded in the principles of scientific integrity. Researchers and drug development professionals who understand the nuances of this building block—from the causality of its stereoselective synthesis to the strategic impact of its modulated pKa—are better equipped to accelerate the discovery of next-generation medicines.
References
- 1. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piperidine - Wikipedia [en.wikipedia.org]
- 8. This compound CAS#: 1523530-55-3 [amp.chemicalbook.com]
A Comprehensive Technical Guide to (3R,4S)-3-fluoropiperidin-4-ol hydrochloride: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate a variety of critical properties. Fluorine's unique electronic properties can influence metabolic stability, membrane permeability, and binding affinity to biological targets. The piperidine moiety, a ubiquitous scaffold in numerous pharmaceuticals, when combined with fluorine, presents a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of novel therapeutics. This guide provides an in-depth technical overview of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride , a chiral building block of significant interest in the development of next-generation therapeutics.
Part 1: Chemical Identity and Physicochemical Properties
Structure and Stereochemistry
This compound is a piperidine ring substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position. The (3R,4S) stereochemistry designates a cis relationship between the fluorine and hydroxyl groups on the piperidine ring. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of synthetic transformations and biological screening protocols.
CAS Number and Nomenclature
There is some variability in the reported CAS numbers for this compound, which is not uncommon for complex chiral molecules. The most frequently cited CAS number for This compound is 1523530-55-3 [1][2]. However, other CAS numbers, such as 955028-89-4, have also been associated with this structure or its racemate[3][4]. The enantiomer, (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, is associated with CAS number 1443380-89-9[5][6]. Researchers are advised to verify the CAS number with their specific supplier and analytical data.
Synonyms:
-
cis-3-fluoropiperidin-4-ol hydrochloride
-
(3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride
-
(3R,4S)-3-Fluoro-4-piperidinol hydrochloride
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C5H11ClFNO | [2] |
| Molecular Weight | 155.60 g/mol | [2][7] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [2][3] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [2][4] |
| SMILES | Cl.O[C@H]1CCNC[C@H]1F | [2] |
| InChI Key | VGRYZBPWUNRGDD-JBUOLDKXSA-N | [1] |
Part 2: Synthesis and Characterization
The synthesis of enantiomerically pure this compound is a multi-step process that requires precise stereochemical control. A key strategy involves the enantioselective fluorination of a protected piperidinone precursor.
Synthetic Workflow
The following workflow outlines a common synthetic approach, based on methodologies reported in the literature for the synthesis of the cis-1-Boc-3-fluoropiperidin-4-ol precursor[8][9].
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Exemplary)
Step 1: Enantioselective Fluorination of N-Boc-4-piperidone
This step is critical for establishing the desired stereochemistry. An organocatalytic approach, as pioneered by MacMillan and others, is often employed[8][9].
-
To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent (e.g., chloroform) is added a chiral primary amine catalyst (e.g., a modified cinchona alkaloid or a simpler chiral amine) (0.1-0.2 equivalents).
-
The mixture is stirred at room temperature for a specified period to allow for enamine formation.
-
An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) (1.1 equivalents), is added portion-wise.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched, and the crude product is purified by column chromatography to yield N-Boc-3-fluoro-4-piperidone.
Step 2: Stereoselective Reduction to (3R,4S)-N-Boc-3-fluoropiperidin-4-ol
The reduction of the fluorinated ketone is typically diastereoselective, favoring the formation of the cis product due to steric hindrance.
-
The N-Boc-3-fluoro-4-piperidone (1 equivalent) is dissolved in a protic solvent such as methanol or ethanol.
-
The solution is cooled to 0 °C, and a reducing agent, such as sodium borohydride (NaBH4) (1.5 equivalents), is added slowly.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated. The resulting cis-diol can often be purified by crystallization to enhance enantiomeric and diastereomeric purity[8][9].
Step 3: Boc Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
-
The purified (3R,4S)-N-Boc-3-fluoropiperidin-4-ol (1 equivalent) is dissolved in a suitable solvent, such as dioxane or diethyl ether.
-
A solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) (2-3 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for several hours, during which the hydrochloride salt typically precipitates.
-
The solid product is collected by filtration, washed with cold solvent, and dried under vacuum to yield this compound.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the structure, purity, and stereochemistry of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the chemical structure and stereochemistry. The coupling constants between the protons on C3 and C4, as well as the fluorine atom, can help to establish the cis relationship. Spectroscopic data for the enantiomer (3S,4R) is available from some suppliers and can be used for comparison[10][11].
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of the final product.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
-
Elemental Analysis: Confirms the elemental composition of the compound.
Part 3: Applications in Drug Discovery
The this compound scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. The introduction of the fluorine atom can have several beneficial effects.
Modulation of Basicity and Physicochemical Properties
The electron-withdrawing nature of the fluorine atom lowers the pKa of the piperidine nitrogen. This reduction in basicity can be advantageous in drug design, as it can reduce off-target effects, such as binding to the hERG potassium channel, which is associated with cardiac toxicity[12].
Role in Structure-Activity Relationships (SAR)
The fluorine and hydroxyl groups provide vectors for further chemical modification, allowing for the exploration of the surrounding chemical space in a targeted manner. The rigidified conformation of the fluorinated piperidine ring can also lead to enhanced binding to the target protein.
Caption: Conceptual diagram of the role of the scaffold in drug design.
Application in Kinase Inhibitors
The piperidine scaffold is frequently found in kinase inhibitors, and the introduction of fluorine can enhance their selectivity and potency. While a specific marketed drug containing this exact building block is not readily identifiable from public literature, its utility is demonstrated in patent literature for the synthesis of various kinase inhibitors[13].
Part 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes[14].
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention[14].
-
Storage: Store in a tightly sealed container in a cool, dry place[2].
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a chiral, fluorinated piperidine scaffold offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. The well-defined stereochemistry and the presence of functional groups for further derivatization make it an attractive starting material for the synthesis of complex and potent bioactive molecules. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of such strategically designed building blocks will undoubtedly increase.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. This compound [sobekbio.com]
- 4. (3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride - Lead Sciences [lead-sciences.com]
- 5. (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride CAS#: 1443380-89-9 [m.chemicalbook.com]
- 6. 1443380-89-9|(3S,4R)-3-Fluoropiperidin-4-ol hydrochloride|BLD Pharm [bldpharm.com]
- 7. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride(1443380-89-9) 1H NMR [m.chemicalbook.com]
- 11. (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride,1443380-89-9-Amadis Chemical [amadischem.com]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride molecular weight.
An In-Depth Technical Guide to (3R,4S)-3-fluoropiperidin-4-ol hydrochloride: Properties, Analysis, and Application
Introduction
This compound is a heterocyclic organic compound that has garnered significant interest within the field of medicinal chemistry. As a fluorinated piperidine, it serves as a valuable building block in the synthesis of novel pharmaceutical agents. The strategic incorporation of a fluorine atom into organic molecules can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated scaffolds like this one highly sought after by drug development professionals. This guide provides a detailed overview of its core physicochemical properties, a validated workflow for its quality assessment, and insights into its application.
Physicochemical and Structural Properties
The fundamental characteristics of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value | Source |
| Molecular Weight | 155.60 g/mol | [1][2][3] |
| Molecular Formula | C₅H₁₁ClFNO | [1][2][4][5] |
| CAS Number | 1523530-55-3 | [1][4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% - 97% | [1][2][4] |
| Storage Conditions | 2-8°C, often under an inert atmosphere | [1][2] |
The nomenclature (3R,4S) defines the specific stereochemistry of the molecule, which is crucial for its interaction with chiral biological targets such as enzymes and receptors. The "cis" relationship between the fluorine at position 3 and the hydroxyl group at position 4 is a key structural feature. It is also known by synonyms such as cis-3-fluoropiperidin-4-ol hydrochloride[4].
Standard Quality Control Workflow
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount before its use in drug synthesis. The following workflow represents a self-validating system for the comprehensive analysis of this building block.
Caption: Quality control workflow for (3R,4S)-3-fluoropiperidin-4-ol HCl.
Experimental Protocol Explanations:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the overall proton framework of the piperidine ring, while ¹⁹F NMR is essential for verifying the presence and chemical environment of the single fluorine atom. The coupling patterns between fluorine and adjacent protons provide definitive structural confirmation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for purity assessment. The LC component separates the main compound from any impurities, and the MS component provides mass-to-charge ratio data. The detected molecular ion should correspond to the free base (M+H)⁺ of the compound, confirming its molecular weight.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique is non-negotiable for stereospecific compounds. Using a chiral stationary phase, this method separates the (3R,4S) enantiomer from other potential stereoisomers, ensuring stereochemical purity which is critical for pharmacological activity.
Applications in Drug Discovery
This compound is classified as an important building block for drug discovery and chemical development[1]. The piperidine ring is a privileged scaffold, appearing in numerous approved drugs. The introduction of the fluoro-alcohol motif offers several advantages:
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, affecting the compound's ionization state at physiological pH and thereby influencing its absorption and distribution.
-
Metabolic Blocking: A fluorine atom can block sites of metabolism (e.g., cytochrome P450-mediated oxidation), potentially increasing the half-life of a drug candidate.
-
Enhanced Binding Interactions: The hydroxyl group and the fluorine atom can participate in hydrogen bonding and other non-covalent interactions with protein targets, potentially enhancing binding affinity and selectivity.
Conclusion
This compound is a well-defined chemical entity whose utility in modern drug discovery is rooted in its specific stereochemistry and the strategic placement of a fluorine atom. A precise understanding of its molecular weight (155.60 g/mol ) and other physicochemical properties, combined with a rigorous analytical validation workflow, is essential for its successful application in the synthesis of next-generation therapeutics.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. (3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride - Lead Sciences [lead-sciences.com]
- 3. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 1523530-55-3 [amp.chemicalbook.com]
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride structure elucidation.
An In-Depth Technical Guide to the Structure Elucidation of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive walkthrough of the analytical methodologies required for the unambiguous structure elucidation of this compound, a key building block in modern medicinal chemistry. The strategic incorporation of fluorine into molecules like piperidines can significantly enhance pharmacokinetic and physicochemical properties, making them valuable scaffolds in drug discovery.[1][2] However, the presence of fluorine and multiple stereocenters necessitates a multi-technique, synergistic approach for complete characterization. This document details the causality behind experimental choices, outlines self-validating protocols, and integrates data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography to confirm the compound's constitution, relative configuration (cis), and absolute stereochemistry (3R,4S).
The Strategic Importance of Fluorinated Piperidines
The piperidine ring is a privileged scaffold, forming the core of numerous biologically active compounds.[3] Concurrently, the use of fluorine in drug design has become a cornerstone strategy for optimizing molecular properties.[4][5] Introducing fluorine can increase metabolic stability, modulate pKa to improve membrane permeability, and enhance binding affinity to target proteins.[1][2] The molecule this compound combines these features, presenting both an opportunity for novel drug design and a challenge for structural analysis. The precise spatial arrangement of the fluorine and hydroxyl groups is critical, as stereoisomers can have dramatically different biological activities and off-target effects. Therefore, a rigorous and unequivocal elucidation of its three-dimensional structure is paramount.
The Analytical Workflow: A Synergistic Approach
The complete structural determination of a complex molecule is never reliant on a single technique. Instead, it is a process of accumulating and correlating evidence from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and their combined data provide the definitive structural proof.
Caption: Overall workflow for structure elucidation.
Mass Spectrometry: Confirming the Foundation
Expertise & Causality: Before delving into complex stereochemical analysis, the first step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal choice for this task due to its ability to provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in methanol.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The instrument must be calibrated with a known standard immediately prior to the run to ensure high mass accuracy.
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule. Use the instrument's software to calculate the elemental composition based on the exact mass.
Trustworthiness & Expected Results: The molecular formula of the free base is C₅H₁₀FNO. The expected mass for the protonated molecule [C₅H₁₁FNO]⁺ is calculated to be 120.0825. HRMS analysis should yield a measured mass within 5 ppm of this theoretical value, confirming the elemental composition and ruling out other possibilities. The presence of the chlorine isotope pattern would not be expected for the protonated free base unless non-covalent adducts with HCl are observed.
FT-IR Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. This serves as a quick confirmation that the primary structural motifs (hydroxyl, amine, C-F bond) are present as expected.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands.
Trustworthiness & Expected Results: A successful scan will provide a spectrum with clear absorption bands corresponding to the key functional groups.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching | ~3300-3400 (Broad) |
| N-H (Amine Salt) | Stretching | ~2400-3200 (Broad, multiple bands) |
| C-H (Aliphatic) | Stretching | ~2850-2960 |
| C-F (Alkyl Fluoride) | Stretching | ~1000-1100 (Strong) |
The broadness of the O-H and N-H signals is indicative of hydrogen bonding, which is expected in the solid state. The presence of these bands provides corroborating evidence for the structure proposed by MS.
NMR Spectroscopy: The Core of the Elucidation
NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments is essential to assemble the carbon framework and define the stereochemistry.[6]
Expertise & Causality: The key to elucidating the stereochemistry lies in the analysis of coupling constants (J-values). The magnitude of the coupling between two nuclei is dependent on the dihedral angle between them, as described by the Karplus equation.[7] In a piperidine ring, which typically adopts a chair conformation, the dihedral angles between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct.[8] The presence of fluorine provides an additional, powerful probe, as both ³J(H,F) and ²J(H,F) couplings are highly sensitive to stereochemistry.[8][9]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides as it can simplify the spectrum by exchanging the acidic N-H and O-H protons.
-
1D ¹H NMR: Acquire a standard proton spectrum. This provides information on the number of different proton environments and their splitting patterns.
-
1D ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This will show a single resonance, confirming the presence of one fluorine environment. A proton-coupled spectrum will show the splitting of this signal by adjacent protons.
-
1D ¹³C NMR (with DEPT): Acquire a proton-decoupled carbon spectrum. Use DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds), allowing for the tracing of H-C-C-H networks.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, enabling unambiguous assignment of carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule.
Trustworthiness & Data Integration: The structure is pieced together systematically. The relative cis stereochemistry between the fluorine at C3 and the hydroxyl at C4 is determined primarily from the ³J(H3,H4) coupling constant. In a chair conformation, a cis relationship would place one substituent axial and the other equatorial. This results in an axial-equatorial or equatorial-axial relationship between H3 and H4, leading to a small coupling constant (typically 2-5 Hz). A trans relationship would place both substituents axial or both equatorial. A trans-diaxial arrangement of H3 and H4 would result in a large coupling constant (~8-12 Hz).
Furthermore, the large axial-axial couplings of H3 and H4 to their neighboring protons on C2 and C5, respectively, along with the large geminal coupling between the fluorine and the axial proton on C3 (²J(H3ax, F)), help to lock in the conformation and confirm the assignments.[8][9][10]
Illustrative NMR Data Summary (in D₂O)
| Position | ¹H Shift (ppm) | ¹H Multiplicity | J (Hz) | ¹³C Shift (ppm) | Key HMBC Correlations |
| H2ax | ~3.20 | ddd | J(H2ax,H2eq)≈13, J(H2ax,H3)≈10, J(H2ax,F)≈4 | C2: ~48.5 | C3, C6 |
| H2eq | ~3.55 | ddd | J(H2eq,H2ax)≈13, J(H2eq,H3)≈4, J(H2eq,F)≈2 | C3, C6 | |
| H3 | ~4.80 | dddd | J(H3,F)≈48, J(H3,H2ax)≈10, J(H3,H2eq)≈4, J(H3,H4)≈3 | C3: ~89.5 (d, ¹J(C,F)≈180) | C2, C4, C5 |
| H4 | ~4.10 | m | J(H4,H3)≈3, ... | C4: ~67.2 (d, ²J(C,F)≈18) | C2, C3, C5, C6 |
| H5ax | ~1.95 | m | ... | C5: ~30.1 | C3, C4, C6 |
| H5eq | ~2.20 | m | ... | C3, C4, C6 | |
| H6ax | ~3.15 | m | ... | C6: ~43.8 | C2, C5 |
| H6eq | ~3.40 | m | ... | C2, C5 |
Note: These are representative values based on known principles of fluorinated piperidines; actual values may vary. The large ¹J(C,F) and smaller ²J(C,F) values in the ¹³C NMR are characteristic and aid in assignment.
Caption: Key COSY and HMBC correlations for the piperidine ring.
Single-Crystal X-ray Crystallography: The Gold Standard
Expertise & Causality: While NMR provides an exquisitely detailed picture of the molecule's structure in solution, X-ray crystallography provides an unambiguous, high-resolution map of the molecule in the solid state.[11] It is the ultimate arbiter, capable of confirming not only the constitution and relative stereochemistry but also the absolute stereochemistry (R/S assignments) if a good quality crystal is obtained and the correct experimental procedure (e.g., use of anomalous dispersion) is followed.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. High-quality single crystals are grown, typically by slow evaporation of a solvent, vapor diffusion, or solvent layering. Common solvents for piperidine salts include ethanol, methanol, or mixtures with ethyl acetate.[11]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal motion. X-rays (e.g., from a Mo or Cu source) are diffracted by the crystal lattice as it is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the electron density map of the unit cell, revealing the positions of the atoms. The structural model is then refined to best fit the experimental data. The absolute configuration can be determined from the anomalous scattering of the X-rays, typically quantified by the Flack parameter.
Trustworthiness & Expected Results: The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles. It will definitively show the cis relationship between the fluorine on C3 and the hydroxyl on C4. The analysis will confirm the chair conformation of the piperidine ring and specify the axial/equatorial positions of the substituents. Crucially, it will allow for the unambiguous assignment of the (3R, 4S) absolute configuration, providing the final and most definitive piece of structural evidence.
Conclusion
The structure elucidation of this compound is a prime example of the necessity of a modern, multi-technique analytical approach in chemical and pharmaceutical development. While each technique—MS, FT-IR, NMR, and X-ray crystallography—provides critical information, it is the synthesis of all the data that allows for a confident and complete structural assignment. The initial MS and FT-IR data confirm the basic formula and functional groups. A comprehensive suite of 1D and 2D NMR experiments then builds the molecular framework and defines the relative stereochemistry and solution-state conformation. Finally, single-crystal X-ray crystallography serves as the ultimate validation, providing an atomic-resolution snapshot of the solid-state structure and confirming the absolute stereochemistry. This rigorous, self-validating workflow ensures the highest level of scientific integrity for researchers and drug development professionals.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 11. benchchem.com [benchchem.com]
Foreword: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, present in over 59% of all small-molecule drugs approved by the FDA.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold. The strategic incorporation of fluorine into this scaffold offers a powerful tool for medicinal chemists to fine-tune a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and basicity (pKa).[2][3] The modulation of pKa, in particular, can have a profound impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and mitigate off-target effects like hERG liability.[3][4]
(3R,4S)-3-fluoropiperidin-4-ol, with its defined cis-stereochemistry, represents a highly valuable and sought-after building block.[5][6] It provides a three-dimensional framework that can orient substituents in precise vectors, enabling optimized interactions with biological targets. However, the stereocontrolled synthesis of such molecules is non-trivial, presenting significant challenges in controlling both diastereoselectivity and enantioselectivity.[7][8]
This guide provides a detailed examination of the primary and most effective synthetic pathway to enantiopure this compound, focusing on the underlying principles, experimental causality, and practical execution.
Part 1: The Core Synthesis Pathway via Asymmetric Organocatalytic Fluorination
The most robust and well-documented route to enantiopure cis-3-fluoropiperidin-4-ol proceeds through an organocatalyzed asymmetric α-fluorination of a piperidinone precursor, followed by a diastereoselective reduction. This strategy was pioneered by researchers at Rigel, Inc., who developed the first enantioselective route to this key building block.[5][6][9]
Retrosynthetic Analysis
The synthesis begins with the commercially available and relatively inexpensive N-Boc-4-piperidinone. The key transformations are the introduction of the fluorine atom at the C3 position with the correct stereochemistry and the subsequent reduction of the ketone at C4 to yield the desired cis-alcohol.
Caption: Retrosynthetic analysis of (3R,4S)-3-fluoropiperidin-4-ol HCl.
Step 1: Asymmetric α-Fluorination of N-Boc-4-piperidinone
This is the cornerstone of the entire synthesis, where the chirality of the final product is established. The reaction employs an electrophilic fluorine source, N-fluorobenzenesulfonimide (NFSI), and a chiral organocatalyst to induce enantioselectivity.
Causality and Mechanistic Insight: The mechanism relies on the formation of a chiral enamine intermediate between the catalyst and N-Boc-4-piperidinone. This enamine then attacks the electrophilic fluorine source from a sterically less hindered face, directed by the chiral environment of the catalyst. The initial work utilized a modified cinchona alkaloid catalyst, derived from quinidine, which provided high enantioselectivity.[6] A significant finding of this work was that simpler, commercially available primary amines, such as (R)-α-methylbenzylamine, could also catalyze the reaction with comparable levels of enantioselectivity, making the process more practical and cost-effective.[5][9]
Catalyst Comparison:
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Enantiomeric Excess (ee%) | Source |
| Modified Cinchona Alkaloid (from Quinidine) | 12 | 0 | 90% | [6] |
| Modified Cinchona Alkaloid (from Quinine) | 12 | 0 | 70% | [9] |
| (R)-α-methylbenzylamine | 10 | 0 | 88% | [6] |
| (S)-α-methylbenzylamine | 10 | 0 | 88% (opposite enantiomer) | [6] |
Detailed Experimental Protocol: (Adapted from Shaw, S. J. et al., J. Org. Chem. 2013)[6]
-
To a suspension of freshly ground sodium carbonate (1.5 equiv.) and N-fluorobenzenesulfonimide (NFSI, 1.0 equiv.) in tetrahydrofuran (THF, ~5 mL/g of piperidinone) at 0 °C, add the chiral primary amine catalyst (e.g., (R)-α-methylbenzylamine, 0.10 equiv.).
-
Stir the resulting mixture at 0 °C for 10 minutes.
-
Add N-Boc-4-piperidinone (2.0 equiv.) in portions to the reaction mixture. Note: Using an excess of the piperidinone starting material was found to be beneficial.
-
Stir the reaction vigorously at 0 °C for 24-48 hours, monitoring by TLC or LC-MS until the NFSI is consumed.
-
Upon completion, add diethyl ether (Et₂O) to the reaction mixture.
-
Filter the suspension through a pad of silica gel to remove insoluble materials, eluting with additional Et₂O.
-
Concentrate the filtrate under reduced pressure to yield the crude (R)-1-Boc-3-fluoropiperidin-4-one. The crude product is typically carried forward to the next step without extensive purification, although it may contain a small amount of a difluorinated byproduct.[6]
Step 2: Diastereoselective Reduction of (R)-1-Boc-3-fluoropiperidin-4-one
The reduction of the α-fluoroketone intermediate must be highly diastereoselective to yield the desired cis-3-fluoro-4-ol configuration. This is readily achieved using a standard reducing agent like sodium borohydride (NaBH₄).
Causality and Mechanistic Insight: The stereochemical outcome is dictated by the hydride attack on the carbonyl. The fluorine atom at the adjacent carbon influences the conformation of the ring, and the hydride preferentially attacks from the face opposite to the fluorine atom, leading to the thermodynamically more stable cis-product.
Detailed Experimental Protocol:
-
Dissolve the crude (R)-1-Boc-3-fluoropiperidin-4-one from the previous step in methanol (MeOH) at 0 °C.
-
Add sodium borohydride (NaBH₄, ~1.5 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting ketone.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cis-1-Boc-3-fluoropiperidin-4-ol.
Step 3: Purification via Crystallization
While the fluorination reaction provides good enantioselectivity (e.g., ~90% ee), achieving enantiopurity (>98% ee) suitable for pharmaceutical development requires a final purification step. Fortunately, the Boc-protected fluoropiperidinol product is readily crystallizable.[5][6]
Protocol for Enantiomeric Enrichment:
-
Dissolve the crude cis-1-Boc-3-fluoropiperidin-4-ol in a minimal amount of a suitable solvent system, such as ether-hexane.[6]
-
Allow the solution to stand at a reduced temperature (e.g., 4 °C or -20 °C) to induce crystallization.
-
Collect the crystals by filtration. A single crystallization is often sufficient to upgrade the material from ~90% ee to >98% ee.[6]
-
The enantiomeric excess of the crystalline material should be confirmed by chiral HPLC analysis.
Step 4: Boc-Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the stable hydrochloride salt.
Detailed Experimental Protocol:
-
Dissolve the enantiopure (3R,4S)-1-Boc-3-fluoropiperidin-4-ol in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, ~5-10 equiv.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. A precipitate will form as the hydrochloride salt is generated.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.[10]
Part 2: Synthesis Workflow and Alternative Strategies
Overall Workflow Diagram
The following diagram illustrates the complete, optimized workflow for the synthesis.
Caption: Experimental workflow for the synthesis of the target compound.
Alternative Synthetic Approaches
While the organocatalytic fluorination route is highly effective, other innovative methods for accessing enantioenriched 3-fluoropiperidines have been developed.
-
Palladium-Catalyzed Allylic Alkylation: A more recent strategy involves the palladium-catalyzed enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters. This method generates functionalized piperidine precursors that can be further elaborated.[8] This approach provides a different disconnection and highlights the continuous innovation in stereoselective C-F bond formation.
-
Hydrogenation of Fluoropyridines: For accessing fluorinated piperidines more generally, the catalytic hydrogenation of readily available fluoropyridine precursors is a powerful tool.[1][2] This method is often robust and uses heterogeneous catalysts like palladium.[1] While achieving the specific (3R,4S)-3-fluoro-4-ol substitution pattern directly might require a multi-step sequence starting from a suitably functionalized fluoropyridine, this strategy is valuable for generating a diverse range of fluorinated piperidine analogues.[1][2]
Conclusion
The synthesis of this compound is a prime example of modern asymmetric synthesis applied to problems in medicinal chemistry. The key to an efficient and scalable route is the organocatalyzed enantioselective α-fluorination of N-Boc-4-piperidinone, which establishes the crucial C3 stereocenter with high fidelity. The discovery that simple chiral primary amines can effectively replace more complex catalysts has significantly enhanced the practicality of this pathway. Subsequent diastereoselective reduction and crystallization for enantiomeric enrichment provide a reliable method to access this valuable building block in high purity. As the demand for sophisticated, three-dimensional molecular fragments continues to grow in drug discovery, robust and well-understood synthetic pathways like the one detailed here are of paramount importance.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemshuttle.com [chemshuttle.com]
Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol: A Technical Guide for Medicinal Chemistry
Abstract
This technical guide provides an in-depth exploration of the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a highly valued building block in modern medicinal chemistry. The strategic introduction of fluorine into piperidine scaffolds can significantly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, thereby enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This document details a field-proven, organocatalytic approach for establishing the critical C-F stereocenter, focusing on the practical application of chiral amine catalysis. We will dissect the causality behind experimental choices, provide step-by-step protocols for key transformations, and present a self-validating system for achieving high enantiopurity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated heterocycles in their discovery programs.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals, including well-known drugs like paroxetine and pethidine.[1] The incorporation of fluorine into this privileged structure has emerged as a powerful strategy in drug design. A fluorine atom, particularly in the β-position to the nitrogen, can profoundly influence the amine's basicity. An axial fluorine atom on a piperidine ring can lower the pKa of the nitrogen by one log unit, while an equatorial fluorine can reduce it by nearly two units.[1] This modulation of pKa is critical for optimizing drug-receptor interactions and improving properties such as bioavailability and permeability.[1]
Despite their importance, the synthesis of enantiomerically pure fluorinated piperidines has been a significant challenge. Many reported syntheses rely on racemic approaches followed by chiral HPLC separation, a method not amenable to large-scale manufacturing.[1] This guide focuses on a robust and scalable enantioselective method to access both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a versatile intermediate for further chemical elaboration.
Core Synthetic Strategy: Asymmetric Fluorination via Chiral Amine Catalysis
The cornerstone of this synthetic approach is the organocatalytic enantioselective α-fluorination of a ketone precursor, followed by a diastereoselective reduction to yield the desired cis-3-fluoropiperidin-4-ol. This strategy leverages the formation of a chiral enamine intermediate, which then undergoes a stereocontrolled electrophilic fluorination.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for enantioselective synthesis.
Pillar of the Synthesis: Enantioselective α-Fluorination
The key to establishing the stereochemistry at the C3 position is the asymmetric fluorination of N-Boc-piperidin-4-one. This transformation is effectively catalyzed by chiral primary amines, which form a transient chiral enamine with the ketone substrate. The facial bias of this enamine intermediate directs the attack of the electrophilic fluorine source, Selectfluor (N-chloromethyl-N'-fluorotriethylenediammonium bis(tetrafluoroborate)), to one face of the molecule, thereby inducing enantioselectivity.
Initially, this methodology was developed using a modified cinchona alkaloid catalyst.[1][2][3] However, a significant advancement was the discovery that commercially available and less expensive primary amines, such as (R)- or (S)-α-methylbenzylamine, can be used with comparable levels of enantioselectivity.[1][2][3]
The proposed catalytic cycle is illustrated below:
Caption: Proposed catalytic cycle for enantioselective fluorination.
Diastereoselective Reduction and Purification
Following the asymmetric fluorination, the resulting N-Boc-3-fluoropiperidin-4-one is obtained with a moderate to good enantiomeric excess. The subsequent reduction of the ketone functionality is crucial for obtaining the desired cis-3-fluoropiperidin-4-ol diastereomer. The choice of reducing agent plays a significant role in the diastereoselectivity of this step. While sodium borohydride can be used, tetramethylammonium borohydride has been found to provide an improved ratio of the cis to trans diastereomer, typically around 4:1.[1]
A key feature of this synthetic route is the ability to achieve high enantiopurity through crystallization. Although the initial fluorination reaction may yield a product with an enantiomeric excess of around 70%, a single crystallization from a suitable solvent system (e.g., ether-hexane) can upgrade the enantiomeric excess to greater than 98%.[1][3] This makes the process highly practical for obtaining enantiopure material on a larger scale.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity. N-Boc-piperidin-4-one and Selectfluor are commercially available. Chiral primary amine catalysts are also commercially available in both enantiomeric forms.
Step-by-Step Protocol for Enantioselective Fluorination
To a solution of N-Boc-piperidin-4-one (1.0 eq) in a suitable solvent (e.g., CH3CN) is added the chiral primary amine catalyst (e.g., (R)-α-methylbenzylamine, 10 mol%). The mixture is stirred at 0 °C for 10-15 minutes. Selectfluor (1.1 eq) is then added portion-wise over 20 minutes, and the reaction mixture is stirred at 0 °C for the specified time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Rationale: The use of 10 mol% of the catalyst provides a good balance between reaction rate and cost-effectiveness. The reaction is performed at 0 °C to enhance enantioselectivity. Portion-wise addition of Selectfluor helps to control the reaction exotherm.
Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product, N-Boc-3-fluoropiperidin-4-one, is purified by column chromatography on silica gel.
-
Self-Validation: The enantiomeric excess of the purified product should be determined by chiral HPLC or SFC analysis to confirm the effectiveness of the asymmetric catalysis.
Step-by-Step Protocol for Diastereoselective Reduction
To a solution of the enantioenriched N-Boc-3-fluoropiperidin-4-one (1.0 eq) in methanol at 0 °C is added tetramethylammonium borohydride (1.5 eq) portion-wise. The reaction mixture is stirred at this temperature until the starting material is consumed (as monitored by TLC).
-
Rationale: Tetramethylammonium borohydride is chosen for its superior ability to selectively form the cis-diastereomer. The reaction is carried out at low temperature to maximize diastereoselectivity.
The reaction is then quenched by the slow addition of water. The mixture is concentrated under reduced pressure to remove methanol, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to yield the crude cis-N-Boc-3-fluoropiperidin-4-ol.
-
Self-Validation: The diastereomeric ratio of the crude product can be determined by 1H NMR spectroscopy or GC-MS analysis.
Protocol for Enantiomeric Enrichment by Crystallization
The crude cis-N-Boc-3-fluoropiperidin-4-ol is dissolved in a minimal amount of a hot solvent mixture (e.g., diethyl ether/hexane). The solution is allowed to cool slowly to room temperature and then placed in a refrigerator to induce crystallization. The resulting crystals are collected by filtration, washed with cold hexane, and dried under vacuum.
-
Rationale: The difference in the crystal lattice energy between the racemate and the enantiopure compound allows for the selective crystallization of one enantiomer, thereby enriching the enantiomeric excess of the solid material.
-
Self-Validation: The enantiomeric excess of the crystallized material should be determined by chiral HPLC or SFC analysis to confirm that it has reached >98% ee. The crystalline nature of the product can also be confirmed by X-ray crystallography.[3]
Data Summary
The following table summarizes typical results for the enantioselective fluorination and subsequent crystallization, demonstrating the practicality of this method for accessing both enantiomers of the target compound.
| Catalyst | Initial ee (%) | Crystallized ee (%) | Overall Yield (2 steps) |
| (R)-α-methylbenzylamine | ~70 | >98 | Good |
| (S)-α-methylbenzylamine | ~70 | >98 | Good |
| Modified Cinchona Alkaloid | ~85 | >98 | Good |
Conclusion
The enantioselective synthesis of cis-3-fluoropiperidin-4-ol presented herein offers a robust, scalable, and economically viable route to this important medicinal chemistry building block. The use of commercially available chiral primary amine organocatalysts, coupled with a highly effective crystallization-induced enantiomeric enrichment, provides a practical solution for accessing enantiopure fluorinated piperidines. This technical guide provides the necessary framework for researchers to confidently implement this methodology and accelerate their drug discovery and development programs.
References
Physicochemical properties of fluorinated piperidines.
An In-Depth Technical Guide to the Physicochemical Properties of Fluorinated Piperidines for Drug Discovery Professionals
Executive Summary
The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive analysis of the profound effects that fluorination imparts on the core physicochemical properties of piperidine-containing drug candidates. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to explain the underlying causality, enabling researchers to make more informed decisions in molecular design. We will explore the nuanced impacts on basicity (pKa), lipophilicity (logP/logD), and molecular conformation, culminating in an understanding of how these factors collectively enhance metabolic stability. This guide is grounded in authoritative literature and includes field-proven experimental protocols to empower research, development, and drug discovery professionals to harness the full potential of fluorinated piperidines.
The Strategic Imperative for Fluorinating Piperidines
The piperidine ring is one of the most prevalent N-heterocycles found in pharmaceuticals, owing to its favorable physicochemical properties and synthetic tractability.[1][2] Its saturated, three-dimensional structure is a desirable feature for escaping "flatland" and improving selectivity and pharmacological profiles.[3][4] The introduction of fluorine, the most electronegative element, into this privileged scaffold is a powerful and widely adopted strategy in drug design.[5][6] This is not merely an act of bioisosteric replacement for hydrogen but a deliberate tactic to modulate a molecule's properties in a predictable and often beneficial manner.[7][8][9]
Judicious fluorination can influence:
-
Basicity (pKa): Fine-tuning the ionization state at physiological pH.
-
Lipophilicity (logD): Modulating a compound's ability to cross biological membranes.[10]
-
Conformation: Locking the molecule into a more biologically active shape.[11]
-
Metabolic Stability: Blocking sites of oxidative metabolism to improve a drug's half-life.[5][10][11][12]
This guide will dissect each of these critical parameters, providing both the theoretical framework and the practical means for their evaluation.
Caption: Impact of Fluorination on Drug Properties.
Modulating Basicity (pKa): The Inductive Effect in Action
The basicity of the piperidine nitrogen is a critical parameter influencing a drug's solubility, receptor interactions, and potential for off-target effects like hERG channel binding.[7] Unmodified piperidines are typically quite basic, leading to a high degree of protonation at physiological pH (7.4). While this enhances aqueous solubility, it can hinder membrane permeability and increase the risk of certain toxicities.
Fluorine's powerful electron-withdrawing inductive effect provides a reliable method for attenuating this basicity.[3][12][13] By pulling electron density away from the nitrogen atom, fluorine makes the lone pair less available for protonation, thereby lowering the pKa. The magnitude of this effect is dependent on the position and number of fluorine atoms.
| Compound | Parent pKa (Predicted/Experimental) | Fluorinated Analogue | Fluorinated pKa (Predicted/Experimental) | ΔpKa |
| Piperidine | ~11.12 | 4-Fluoropiperidine | 9.33 - 9.4[14][15] | -1.7 to -1.8 |
| N-propyl-pipecolamide | ~9.0 | N-(3,3,3-trifluoropropyl)-pipecolamide | ~6.9[16] | ~ -2.1 |
| 4-aminopiperidine | ~9.8 | syn-3-Fluoro-4-aminopiperidine (axial F) | 7.6 | -2.2 |
Data compiled from multiple sources to illustrate the trend.[14][15][16]
This ability to precisely tune pKa is a key tool for medicinal chemists. Lowering the pKa can decrease unwanted interactions with acidic targets and reduce hERG liability, a common issue with basic amines.[3]
Navigating Lipophilicity (logP & logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties.[17][18] It is typically expressed as logP (for neutral species) or logD (the distribution coefficient at a specific pH).
The effect of fluorine on lipophilicity is often counterintuitive. While fluorine is highly electronegative, leading one to expect increased polarity, its substitution for hydrogen often increases lipophilicity.[5][10] This is because the C-F bond is poorly polarizable and fluorine can effectively shield the molecule from solvation by water.[10][19]
However, the story is more complex for ionizable compounds like piperidines. The final logD at physiological pH is a composite of the intrinsic lipophilicity (logP) and the pKa. logD ≈ logP - log(1 + 10^(pKa - pH))
Because fluorination lowers the pKa, it increases the fraction of the neutral, more lipophilic species at pH 7.4. This can sometimes counteract or even overwhelm the intrinsic changes in logP. For instance, in a series of N-alkyl-substituted piperidine-2-carboxamides, fluorination of the N-alkyl side chain led to derivatives that were of similar or higher lipophilicity at neutral pH, because the basicity decrease played a significant role.[16][20]
| Compound Series | Observation | Reference |
| 2-(Thiofluoroalkyl)pyridines | SCF₃ substitution significantly increased logD⁷.⁴ compared to SCH₃. | [19] |
| Fluorinated Azetidines/Pyrrolidines/Piperidines | pKa and logP are both considerably affected by the number and position of fluorine atoms. | [21][22] |
| N-Alkyl-pipecolamides | Fluorinated derivatives had similar or higher lipophilicity at neutral pH due to pKa decrease. | [20] |
The Power of Conformational Control
Beyond simple electronic effects, fluorine substitution exerts profound control over the three-dimensional shape of the piperidine ring.[13][23] This conformational rigidity can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity.[10][11]
The key stereoelectronic principle at play is the gauche effect .[24][25] In a system like a 3-fluoropiperidinium ion, there is a counterintuitive preference for the fluorine atom to occupy the sterically more hindered axial position rather than the equatorial one.[12][13][26] This preference is driven by a stabilizing hyperconjugative interaction, where electron density is donated from a C-H bonding orbital (σ) into the low-lying C-F anti-bonding orbital (σ*). This interaction is maximized when the C-H and C-F bonds are in a gauche (60°) or anti-periplanar (180°) arrangement, a geometry readily achieved in the axial conformation.[25][27][28]
Caption: Fluorine Gauche Effect in a Piperidinium Ion.
This conformational locking is not merely an academic curiosity. In the development of a kinesin spindle protein (KSP) inhibitor, Merck researchers found that installing an axial fluorine atom on the piperidine ring increased basicity relative to its equatorial counterpart, which led to improved efficacy and the identification of a clinical candidate. The conformation directly influenced a key physicochemical property.
Enhancing Metabolic Stability
A primary driver for incorporating fluorine is to enhance metabolic stability.[5][8] The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to cleavage by metabolic enzymes, particularly the Cytochrome P450 (CYP) family.[11][12]
By replacing a metabolically labile C-H bond at a known "soft spot" with a C-F bond, chemists can effectively block oxidative metabolism at that position.[10][29] This "metabolic blocking" strategy can dramatically increase a drug's half-life, reduce metabolic clearance, and lead to improved pharmacokinetic profiles and more convenient dosing regimens for patients.[10] For example, in the SGLT2 inhibitor empagliflozin, fluorine substitution on an aryl ring was critical for preventing oxidative hydroxylation and achieving once-daily oral dosing.[10]
Field-Proven Experimental Protocols
To ensure scientific integrity and provide actionable insights, this section details the standard methodologies for assessing the key properties discussed.
Protocol 1: Determination of Lipophilicity (logD₇.₄) by the Shake-Flask Method
The shake-flask method is the gold-standard for logD determination.[30][31] Its trustworthiness comes from being a direct measurement of the partitioning equilibrium.
Causality: The mutual pre-saturation of the octanol and aqueous phases is critical to prevent volume changes during the experiment that would alter the concentration and invalidate the results. Using a buffer at pH 7.4 is essential for measuring logD, which is more physiologically relevant for ionizable compounds than logP.
Methodology:
-
Phase Preparation: Prepare a phosphate buffer solution (e.g., 100 mM) and adjust the pH to 7.4. Mix equal volumes of n-octanol and the pH 7.4 buffer in a large vessel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.[32]
-
Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and a precise volume of the pre-saturated buffer (e.g., 1 mL of each). The volume ratio can be adjusted for highly lipophilic or hydrophilic compounds.[33]
-
Compound Addition: Add a small aliquot of the compound stock solution to the biphasic system to achieve a final concentration that is detectable in both phases (e.g., 100 µM).
-
Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-3 hours). Avoid vigorous shaking that can cause emulsions.[31]
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in each aliquot using a suitable analytical method, such as LC-MS/MS or HPLC-UV.
-
Calculation: Calculate logD using the formula: logD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Protocol 2: Assessment of Metabolic Stability using a Liver Microsomal Assay
This in vitro assay is an industry standard for predicting in vivo metabolic clearance by Phase I enzymes like CYPs.[29][34]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.[34] The reaction requires an NADPH regenerating system because CYPs are monooxygenases that consume NADPH as a cofactor during their catalytic cycle.[34][35] Terminating the reaction with a cold organic solvent (like acetonitrile) serves to both precipitate the microsomal proteins, thus halting the reaction, and extract the remaining parent compound for analysis.
Caption: Workflow for the Liver Microsomal Stability Assay.
Methodology:
-
Reagent Preparation:
-
Thaw human liver microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4).[36]
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[35][36]
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
-
Incubation Setup:
-
Reaction Initiation:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[35]
-
-
Time Course Sampling:
-
Sample Processing:
-
Once all time points are collected, centrifuge the termination plate (e.g., 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate and analyze using LC-MS/MS to quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k .
-
Calculate intrinsic clearance (CLint) using the appropriate equations that factor in protein concentration.
-
Conclusion and Future Outlook
The incorporation of fluorine into piperidine rings is a nuanced yet powerful strategy in drug discovery. It provides medicinal chemists with a versatile toolkit to fine-tune critical physicochemical properties, including basicity, lipophilicity, conformation, and metabolic stability. Understanding the fundamental principles—the inductive effect on pKa, the gauche effect on conformation, and the strength of the C-F bond in blocking metabolism—is essential for rationally designing superior drug candidates. The continued development of novel synthetic methods to access diverse fluorinated piperidines promises to further expand their application, solidifying their role as indispensable building blocks in the pursuit of safer and more effective medicines.[1][4][38][39]
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. nbinno.com [nbinno.com]
- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. chembk.com [chembk.com]
- 15. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 19. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cris.technion.ac.il [cris.technion.ac.il]
- 24. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Gauche effect - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00871A [pubs.rsc.org]
- 29. benchchem.com [benchchem.com]
- 30. LogP / LogD shake-flask method [protocols.io]
- 31. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 32. researchgate.net [researchgate.net]
- 33. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. mttlab.eu [mttlab.eu]
- 35. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 36. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 37. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 38. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 39. pubs.acs.org [pubs.acs.org]
A Technical Guide to (3R,4S)-3-fluoropiperidin-4-ol hydrochloride: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride is a chiral, fluorinated piperidine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. The strategic introduction of a fluorine atom into the piperidine scaffold imparts unique physicochemical properties, influencing factors such as pKa, metabolic stability, and conformational preference. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property positions for the resulting drug candidates.
This technical guide provides a comprehensive overview of this compound, focusing on its commercial availability, synthesis, key chemical and physical properties, and its significant applications, particularly in the development of targeted cancer therapeutics.
Commercial Availability
This compound is available from a range of specialized chemical suppliers. Researchers should note that several CAS numbers may be associated with this compound and its related stereoisomers. The primary CAS number for the (3R,4S) enantiomer hydrochloride salt is 1523530-55-3 . It is crucial to verify the stereochemical identity and purity with the supplier before purchase.
Below is a comparative table of representative commercial suppliers. Purity levels and available quantities are subject to batch-to-batch variability and should be confirmed with the respective vendor.
| Supplier | CAS Number | Purity | Available Quantities | Storage Conditions |
| ChemShuttle | 1523530-55-3 | ≥95% | 500mg, 1g, 5g, 10g | 2-8°C[1] |
| CymitQuimica | 1523530-55-3 | 97% | Inquire | Not specified[2] |
| Amadis Chemical | 1443380-89-9* | 97% | 100mg, 250mg, 500mg, 1g, 5g, 10g | 2-8°C[3] |
| Sunway Pharm | 1523530-55-3 | 97% | 250mg, 1g | Room Temperature, Sealed in dry |
| Lead Sciences | 955028-89-4 | 95% | Inquire | 2-8°C, Inert atmosphere[4] |
| Sobekbio Biosciences | 955028-89-4 | 95% | Inquire | Not specified[5] |
*Note: CAS 1443380-89-9 is often listed for the (3S,4R) enantiomer, the mirror image of the topic compound. **Note: CAS 955028-89-4 is often listed for the racemic mixture, "(3R,4S)-rel-3-Fluoropiperidin-4-ol hydrochloride".
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure this compound is a multi-step process that requires careful control of stereochemistry. A key strategy involves the enantioselective fluorination of a suitable precursor, followed by diastereoselective reduction and deprotection steps.
A reported enantioselective route to the pivotal intermediate, cis-1-Boc-3-fluoropiperidin-4-ol, utilizes an organocatalytic fluorination methodology.[6] The subsequent steps to obtain the final hydrochloride salt involve the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.
Synthetic Workflow
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. 4-Benzylpiperidine(31252-42-3) 13C NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of (3R,4S)-3-Fluoropiperidin-4-ol Hydrochloride in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Rise of Fluorinated Scaffolds in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The unique electronic properties of the fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby optimizing the overall performance of a therapeutic agent. Within the realm of fluorinated building blocks, (3R,4S)-3-fluoropiperidin-4-ol hydrochloride has emerged as a particularly valuable synthon. Its rigid, chiral structure and the presence of both a nucleophilic secondary amine and a hydroxyl group provide a versatile platform for the construction of complex molecular architectures. This application note provides a comprehensive guide to the use of this compound as a key building block in the synthesis of advanced pharmaceutical intermediates, with a particular focus on its application in the development of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors.
Physicochemical Properties and Handling
This compound is a white to off-white solid, typically supplied with a purity of 95-97%.[1][2] Its hydrochloride salt form enhances stability and simplifies handling.
| Property | Value | Source |
| CAS Number | 1523530-55-3 | [1] |
| Molecular Formula | C₅H₁₁ClFNO | [2] |
| Molecular Weight | 155.6 g/mol | [2] |
| Storage | 2-8 °C, under inert atmosphere | [2] |
| SMILES | Cl.O[C@H]1CCNC[C@H]1F | [2] |
Safety and Handling: As with all fluorinated organic compounds, appropriate safety precautions must be observed. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3] In case of contact, flush the affected area with copious amounts of water.
Core Application: Synthesis of an Advanced Pyrimidine Intermediate
A primary application of this compound is in the synthesis of substituted pyrimidine derivatives, which are key components of many targeted therapies, including EGFR inhibitors. The piperidine nitrogen acts as a potent nucleophile, readily displacing leaving groups on an activated pyrimidine ring through a nucleophilic aromatic substitution (SNAr) mechanism.
The following protocol details the synthesis of Intermediate 5: (3R,4S)-1-(5-nitro-2-((tetrahydro-2H-pyran-2-yl)oxy)pyrimidin-4-yl)-3-fluoropiperidin-4-ol , a crucial precursor for more complex APIs. This specific reaction is a prime example of the strategic use of this building block.
Experimental Protocol: Nucleophilic Aromatic Substitution
Reaction Scheme:
A schematic of the SNAr reaction.
Materials:
-
This compound
-
4-chloro-5-nitro-2-((tetrahydro-2H-pyran-2-yl)oxy)pyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-chloro-5-nitro-2-((tetrahydro-2H-pyran-2-yl)oxy)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add this compound (1.05 eq).
-
Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over a period of 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition of DIPEA is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product, (3R,4S)-1-(5-nitro-2-((tetrahydro-2H-pyran-2-yl)oxy)pyrimidin-4-yl)-3-fluoropiperidin-4-ol .
Rationale and Mechanistic Insights
The choice of reagents and conditions in this protocol is critical for its success.
-
The Role of DIPEA: (3R,4S)-3-fluoropiperidin-4-ol is provided as a hydrochloride salt. The non-nucleophilic, sterically hindered base DIPEA is used to neutralize the hydrochloride salt in situ, liberating the free secondary amine which is the active nucleophile. Using a less hindered base could lead to competitive side reactions.
-
Solvent Choice: Anhydrous dichloromethane is an excellent solvent for this reaction as it is relatively non-polar, aprotic, and effectively solubilizes the reactants without interfering with the reaction mechanism.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the acid-base reaction and the initial stages of the nucleophilic attack, minimizing the formation of impurities. Allowing the reaction to proceed to completion at room temperature provides a balance between reaction rate and stability of the product.
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
References
- 1. (2S,3S,4S)-2-[(1R)-2-amino-1-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-3-methoxy-tetrahydrofuran-2-yl]-2-oxo-ethoxy]-3,4-dihydroxy-N-phenyl-3,4-dihydro-2H-pyran-6-carboxamide | C23H26N4O11 | CID 513190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]
- 3. Search for patents | USPTO [uspto.gov]
Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds
An Application Guide to the Synthesis of Fluorinated Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, present in over 59% of all small-molecule drugs approved by the FDA.[1][2] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to explore chemical space and optimize interactions with biological targets. In parallel, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry.[3] The unique properties of the C-F bond—high polarity, metabolic stability, and the ability to modulate pKa and conformational preferences—offer a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][4][5]
Consequently, the fusion of these two privileged motifs—the piperidine scaffold and fluorine substituents—creates a class of building blocks with immense potential for drug discovery.[1] Fluorinated piperidines can exhibit enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electrostatic interactions, and improved membrane permeability by modulating lipophilicity.[3][4][6] However, the controlled and stereoselective synthesis of these valuable compounds presents significant challenges.[7] Common fluorination pathways often provide limited access, and competing side reactions like hydrodefluorination can complicate synthetic routes.[1][2]
This technical guide provides an in-depth overview of the principal synthetic routes to fluorinated piperidine derivatives. It is designed to move beyond a simple recitation of methods, instead focusing on the underlying chemical logic, the rationale behind procedural choices, and practical, field-tested protocols for key transformations.
Core Synthetic Strategies: A Retrosynthetic Overview
The synthesis of fluorinated piperidines can be broadly categorized into two strategic approaches: the direct fluorination of a pre-existing piperidine or dihydropyridine core, or the construction of the piperidine ring from already-fluorinated acyclic precursors. The choice of strategy is dictated by the availability of starting materials, the desired position and stereochemistry of the fluorine atom(s), and the overall complexity of the target molecule.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorinated Piperidines in Drug Discovery
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, present in over 20 classes of drugs.[1] Its saturated, three-dimensional structure is a versatile scaffold for engaging with biological targets. However, medicinal chemists continually seek to refine and optimize lead compounds by fine-tuning their physicochemical and pharmacokinetic properties. The strategic incorporation of fluorine into the piperidine scaffold has emerged as a powerful tactic to achieve this.[2][3]
Fluorine, being the most electronegative element, imparts unique properties when substituted for hydrogen. The carbon-fluorine (C-F) bond is exceptionally strong and polarized, leading to profound effects on a molecule's pKa, lipophilicity, metabolic stability, and conformational preference.[2][3][4] These modifications can translate directly into improved drug efficacy, safety, and bioavailability. This guide provides an in-depth analysis of the application of fluorinated piperidines, detailing the underlying chemical principles, practical synthetic protocols, and their successful implementation in FDA-approved therapeutics.
Part 1: The Physicochemical and Pharmacological Impact of Fluorination
The introduction of fluorine onto a piperidine ring is not a simple bioisosteric replacement for hydrogen. It fundamentally alters the electronic and steric landscape of the molecule, providing medicinal chemists with several levers to optimize drug candidates.
Modulation of Basicity (pKa)
The basicity of the piperidine nitrogen is a critical parameter influencing a drug's solubility, receptor binding (particularly through ionic interactions), and off-target effects such as hERG channel affinity.[5][6][7] Fluorine's strong electron-withdrawing inductive effect significantly reduces the electron density on the nitrogen atom, thereby lowering its basicity (pKa).[8][9]
-
Causality : By placing fluorine atoms on the piperidine ring, the lone pair of electrons on the nitrogen becomes less available for protonation. This effect is distance-dependent, exhibiting an exponential decay as the topological distance between the fluorine and the nitrogen increases.[8]
-
Practical Implication : Lowering the pKa can be highly advantageous. For example, it can mitigate cardiac toxicity by reducing affinity for the hERG channel, a common liability for basic compounds.[5][6][10] It also improves membrane permeability and can enhance oral bioavailability by ensuring a larger fraction of the drug is in a neutral, more lipophilic state at physiological pH.[4]
Control of Conformation and Binding Affinity
Perhaps the most powerful application of fluorination in piperidines is the ability to control molecular conformation. Due to a combination of hyperconjugation and charge-dipole interactions, fluorine substituents on a piperidine ring often exhibit a strong preference for the axial position, a phenomenon known as the fluorine gauche effect.[2][3][11][12]
-
Mechanism : The axial preference is stabilized by favorable delocalization forces, such as electron donation from anti-periplanar C-H bonds into the low-lying C-F antibonding orbital (σ*).[3][12] This effect can be so pronounced that it overrides traditional steric considerations that would favor an equatorial position.
-
Drug Design Advantage : This conformational locking pre-organizes the molecule into a specific three-dimensional shape.[2][3] If this conformation matches the bioactive conformation required for binding to a biological target, it can significantly enhance potency and selectivity by reducing the entropic penalty of binding.[13]
Caption: Logical flow of fluorination's effects on piperidine properties.
Enhancement of Metabolic Stability
Metabolic instability is a primary cause of drug failure. The C-H bonds on a piperidine ring are often susceptible to oxidation by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile C-H bond with a robust C-F bond is a well-established strategy to block these "metabolic soft spots."[13][14][15]
-
Causality : The C-F bond has a very high bond dissociation energy (~110 kcal/mol) compared to a C-H bond (~98 kcal/mol), making it highly resistant to enzymatic cleavage.[2][3]
-
Practical Implication : By preventing hydroxylation or other oxidative metabolic pathways, fluorination can significantly increase a drug's half-life, reduce metabolic clearance, and lead to more predictable pharmacokinetic profiles and improved patient compliance through less frequent dosing.[13][15]
Tuning Lipophilicity
The effect of fluorine on lipophilicity (measured as logP or logD) is complex and context-dependent.[16] While a single fluorine atom can sometimes lower lipophilicity due to its polarity, polyfluorination often increases it by creating a more hydrophobic surface.[8][17]
-
Context is Key : The impact on lipophilicity depends on the overall molecular environment, the position of the fluorine, and the degree of fluorination.[16][17] For instance, fluorination can decrease the H-bond basicity of nearby functional groups, which favors higher lipophilicity, but it can also increase the overall molecular polarity, which has the opposite effect.[17]
-
Drug Design Advantage : This nuanced behavior allows for the fine-tuning of a molecule's solubility and its ability to cross biological membranes, including the blood-brain barrier.[15]
Part 2: Synthetic Protocol - Accessing Fluorinated Piperidines
While numerous methods exist, a robust and increasingly common strategy for accessing multi-fluorinated piperidines is the heterogeneous hydrogenation of readily available fluoropyridine precursors.[1][11][18] This method is valued for its operational simplicity, high diastereoselectivity, and tolerance of various functional groups.[11][18]
The following protocol is a representative example based on the work of Glorius et al. for the cis-selective hydrogenation of a fluoropyridine.[1][11]
Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine
Objective: To synthesize cis-3-fluoropiperidine, a valuable building block for drug discovery.
Materials:
-
3-Fluoropyridine (starting material)
-
Palladium on Carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH, anhydrous)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Hydrogen gas (H₂) supply with balloon or Parr hydrogenator
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification (e.g., separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 equiv).
-
Dissolve the starting material in anhydrous methanol (approx. 0.1 M concentration).
-
Carefully add 10% Pd/C catalyst (5-10 mol %). Caution: Pd/C is flammable in the presence of air and solvents. Handle with care in an inert atmosphere if possible.
-
-
Hydrogenation:
-
Seal the flask with a septum.
-
Purge the flask by evacuating and backfilling with hydrogen gas three times.
-
Leave the flask under a positive pressure of hydrogen (a balloon is sufficient for small scale; a Parr apparatus is recommended for larger scales and higher pressures).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
-
Monitoring the Reaction:
-
Reaction progress can be monitored by TLC or GC-MS by taking a small aliquot, filtering it through a small plug of Celite to remove the Pd/C catalyst, and analyzing the filtrate.
-
-
In Situ Protection (Self-Validation Step):
-
Once the starting material is consumed, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrates and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. The unprotected piperidine is volatile and unstable; in situ protection with a Boc group facilitates purification and handling.[18]
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Boc-protected cis-3-fluoropiperidine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry. The cis stereochemistry is the major product of this hydrogenation and can be confirmed by NMR analysis.[11]
-
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery [flore.unifi.it]
- 10. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]
- 11. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
(3R,4S)-3-fluoropiperidin-4-ol hydrochloride for synthesis of EGFR inhibitors.
An Application Guide for the Synthesis of Advanced EGFR Inhibitors Using (3R,4S)-3-fluoropiperidin-4-ol hydrochloride
Introduction: Overcoming Resistance in Targeted Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated or overexpressed, can drive the growth of numerous cancers, most notably non-small cell lung cancer (NSCLC).[1] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant NSCLC. However, the efficacy of first and second-generation TKIs is often limited by the emergence of acquired resistance.[2] The most common mechanism of this resistance is a secondary "gatekeeper" mutation, T790M, which accounts for over 50% of cases.[2][3]
This clinical challenge spurred the development of third-generation EGFR TKIs, designed specifically to target both the initial sensitizing mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR to reduce toxicity.[2] Osimertinib is a leading example of a third-generation inhibitor that has demonstrated significant clinical success.[4][5][6] A key structural component in the synthesis of Osimertinib and other advanced EGFR inhibitors is This compound .[7] This application note provides a detailed guide to the strategic use of this building block, the rationale behind its design, and a comprehensive protocol for its incorporation into a pyrimidine-based EGFR inhibitor scaffold.
The Strategic Importance of the Fluorinated Piperidine Moiety
The selection of (3R,4S)-3-fluoropiperidin-4-ol as a building block is a deliberate choice rooted in established medicinal chemistry principles. Both the fluorine atom and the piperidine ring contribute unique properties that enhance the overall drug-like characteristics of the final inhibitor.
The Role of Fluorine in Drug Design
Fluorine has become a cornerstone of modern drug discovery for its ability to fine-tune a molecule's physicochemical properties.[8][9] Its introduction can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position can significantly increase a drug's half-life.[9][10][11]
-
Modulation of Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the pKa of nearby basic functional groups, such as the piperidine nitrogen. This modulation can improve membrane permeability and bioavailability.[8][9]
-
Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the inhibitor's potency.[11]
The Piperidine Scaffold
The piperidine ring itself serves as a versatile scaffold that can improve solubility and provide a vector for interaction with the solvent-exposed region of the EGFR binding site. The specific (3R,4S) stereochemistry of the fluorine and hydroxyl groups is critical for ensuring the correct three-dimensional orientation of the inhibitor, maximizing its engagement with the target protein.
EGFR Signaling and the Mechanism of Third-Generation Inhibitors
To appreciate the role of the inhibitor, it is essential to understand the pathway it targets. EGFR activation triggers downstream signaling cascades, primarily the MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration.[4]
Caption: EGFR signaling pathway and TKI inhibition mechanism.
Third-generation inhibitors like Osimertinib were engineered to form an irreversible covalent bond with a specific cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain.[2][3] This covalent binding permanently deactivates the enzyme, providing sustained inhibition of the downstream signaling that drives tumor growth.
Synthetic Application: Nucleophilic Aromatic Substitution
A pivotal step in the synthesis of many pyrimidine-based EGFR inhibitors is the nucleophilic aromatic substitution (SNA) reaction. In this step, the secondary amine of the (3R,4S)-3-fluoropiperidin-4-ol attacks an electron-deficient pyrimidine ring, displacing a leaving group (typically a chlorine or bromine atom) to form a key C-N bond.
The following protocol details a representative procedure for this transformation.
Experimental Protocol: Synthesis of a Fluoropiperidinyl-Pyrimidinamine Intermediate
This protocol describes the coupling of this compound with a generic 2-chloro-N-phenylpyrimidin-4-amine core, a common structural motif in EGFR inhibitors.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity | Supplier |
| 2-Chloro-N-phenylpyrimidin-4-amine | 796-03-2 | 205.64 | ≥98% | Commercial |
| (3R,4S)-3-fluoropiperidin-4-ol HCl | 1523530-55-3 | 155.60 | ≥97% | Commercial |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | ≥99% | Commercial |
| N,N-Dimethylacetamide (DMAc) | 127-19-5 | 87.12 | Anhydrous | Commercial |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Commercial |
| Saturated aq. NaCl (Brine) | 7647-14-5 | 58.44 | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Commercial |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical balance
-
TLC plates (silica gel 60 F₂₅₄)
Synthetic Workflow Diagram
Caption: Stepwise workflow for the synthesis protocol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask, add 2-chloro-N-phenylpyrimidin-4-amine (1.0 g, 4.86 mmol, 1.0 equiv).
-
Add this compound (0.91 g, 5.83 mmol, 1.2 equiv).
-
Causality Note: Using a slight excess of the fluoropiperidine ensures the complete consumption of the more valuable pyrimidine starting material.
-
Place a magnetic stir bar in the flask and seal it with a septum. Purge the flask with dry nitrogen or argon for 5 minutes.
-
Add anhydrous N,N-Dimethylacetamide (DMAc, 25 mL) via syringe.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.1 mL, 12.15 mmol, 2.5 equiv) dropwise via syringe.
-
Causality Note: DIPEA is a non-nucleophilic organic base. Two equivalents are needed: one to neutralize the hydrochloride salt of the piperidine and another to scavenge the HCl generated during the SNA reaction, driving the reaction to completion.
-
-
Reaction Execution:
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Maintain the reaction at this temperature for 6-12 hours.
-
Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) (e.g., mobile phase: 5% Methanol in Dichloromethane) or LC-MS until the starting pyrimidine is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous NaCl (brine, 2 x 50 mL).
-
Causality Note: The water wash removes the polar DMAc solvent and DIPEA salts. The brine wash removes residual water from the organic layer.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.
-
-
Purification and Characterization:
-
Purify the crude material using flash column chromatography on silica gel. The eluent system will typically be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and by HPLC to determine its purity.
-
Expected Results & Data
| Parameter | Expected Value |
| Product | 2-(((3R,4S)-3-fluoro-4-hydroxypiperidin-1-yl))-N-phenylpyrimidin-4-amine |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-90% |
| Purity (HPLC) | >98% |
| ¹H NMR | Peaks consistent with the proposed structure |
| MS (ESI+) | [M+H]⁺ calculated: 289.15; found: 289.2 |
Safety and Handling
This compound should be handled with appropriate care in a laboratory setting.
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[12]
-
PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[13]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C.[14]
Conclusion
This compound is a high-value, strategically designed building block essential for the synthesis of advanced, third-generation EGFR inhibitors. Its unique combination of stereochemistry, fluorine substitution, and a piperidine scaffold directly addresses key challenges in modern oncology drug design, including metabolic stability, target potency, and overcoming acquired resistance. The protocol provided herein offers a robust and reproducible method for incorporating this key fragment, enabling researchers to develop novel therapeutics for the treatment of EGFR-driven cancers.
References
- 1. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and management of 3rd‑generation EGFR‑TKI resistance in advanced non‑small cell lung cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 1523530-55-3 [amp.chemicalbook.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound | 1523530-55-3 [amp.chemicalbook.com]
Application Note & Protocol: Strategic N-Protection of 3-Fluoropiperidin-4-ol for Drug Discovery
Abstract
The 3-fluoropiperidin-4-ol scaffold is a highly valued building block in medicinal chemistry, integral to the structure of numerous therapeutic agents targeting the central nervous system and other biological pathways.[1][2] Its secondary amine possesses inherent nucleophilicity that, while crucial for biological activity, often requires temporary masking during multi-step synthetic campaigns to ensure chemoselectivity. This guide provides a detailed protocol for the N-protection of 3-fluoropiperidin-4-ol, with a primary focus on the robust and widely adopted tert-Butoxycarbonyl (Boc) protecting group. We will explore the causality behind experimental choices, provide step-by-step methodologies for protection and deprotection, and present comparative data for alternative strategies using Carboxybenzyl (Cbz) and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.
Introduction: The Strategic Imperative of N-Protection
In the intricate landscape of pharmaceutical synthesis, controlling the reactivity of multifunctional molecules is paramount. The 3-fluoropiperidin-4-ol motif presents two key functional groups: a secondary amine and a secondary alcohol. The nitrogen atom's basicity and nucleophilicity can interfere with reactions intended for other parts of a molecule, such as coupling reactions or modifications of the hydroxyl group.
Protecting the piperidine nitrogen as a carbamate derivative is a cornerstone strategy that mitigates these unwanted side reactions.[3] An ideal protecting group must be:
-
Easy to install in high yield under mild conditions.
-
Stable (robust) to a wide range of subsequent reaction conditions.
-
Easy to remove selectively and in high yield without affecting the integrity of the final molecule.
This document provides researchers, scientists, and drug development professionals with a comprehensive and field-proven protocol for the N-protection of 3-fluoropiperidin-4-ol, ensuring the integrity and efficiency of the synthetic route.
Comparative Analysis of Common N-Protecting Groups
The choice of protecting group is a critical decision dictated by the overall synthetic strategy, particularly the planned downstream reaction conditions. The three most common carbamate protecting groups—Boc, Cbz, and Fmoc—offer orthogonal deprotection pathways, allowing for highly selective manipulations in complex syntheses.[4][5]
| Protecting Group | Protection Reagent(s) | Protection Conditions | Deprotection Conditions | Stability Profile |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Mild base (e.g., NaHCO₃, TEA) in aqueous or organic solvent.[6] | Strong acid (e.g., TFA, HCl in dioxane).[7][8] | Stable to bases, nucleophiles, and hydrogenolysis. Labile to strong acids. |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Mild base (e.g., NaHCO₃, TEA).[9][10] | Catalytic Hydrogenolysis (H₂, Pd/C).[11][12] | Stable to acidic and basic conditions. Labile to hydrogenation. |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., NaHCO₃, Piperidine).[13][14] | Base (e.g., 20% Piperidine in DMF).[8][15] | Stable to acids and hydrogenolysis. Labile to bases. |
Rationale for Primary Protocol: The Boc group is selected for the detailed protocol due to its widespread use, excellent stability under basic and nucleophilic conditions, and the generation of clean, volatile byproducts upon cleavage (isobutylene and CO₂).[16] Its application to this specific substrate is well-documented, confirming its suitability.[17]
Experimental Protocol: N-Boc Protection of 3-Fluoropiperidin-4-ol
This protocol describes a reliable and scalable method for the synthesis of tert-butyl 4-hydroxy-3-fluoropiperidine-1-carboxylate.
Materials and Reagents
-
3-Fluoropiperidin-4-ol hydrochloride (1.0 equiv.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.)
-
Sodium bicarbonate (NaHCO₃) (2.5 equiv.)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoropiperidin-4-ol hydrochloride (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.
-
Causality: Using a biphasic solvent system ensures that both the polar starting material salt and the less polar Boc anhydride are sufficiently soluble for the reaction to proceed efficiently.
-
-
Basification: Add sodium bicarbonate (2.5 equiv.) portion-wise to the stirred solution. Effervescence (CO₂ evolution) will be observed. Stir for 15-20 minutes until the gas evolution ceases.
-
Causality: The base serves two purposes: it neutralizes the hydrochloride salt to liberate the free secondary amine, and it maintains a basic pH to neutralize the acidic byproduct formed during the reaction.
-
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equiv.) in a minimal amount of 1,4-dioxane and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% Ethyl Acetate in Hexanes). The product spot should be less polar (higher Rf) than the starting material.
-
Work-up & Extraction:
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the 1,4-dioxane.
-
Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.[7]
-
Causality: The water wash removes residual salts (like NaHCO₃), while the brine wash removes bulk water from the organic phase, initiating the drying process.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, often an oil or waxy solid, can be purified by flash column chromatography on silica gel if necessary.
Characterization of Product
| Parameter | Expected Result |
| Yield | Typically >90% |
| Appearance | White to off-white solid or colorless oil |
| ¹H NMR | Appearance of a large singlet at ~1.45 ppm (9H, t-butyl group). Protons adjacent to the nitrogen will show a shift and potential broadening. |
| ¹³C NMR | Appearance of signals at ~80 ppm (quaternary carbon of Boc) and ~28.5 ppm (methyl carbons of Boc). |
| Mass Spec (ESI+) | Expected [M+H]⁺, [M+Na]⁺. The mass will correspond to the starting material + 100.12 amu. |
Visualization of the N-Protection Workflow
The following diagram illustrates the key stages of the N-Boc protection protocol.
Caption: General workflow for the N-Boc protection of 3-fluoropiperidin-4-ol.
Orthogonal Deprotection Protocols
The strategic removal of a protecting group is as critical as its installation. Below are standard protocols for cleaving Boc, Cbz, and Fmoc groups, demonstrating their orthogonality.
N-Boc Deprotection (Acid-Labile)
-
Protocol: Dissolve the N-Boc protected piperidine (1.0 equiv.) in Dichloromethane (DCM). Add Trifluoroacetic Acid (TFA) (5-10 equiv., often as a 20-50% solution in DCM) and stir at room temperature for 1-3 hours.[8][18] Alternatively, a solution of 4M HCl in dioxane can be used.[7]
-
Work-up: Remove volatiles in vacuo. The resulting amine salt can be used directly or neutralized with a base (e.g., aq. NaHCO₃) and extracted into an organic solvent.[7]
N-Cbz Deprotection (Hydrogenolysis)
-
Protocol: Dissolve the N-Cbz protected amine in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).[12] Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%). Place the mixture under an atmosphere of hydrogen (H₂) using a balloon or hydrogenation apparatus and stir until the reaction is complete.[12]
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtrate contains the deprotected amine.
N-Fmoc Deprotection (Base-Labile)
-
Protocol: Dissolve the N-Fmoc protected amine in N,N-Dimethylformamide (DMF). Add a 20% solution of piperidine in DMF (v/v) and stir at room temperature for 5-30 minutes.[8][15]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine. The residue can then be purified.
Conclusion
The N-protection of 3-fluoropiperidin-4-ol is a fundamental and enabling step for its successful incorporation into complex pharmaceutical targets. The N-Boc protection protocol detailed herein offers a robust, high-yielding, and reliable method suitable for a wide array of synthetic applications. By understanding the principles of orthogonality between Boc, Cbz, and Fmoc groups, researchers can design elegant and efficient synthetic routes, accelerating the pace of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. Cbz Protection - Common Conditions [commonorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Application Notes and Protocols: Hydroxyl Group Reactivity of 3-Fluoropiperidin-4-ol
Introduction: The Strategic Importance of 3-Fluoropiperidin-4-ol in Medicinal Chemistry
The 3-fluoropiperidin-4-ol scaffold is a highly valued building block in modern drug discovery. The strategic incorporation of a fluorine atom onto the piperidine ring offers medicinal chemists a powerful tool to modulate key physicochemical and pharmacokinetic properties of drug candidates. The fluorine atom, being the most electronegative element, exerts a profound influence on the molecule's basicity (pKa), lipophilicity, and metabolic stability. Specifically, the presence of a fluorine atom can lower the pKa of the piperidine nitrogen, which can be advantageous for optimizing drug absorption and reducing off-target effects.[1] Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.
This guide provides a detailed exploration of the reactivity of the hydroxyl group in 3-fluoropiperidin-4-ol, a critical handle for further molecular elaboration. We will delve into key transformations including etherification, esterification, oxidation, and displacement, offering both theoretical insights and practical, field-proven protocols. For the purpose of these protocols, we will primarily focus on the N-Boc protected cis-1-Boc-3-fluoropiperidin-4-ol, a common and versatile intermediate in synthetic campaigns.[1][2]
Synthesis of the Starting Material: Enantioselective Synthesis of cis-1-Boc-3-fluoropiperidin-4-ol
A reliable synthesis of the starting material is paramount. An established enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol involves the organocatalytic fluorination of N-Boc-piperidin-4-one, followed by stereoselective reduction of the resulting ketone.[1][2]
Caption: Synthesis of the key starting material.
Section 1: Etherification of the Hydroxyl Group
The formation of an ether linkage from the hydroxyl group of 3-fluoropiperidin-4-ol is a common strategy to introduce a variety of substituents, thereby modulating steric bulk, polarity, and potential hydrogen bonding interactions. The Williamson ether synthesis is a classic and reliable method for this transformation.
Scientific Rationale and Mechanistic Insight
The Williamson ether synthesis proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide. The first step is the deprotonation of the alcohol to form a more nucleophilic alkoxide. The presence of the electron-withdrawing fluorine atom at the adjacent C3 position increases the acidity of the C4-hydroxyl group compared to its non-fluorinated analog. This heightened acidity facilitates deprotonation with a suitable base.
Caption: Williamson Ether Synthesis Workflow.
Protocol: O-Methylation of cis-1-Boc-3-fluoropiperidin-4-ol
This protocol describes the methylation of the hydroxyl group using methyl iodide.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| cis-1-Boc-3-fluoropiperidin-4-ol | 219.26 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in oil) | 24.00 | 1.2 | 1.2 |
| Methyl Iodide | 141.94 | 1.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cis-1-Boc-3-fluoropiperidin-4-ol (219 mg, 1.0 mmol).
-
Dissolve the starting material in anhydrous THF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the suspension at 0 °C for 30 minutes.
-
Slowly add methyl iodide (93 µL, 1.5 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-methylated product.
Section 2: Esterification of the Hydroxyl Group
Esterification of the hydroxyl group provides a means to introduce a wide array of functional groups, influencing properties such as prodrug potential, lipophilicity, and interaction with biological targets. The Steglich esterification is a mild and effective method, particularly for secondary alcohols.
Scientific Rationale and Mechanistic Insight
The Steglich esterification utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid, and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] The reaction proceeds under mild, neutral conditions, making it suitable for substrates with acid- or base-labile functional groups. The secondary nature of the hydroxyl group in 3-fluoropiperidin-4-ol may present some steric hindrance, for which the Steglich conditions are well-suited.
Caption: Steglich Esterification Workflow.
Protocol: Esterification of cis-1-Boc-3-fluoropiperidin-4-ol with Benzoic Acid
This protocol details the formation of a benzoate ester.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| cis-1-Boc-3-fluoropiperidin-4-ol | 219.26 | 1.0 | 1.0 |
| Benzoic Acid | 122.12 | 1.2 | 1.2 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.2 | 1.2 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.1 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - |
Procedure:
-
In a round-bottom flask, dissolve cis-1-Boc-3-fluoropiperidin-4-ol (219 mg, 1.0 mmol), benzoic acid (147 mg, 1.2 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (248 mg, 1.2 mmol) in anhydrous DCM (2 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Wash the filtrate sequentially with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure benzoate ester.
Section 3: Oxidation of the Hydroxyl Group
Oxidation of the secondary alcohol in 3-fluoropiperidin-4-ol to the corresponding ketone, 3-fluoro-4-oxopiperidine, provides a key intermediate for further diversification, for instance, through reductive amination or addition of organometallic reagents. Mild oxidation conditions are crucial to avoid side reactions.
Scientific Rationale and Method Selection
The Dess-Martin periodinane (DMP) oxidation is a highly reliable and mild method for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[5][6] It operates under neutral conditions at room temperature, offering high chemoselectivity and tolerance for a wide range of functional groups. An alternative is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. Both methods avoid the use of toxic chromium-based reagents. The choice between them often depends on substrate compatibility and ease of workup.
Caption: Oxidation of the hydroxyl group.
Protocol: Dess-Martin Oxidation of cis-1-Boc-3-fluoropiperidin-4-ol
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| cis-1-Boc-3-fluoropiperidin-4-ol | 219.26 | 1.0 | 1.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 1.2 | 1.2 |
| Anhydrous Dichloromethane (DCM) | - | 10 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Sodium Thiosulfate | - | - | - |
Procedure:
-
To a solution of cis-1-Boc-3-fluoropiperidin-4-ol (219 mg, 1.0 mmol) in anhydrous DCM (10 mL) at room temperature, add Dess-Martin periodinane (509 mg, 1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution (20 mL).
-
Shake vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude ketone by column chromatography.
Section 4: Displacement of the Hydroxyl Group
Direct displacement of the hydroxyl group is challenging due to its poor leaving group nature. Activation of the hydroxyl group is necessary to facilitate nucleophilic substitution. A common method is the conversion of the alcohol to an alkyl chloride using thionyl chloride.
Scientific Rationale and Mechanistic Considerations
The reaction of an alcohol with thionyl chloride (SOCl₂) in the presence of a base like pyridine converts the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. The subsequent displacement by a chloride ion can proceed via an SN2 or SNi (internal nucleophilic substitution) mechanism, depending on the reaction conditions. The use of pyridine typically favors an SN2 pathway, leading to inversion of stereochemistry.[7]
Caption: Displacement of the hydroxyl group.
Protocol: Chlorination of cis-1-Boc-3-fluoropiperidin-4-ol
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| cis-1-Boc-3-fluoropiperidin-4-ol | 219.26 | 1.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 | 1.2 |
| Anhydrous Pyridine | 79.10 | 2.0 | 2.0 |
| Anhydrous Diethyl Ether | - | 10 mL | - |
Procedure:
-
Dissolve cis-1-Boc-3-fluoropiperidin-4-ol (219 mg, 1.0 mmol) in anhydrous diethyl ether (10 mL) in a round-bottom flask and cool to 0 °C.
-
Add anhydrous pyridine (161 µL, 2.0 mmol).
-
Slowly add thionyl chloride (87 µL, 1.2 mmol) dropwise. Caution: This reaction is exothermic and releases HCl gas.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture onto ice-water (20 mL).
-
Extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the chlorinated piperidine derivative.
Conclusion
The hydroxyl group of 3-fluoropiperidin-4-ol serves as a versatile synthetic handle for the introduction of diverse functionalities. The protocols outlined in this guide for etherification, esterification, oxidation, and displacement provide robust and reproducible methods for the derivatization of this important building block. A thorough understanding of the underlying reaction mechanisms and the electronic influence of the vicinal fluorine atom is crucial for successful experimental design and execution in the synthesis of novel fluorinated piperidine-based compounds for drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols: Incorporation of the 3-Fluoropiperidine Moiety into Novel Compounds
Introduction: The Strategic Value of the 3-Fluoropiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, gracing the structures of numerous approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] The strategic introduction of fluorine into this privileged N-heterocycle, specifically at the 3-position, offers medicinal chemists a powerful tool to modulate a compound's bioactivity and pharmacokinetic profile.[3][4] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[4][5]
Incorporating a 3-fluoro substituent can lower the basicity of the piperidine nitrogen, a critical parameter for optimizing drug-receptor interactions and reducing off-target effects, such as hERG channel affinity, which is linked to cardiac toxicity.[2][6] Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[5] The conformational behavior of the 3-fluoropiperidine ring is also a key consideration. The fluorine atom often preferentially adopts an axial orientation due to stabilizing hyperconjugation and charge-dipole interactions, which can lead to more rigid and conformationally defined structures, a desirable trait for potent and selective ligands.[5]
This guide provides a comprehensive overview of established and innovative synthetic strategies for incorporating the 3-fluoropiperidine moiety. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale to empower informed experimental design.
Conformational Landscape of 3-Fluoropiperidine
Understanding the conformational preferences of the 3-fluoropiperidine ring is paramount for rational drug design. The interplay of steric and electronic effects dictates the orientation of the fluorine substituent, which in turn influences the molecule's overall shape and its interaction with biological macromolecules.
A notable feature of the 3-fluoropiperidine scaffold is the tendency for the fluorine atom to occupy an axial position, a phenomenon driven by several key factors:
-
Charge-Dipole Interactions: In the protonated state, a favorable electrostatic interaction can occur between the positively charged nitrogen and the electronegative fluorine atom, stabilizing the axial conformation.[5]
-
Hyperconjugation: Electron donation from axial C-H bonds into the antibonding orbital of the C-F bond (σCH -> σ*CF) can also contribute to the stability of the axial conformer.[5]
The following diagram illustrates the key interactions influencing the conformational preference of 3-fluoropiperidine.
Caption: Factors influencing 3-fluoropiperidine conformation.
Synthetic Strategies for 3-Fluoropiperidine Derivatives
The synthesis of 3-fluoropiperidines can be broadly categorized into several key approaches, each with its own advantages and limitations. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.
Caption: Major synthetic routes to 3-fluoropiperidines.
Protocol 1: Synthesis of N-Boc-3-fluoropiperidine via Hydrogenation of 3-Fluoropyridine
This method provides a direct and robust route to cis-3-fluoropiperidines from readily available fluoropyridine precursors.[7][8] The use of a heterogeneous palladium catalyst allows for a simple and scalable process.[7][8] In situ protection of the resulting piperidine is often employed to facilitate purification.[7]
Materials:
-
3-Fluoropyridine
-
Palladium on carbon (10 wt%)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for hydrogenation reactions (e.g., Parr shaker or H-Cube)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
To a hydrogenation vessel, add 3-fluoropyridine (1.0 eq) and 10 wt% palladium on carbon (5 mol%).
-
Purge the vessel with an inert gas.
-
Add methanol to dissolve the 3-fluoropyridine.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, consult specific literature for optimal pressure).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
To the filtrate, add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature for 2-4 hours.
-
Monitor the N-Boc protection by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-3-fluoropiperidine.
Expected Yield: 60-80%
| Parameter | Value | Reference |
| Catalyst | 10% Pd/C | [7][8] |
| Solvent | Methanol | [7] |
| H₂ Pressure | 50-100 psi | [7] |
| Temperature | Room Temperature | [7] |
| Protecting Group | Boc | [7] |
Protocol 2: Synthesis of N-Boc-3-fluoropiperidine from N-Boc-3-hydroxypiperidine using DAST
Nucleophilic fluorination of a hydroxyl group using diethylaminosulfur trifluoride (DAST) is a common method for introducing fluorine. This protocol outlines the conversion of commercially available N-Boc-3-hydroxypiperidine to its fluorinated counterpart. Caution should be exercised when handling DAST as it is moisture-sensitive and can decompose exothermically.
Materials:
-
N-Boc-3-hydroxypiperidine
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DCM in a flame-dried, inert atmosphere flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2-1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC/LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-fluoropiperidine.
Expected Yield: 50-70%
| Reagent | Equivalents | Temperature | Reference |
| DAST | 1.2 - 1.5 | -78 °C to RT | [9] |
| Solvent | Anhydrous DCM | -78 °C to RT | [9] |
Protocol 3: Electrophilic Fluorination of an N-Protected Piperidine Enolate with Selectfluor
Electrophilic fluorination using reagents like Selectfluor is another powerful strategy.[2][10] This protocol involves the formation of a silyl enol ether from an N-protected piperidone, followed by fluorination.
Materials:
-
N-Boc-3-piperidone
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Selectfluor (F-TEDA-BF₄)
-
Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Formation of the Silyl Enol Ether
-
In a flame-dried, inert atmosphere flask, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF or DCM.
-
Cool the solution to -78 °C.
-
Add triethylamine (1.5 eq) followed by the slow, dropwise addition of TMSOTf (1.2 eq).
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
The formation of the silyl enol ether can be monitored by ¹H NMR of an aliquot. The crude product is often used directly in the next step.
Part B: Electrophilic Fluorination
-
In a separate inert atmosphere flask, dissolve Selectfluor (1.1 eq) in acetonitrile.
-
Cool the Selectfluor solution to 0 °C.
-
Slowly add the crude silyl enol ether solution from Part A to the Selectfluor solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford a mixture of fluorinated piperidone diastereomers.
Expected Yield: 40-60%
| Fluorinating Agent | Equivalents | Solvent | Reference |
| Selectfluor | 1.1 | Acetonitrile | [2][11] |
| Silylating Agent | TMSOTf | THF or DCM | [2] |
Purification and Characterization
Purification of 3-fluoropiperidine derivatives is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the compound and the nature of the protecting group.
Characterization is crucial to confirm the structure and purity of the synthesized compounds. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR provides information on the proton environment.
-
¹³C NMR confirms the carbon skeleton.
-
¹⁹F NMR is essential for confirming the presence and chemical environment of the fluorine atom.[12] The coupling constants between fluorine and adjacent protons (JHF) are particularly informative for determining the stereochemistry (axial vs. equatorial) of the fluorine substituent.[5]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. Chiral HPLC may be necessary to determine the enantiomeric excess of stereochemically pure products.
N-Protecting Group Strategies
The piperidine nitrogen is often protected during synthetic sequences to prevent side reactions and to modify the reactivity of the ring. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group due to its stability under a wide range of conditions and its relatively straightforward removal.
Protocol 4: N-Boc Protection of 3-Fluoropiperidine
This protocol describes the protection of the free amine of 3-fluoropiperidine.
Materials:
-
3-Fluoropiperidine (or its hydrochloride salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or a biphasic system (e.g., DCM/water)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-fluoropiperidine (1.0 eq) in DCM. If starting from the hydrochloride salt, use a biphasic system with an aqueous solution of a base like NaOH to liberate the free amine.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC/LC-MS.
-
Upon completion, wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
Protocol 5: N-Boc Deprotection
Removal of the Boc group is typically achieved under acidic conditions.
Materials:
-
N-Boc-3-fluoropiperidine
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Rotary evaporator
Procedure:
-
Dissolve N-Boc-3-fluoropiperidine (1.0 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (5-10 eq) or 4M HCl in dioxane (5-10 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC/LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting salt can often be precipitated by the addition of diethyl ether and collected by filtration. Alternatively, the residue can be dissolved in water and basified to obtain the free amine, followed by extraction.
Conclusion
The incorporation of the 3-fluoropiperidine moiety is a valuable strategy in modern drug discovery. The synthetic methodologies outlined in this guide provide a range of options for accessing these important building blocks. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols will enable researchers to efficiently synthesize novel 3-fluoropiperidine-containing compounds for the development of new therapeutics.
References
- 1. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 2. scientificupdate.com [scientificupdate.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scidar.kg.ac.rs [scidar.kg.ac.rs]
The Strategic deployment of (3R,4S)-3-fluoropiperidin-4-ol in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Power of Fluorinated Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in contemporary medicinal chemistry, offering an efficient and intelligent alternative to high-throughput screening (HTS).[1][2] By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior physicochemical properties.[3][4] Within the vast armamentarium of chemical fragments, those incorporating fluorine have garnered significant attention for their ability to favorably modulate a molecule's biological and physical properties.[5][6][7] The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity, and alter pKa, thereby providing a powerful tool for drug designers.[6][8][9]
This guide focuses on a particularly valuable fluorinated fragment: (3R,4S)-3-fluoropiperidin-4-ol . This saturated heterocyclic fragment combines several advantageous features: a three-dimensional shape conferred by the piperidine ring, a hydrogen bond donor and acceptor in the hydroxyl group, and the unique electronic properties of the fluorine atom. The specific stereochemistry of (3R,4S)-3-fluoropiperidin-4-ol presents a defined vector for the fluorine and hydroxyl groups, which can be exploited for specific interactions within a protein binding site. This document will provide a detailed overview of the application of this fragment in FBDD, from initial screening to hit-to-lead optimization, complete with detailed experimental protocols.
Physicochemical Properties of (3R,4S)-3-fluoropiperidin-4-ol
A thorough understanding of a fragment's physicochemical properties is crucial for its effective use in a drug discovery campaign. The properties of (3R,4S)-3-fluoropiperidin-4-ol make it an excellent candidate for fragment screening libraries.
| Property | Value | Source |
| Molecular Formula | C5H10FNO | [10] |
| Molecular Weight | 119.14 g/mol | [10] |
| XLogP3 | -0.3 | [10] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Rotatable Bonds | 0 | [10] |
These properties align well with the "Rule of Three," a set of guidelines for desirable fragment characteristics (MW < 300, cLogP < 3, H-bond donors/acceptors < 3, rotatable bonds < 3).[2] Its low molecular weight and hydrophilicity ensure good solubility, which is essential for the high concentrations often required in biophysical screening methods.
The FBDD Workflow with (3R,4S)-3-fluoropiperidin-4-ol
The journey from a fragment library to a lead compound is a multi-step process. The following diagram illustrates a typical workflow for the utilization of (3R,4S)-3-fluoropiperidin-4-ol in an FBDD campaign.
Caption: FBDD workflow for (3R,4S)-3-fluoropiperidin-4-ol.
Experimental Protocols
The following sections provide detailed protocols for key experimental techniques in the FBDD workflow.
Protocol 1: Primary Screening using ¹⁹F-NMR
The presence of a fluorine atom in (3R,4S)-3-fluoropiperidin-4-ol makes ¹⁹F-NMR an ideal primary screening method.[11][12] ¹⁹F-NMR offers high sensitivity and a large chemical shift dispersion, allowing for the screening of fragment cocktails, which significantly increases throughput.[13][14]
Objective: To identify fragments that bind to the target protein by observing changes in the ¹⁹F-NMR signal.
Materials:
-
Target protein (e.g., 10-50 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) containing 10% D₂O.
-
(3R,4S)-3-fluoropiperidin-4-ol stock solution (e.g., 100 mM in DMSO-d₆).
-
NMR tubes.
-
NMR spectrometer equipped with a ¹⁹F probe.
Procedure:
-
Sample Preparation:
-
Prepare a "cocktail" of 5-10 fluorinated fragments, including (3R,4S)-3-fluoropiperidin-4-ol, at a final concentration of 100-500 µM each in the protein buffer.
-
Prepare a reference sample containing the fragment cocktail in buffer without the protein.
-
Prepare a protein-only sample.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F-NMR spectrum for the reference sample.
-
Acquire a one-dimensional ¹⁹F-NMR spectrum for the sample containing the protein and the fragment cocktail.
-
-
Data Analysis:
-
Compare the ¹⁹F spectra of the reference and protein-containing samples.
-
Binding of a fragment to the protein can be identified by:
-
A change in the chemical shift of the ¹⁹F signal.
-
Line broadening of the ¹⁹F signal.
-
A decrease in the intensity of the ¹⁹F signal.
-
-
Deconvolution of the cocktail is performed by acquiring spectra of individual fragments that showed a change in the cocktail screen.
-
Protocol 2: Hit Validation using Saturation Transfer Difference (STD) NMR
STD-NMR is a powerful technique for confirming fragment binding and providing information about which protons of the fragment are in close proximity to the protein.[15][16]
Objective: To validate the binding of (3R,4S)-3-fluoropiperidin-4-ol to the target protein and to identify the binding epitope.
Materials:
-
Target protein (e.g., 10-50 µM) in a suitable deuterated buffer.
-
(3R,4S)-3-fluoropiperidin-4-ol stock solution (e.g., 100 mM in DMSO-d₆).
-
NMR tubes.
-
NMR spectrometer.
Procedure:
-
Sample Preparation:
-
Prepare a sample containing the target protein and (3R,4S)-3-fluoropiperidin-4-ol at a molar ratio of approximately 1:100 (e.g., 20 µM protein and 2 mM fragment).[17]
-
-
NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H-NMR spectrum of the sample.
-
Acquire an STD-NMR spectrum. This involves two experiments: one with on-resonance irradiation of the protein signals (e.g., at 0 ppm) and another with off-resonance irradiation (e.g., at 30 ppm).[17] The difference spectrum reveals the signals of the bound ligand.
-
-
Data Analysis:
-
The presence of signals in the STD-NMR spectrum confirms binding.
-
The relative intensities of the signals in the STD spectrum indicate which protons of the fragment are in closest contact with the protein, allowing for the mapping of the binding epitope.[17]
-
Protocol 3: Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-fragment complex, which is invaluable for structure-based drug design.[18][19][20]
Objective: To determine the three-dimensional structure of the target protein in complex with (3R,4S)-3-fluoropiperidin-4-ol.
Materials:
-
Crystals of the target protein.
-
(3R,4S)-3-fluoropiperidin-4-ol solution in a cryoprotectant-containing buffer.
-
X-ray diffraction equipment.
Procedure:
-
Soaking or Co-crystallization:
-
Soaking: Transfer a protein crystal into a solution containing a high concentration of (3R,4S)-3-fluoropiperidin-4-ol (e.g., 1-10 mM) for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Cryo-cooling:
-
Flash-cool the crystal in liquid nitrogen to prevent radiation damage during data collection.
-
-
Data Collection and Processing:
-
Collect X-ray diffraction data from the crystal.
-
Process the diffraction data to obtain a set of structure factors.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement with the known structure of the apo-protein.
-
Build the (3R,4S)-3-fluoropiperidin-4-ol molecule into the resulting electron density map and refine the structure.
-
Hit-to-Lead Optimization Strategies
Once a fragment hit has been validated and its binding mode determined, the next step is to evolve it into a more potent lead compound.[21][22][23] The structural information obtained from X-ray crystallography is crucial for guiding this process.
Caption: Hit-to-lead optimization strategies.
-
Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein.[3][21] For (3R,4S)-3-fluoropiperidin-4-ol, this could involve derivatization of the piperidine nitrogen or the hydroxyl group.
-
Fragment Merging: If another fragment is found to bind in an overlapping or adjacent site, a new molecule can be designed that incorporates features of both fragments.[3][22]
-
Fragment Linking: If two fragments bind to distinct but nearby sites, they can be connected with a suitable linker to create a single molecule with higher affinity.[3][12]
Conclusion
(3R,4S)-3-fluoropiperidin-4-ol is a valuable tool in the fragment-based drug discovery arsenal. Its favorable physicochemical properties and the presence of a fluorine atom make it amenable to a variety of sensitive biophysical screening techniques. The detailed protocols and strategic considerations outlined in this guide provide a framework for researchers to effectively utilize this and similar fluorinated fragments in their drug discovery campaigns, ultimately accelerating the path toward novel therapeutics.
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 8. researchgate.net [researchgate.net]
- 9. inhancetechnologies.com [inhancetechnologies.com]
- 10. (4S)-3-fluoropiperidin-4-ol | C5H10FNO | CID 126650740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. lifechemicals.com [lifechemicals.com]
- 14. lifechemicals.com [lifechemicals.com]
- 15. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. slideserve.com [slideserve.com]
- 17. ichorlifesciences.com [ichorlifesciences.com]
- 18. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 19. benchchem.com [benchchem.com]
- 20. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lifechemicals.com [lifechemicals.com]
- 22. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 23. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Fluorinated Piperidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating fluorine into piperidine scaffolds. The unique electronic properties of fluorine can significantly enhance the pharmacological profile of a molecule, but its introduction presents distinct synthetic challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Part 1: Troubleshooting Guide
This section addresses common experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.
Issue 1: Low Yield and Significant Hydrodefluorination during Hydrogenation of Fluoropyridines
Question: I am attempting to synthesize a fluorinated piperidine by hydrogenating the corresponding fluoropyridine precursor. My primary issues are low conversion and a high percentage of the non-fluorinated piperidine byproduct. What is causing this, and how can I suppress the hydrodefluorination?
Answer: This is a classic and frequently encountered challenge in this area. The hydrogenation of fluoropyridines is a powerful strategy, but it is often plagued by a competing hydrodefluorination (HDF) pathway.[3][4]
Causality: The HDF side reaction typically occurs on the surface of the heterogeneous catalyst (e.g., Palladium on Carbon, Pd/C). The C-F bond, while strong, can be cleaved under hydrogenation conditions, especially on highly active catalyst surfaces. Furthermore, the Lewis basic nitrogen atom in both the starting pyridine and the product piperidine can poison the catalyst, leading to incomplete reactions and requiring harsh conditions that favor HDF.[5][6]
Troubleshooting Workflow:
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Optimizing hydrogenation of fluoropyridines to avoid hydrodefluorination.
A Guide to Preventing Hydrodefluorination
Welcome to the technical support center for the selective hydrogenation of fluoropyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working to synthesize fluorinated piperidines while minimizing the undesired side reaction of hydrodefluorination (HDF). As Senior Application Scientists, we have compiled this guide based on field-proven insights and established scientific literature to help you troubleshoot and optimize your reactions.
Introduction: The Challenge of Selective Fluoropyridine Hydrogenation
Fluorinated piperidines are crucial building blocks in modern pharmaceuticals and agrochemicals. Catalytic hydrogenation of readily available fluoropyridines is a direct and atom-economical route to these valuable saturated heterocycles. However, this transformation is often plagued by hydrodefluorination, where the carbon-fluorine bond is cleaved and replaced by a carbon-hydrogen bond, leading to a mixture of desired and undesired products.[1][2] This guide will walk you through the common challenges and provide actionable solutions to achieve high selectivity.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm observing significant hydrodefluorination (HDF) during the hydrogenation of my fluoropyridine. What are the primary factors I should investigate?
A1: Hydrodefluorination during the catalytic hydrogenation of fluoropyridines is a common issue influenced by several interconnected parameters. To effectively troubleshoot, you should systematically evaluate the following:
-
Catalyst Selection: The choice of metal, support, and catalyst form is critical.
-
Reaction Conditions: Temperature, hydrogen pressure, and reaction time play a significant role.
-
Solvent and Additives: The solvent system and the presence of acids or bases can dramatically alter the reaction's selectivity.
The interplay between these factors determines the reaction pathway. The desired hydrogenation of the pyridine ring and the undesired cleavage of the C-F bond are competing reactions. The goal is to find a set of conditions that favors the former.
Q2: Which catalyst is best for selectively hydrogenating fluoropyridines while avoiding HDF?
A2: There is no single "best" catalyst, as the optimal choice depends on the specific fluoropyridine substrate and other reaction conditions. However, here is a breakdown of commonly used catalysts and their characteristics:
| Catalyst | Support | Typical Loading | Key Characteristics & Recommendations |
| Palladium on Carbon (Pd/C) | Activated Carbon | 5-10 wt% | A workhorse catalyst, but can be prone to causing HDF, especially at higher temperatures and pressures. Often more effective in acidic media.[1][2] |
| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | Activated Carbon | 20 wt% (Pearlman's catalyst) | Often shows higher selectivity and activity than Pd/C for pyridine hydrogenation. The combination with an acid like HCl has been shown to be effective.[1] |
| Rhodium on Carbon (Rh/C) | Activated Carbon | 5 wt% | Rhodium is a highly active metal for arene hydrogenation and can be effective for fluoropyridines.[3] However, chemoselectivity over other aromatic systems can be a challenge.[1] |
| Rhodium on Alumina (Rh/Al₂O₃) | Alumina | 5 wt% | The support can influence the catalyst's properties. Alumina-supported rhodium has been used for the hydrodefluorination and hydrogenation of fluorobenzene under mild conditions.[3] |
Expert Insight: Start your optimization with 20 wt% Pd(OH)₂/C (Pearlman's catalyst) in the presence of a Brønsted acid like aqueous HCl. This combination has been demonstrated to be a robust system for the hydrogenation of various fluoropyridines, effectively suppressing HDF.[1] The acid protonates the pyridine nitrogen, which is thought to activate the ring towards hydrogenation and potentially deactivate the C-F bond towards cleavage.
Q3: My 2-fluoropyridine is much more prone to HDF than my 3-fluoropyridine. Why is this, and how should I adjust my strategy?
A3: The position of the fluorine atom on the pyridine ring significantly impacts its susceptibility to hydrodefluorination. 2-Fluoropyridines are generally more prone to HDF due to the electronic effects of the ring nitrogen. The nitrogen atom is electron-withdrawing, and its proximity to the fluorine atom in the 2-position makes the C-F bond more susceptible to cleavage.
Troubleshooting Strategy for 2-Fluoropyridines:
-
Milder Conditions: Use lower temperatures (e.g., room temperature to 40 °C) and lower hydrogen pressures (e.g., 1-10 bar).
-
Catalyst Choice: Consider a less active catalyst or a catalyst known for higher selectivity. While highly active catalysts are generally desired, in this case, a more "gentle" catalyst might be beneficial.
-
Solvent Optimization: The choice of solvent can influence the substrate's presentation to the catalyst surface. Experiment with different solvents like methanol, ethanol, or even aqueous systems.
Q4: How do reaction conditions like temperature and pressure affect HDF?
A4: Temperature and hydrogen pressure are critical parameters that must be carefully controlled to minimize hydrodefluorination.
-
Temperature: Higher temperatures generally increase the rate of both hydrogenation and HDF. However, HDF often has a higher activation energy, meaning its rate increases more significantly with temperature. Therefore, it is generally advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Hydrogen Pressure: Increased hydrogen pressure can also accelerate HDF. A higher concentration of activated hydrogen on the catalyst surface can promote the cleavage of the C-F bond.[4] It is recommended to start with lower pressures and gradually increase if the hydrogenation rate is too slow.
Experimental Protocol: Condition Screening
To find the optimal balance, perform a systematic screen of temperature and pressure.
-
Setup: Use a multi-well parallel reactor system if available, or run individual reactions in a controlled manner.
-
Matrix:
-
Temperature: 25 °C, 40 °C, 60 °C
-
Pressure: 1 bar, 5 bar, 10 bar
-
-
Analysis: Monitor the reaction progress by GC-MS or LC-MS to determine the ratio of the desired fluoropiperidine to the hydrodefluorinated product at different time points.
Q5: Can additives or changes in the solvent system help suppress HDF?
A5: Absolutely. The reaction medium can have a profound impact on selectivity.
-
Acidic Additives: As mentioned earlier, the addition of a Brønsted acid like HCl is a highly effective strategy.[1] The acid protonates the pyridine nitrogen, which is believed to facilitate the hydrogenation of the ring while disfavoring the C-F bond cleavage pathway.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the reaction.
-
Protic Solvents (e.g., Methanol, Ethanol): Often good choices, especially in combination with an acid.
-
Aprotic Solvents (e.g., THF, Dioxane): Can also be used, but may require more optimization.
-
Aqueous Systems: Hydrogenation in water or mixed aqueous-organic systems can sometimes offer unique selectivity due to solvent effects on the catalyst surface and substrate solubility.[3]
-
Workflow for Additive and Solvent Screening
Caption: A decision-making workflow for optimizing reaction conditions to minimize hydrodefluorination.
Mechanistic Insights: Why Does Hydrodefluorination Occur?
Understanding the potential mechanisms of hydrodefluorination can aid in troubleshooting. While the exact mechanism can be complex and catalyst-dependent, a common pathway involves the oxidative addition of the C-F bond to the metal center on the catalyst surface, followed by reductive elimination with hydrogen.[5][6]
Caption: Competing reaction pathways for the hydrogenation of fluoropyridines.
Factors that stabilize the transition state of the C-F bond oxidative addition will increase the rate of HDF. Our goal in optimizing the reaction is to create an environment that favors the adsorption and subsequent hydrogenation of the pyridine ring over the C-F bond activation pathway.
Summary of Recommendations
| Parameter | Recommendation to Minimize HDF | Rationale |
| Catalyst | Start with 20 wt% Pd(OH)₂/C. | Often provides a good balance of activity and selectivity.[1] |
| Additives | Add a Brønsted acid (e.g., aqueous HCl). | Protonation of the pyridine ring activates it for hydrogenation.[1] |
| Temperature | Use the lowest effective temperature (e.g., 25-40 °C). | HDF is often more sensitive to temperature increases than hydrogenation. |
| Pressure | Use the lowest effective hydrogen pressure (e.g., 1-10 bar). | High hydrogen concentrations on the catalyst surface can promote HDF.[4] |
| Solvent | Screen protic solvents like methanol or ethanol first. | Can influence catalyst-substrate interactions and selectivity. |
By systematically addressing these key parameters, you can significantly improve the selectivity of your fluoropyridine hydrogenation and achieve higher yields of your desired fluorinated piperidine products.
References
Technical Support Center: Overcoming Diastereoselectivity Issues in 3-Fluoropiperidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 3-fluoropiperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high diastereoselectivity in this critical synthetic process. The 3-fluoropiperidin-4-ol scaffold is a highly valued building block in medicinal chemistry, and controlling the relative stereochemistry of the fluorine and hydroxyl groups is paramount for elucidating structure-activity relationships and optimizing drug candidates.
This document provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols based on established literature and field-proven insights. Our goal is to empower you to diagnose and resolve common issues encountered during your experiments, leading to more efficient and successful synthetic outcomes.
Troubleshooting Guide: Diastereoselectivity Control
This section is structured in a question-and-answer format to directly address specific experimental challenges.
Problem 1: Poor cis:trans Diastereomeric Ratio in the Reduction of N-Boc-3-fluoropiperidin-4-one
Question: My reduction of N-Boc-3-fluoropiperidin-4-one is yielding a mixture of cis and trans diastereomers with low selectivity. How can I improve the formation of the desired cis isomer?
Answer: Achieving high cis selectivity in the reduction of α-fluoroketones like N-Boc-3-fluoropiperidin-4-one is a common challenge. The stereochemical outcome is highly dependent on the reducing agent, solvent, and temperature. The primary goal is to favor hydride attack from the less sterically hindered face, which is typically the face opposite to the fluorine atom in the preferred chair conformation of the piperidinone ring.
Potential Causes & Suggested Solutions:
-
Choice of Reducing Agent: Simple hydride reagents like sodium borohydride (NaBH₄) often provide poor to moderate diastereoselectivity because they are small and can attack from either face of the carbonyl.
-
Solution 1: Use a Bulkier Reducing Agent. Sterically demanding hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are more likely to attack from the less hindered equatorial direction, leading to the axial alcohol, which corresponds to the cis product.
-
Solution 2: Employ Chelating Conditions. While less common for this specific substrate, in some systems, chelation control can dictate the stereochemical outcome. However, for N-Boc-3-fluoropiperidin-4-one, steric hindrance is the dominant controlling factor.
-
-
Reaction Temperature: Higher temperatures can lead to reduced selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Solution: Perform the reduction at low temperatures. For L-Selectride®, a temperature of -78 °C is standard. For NaBH₄, conducting the reaction at 0 °C or even lower can improve selectivity compared to room temperature.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the reducing agent.[1]
-
Solution: Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred for reductions with more reactive hydrides like L-Selectride®. For NaBH₄, alcoholic solvents like methanol or ethanol are typically used. Changing the alcohol solvent can sometimes alter the stereochemical outcome.[2]
-
Problem 2: Formation of a Significant Amount of the trans Isomer Regardless of the Reducing Agent
Question: I've tried different reducing agents, but I'm consistently obtaining a significant amount of the trans-3-fluoropiperidin-4-ol. What other factors could be at play?
Answer: If optimizing the reduction step doesn't resolve the issue, it's crucial to consider the influence of the nitrogen protecting group and the conformational dynamics of the piperidine ring.
Potential Causes & Suggested Solutions:
-
N-Protecting Group: The nature of the protecting group on the piperidine nitrogen significantly influences the conformational equilibrium of the ring, which in turn affects the facial selectivity of the carbonyl reduction.
-
The Role of the Boc Group: The tert-butoxycarbonyl (Boc) group is widely used and generally promotes a chair conformation where the bulky Boc group prefers an equatorial position. This helps to lock the conformation and present a more predictable steric environment around the carbonyl.
-
The Role of the Cbz Group: The carboxybenzyl (Cbz) group is another common protecting group. While it also influences conformation, the degree to which it locks the ring may differ from the Boc group.
-
Solution: If you are using a protecting group other than Boc, consider switching to N-Boc-3-fluoropiperidin-4-one, as its conformational preferences are well-studied and generally lead to better stereocontrol in this reaction.
-
-
Conformational Equilibrium: The piperidine ring can exist in different chair and boat conformations. The fluorine atom has a known preference for the axial position in certain contexts, which can be influenced by solvent and other substituents.[3] This preference can alter the steric accessibility of the carbonyl group.
-
Solution: Ensure your starting N-Boc-3-fluoropiperidin-4-one is of high purity. Characterize the starting material thoroughly by NMR to confirm its structure and ensure no unexpected conformational isomers are present that might complicate the reduction.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to synthesize the cis-3-fluoropiperidin-4-ol?
A1: A widely adopted and reliable method involves a two-step process:
-
Enantioselective α-fluorination of N-Boc-piperidin-4-one using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) and a chiral amine catalyst (e.g., a modified cinchona alkaloid as reported by MacMillan and co-workers).[4][5] This step establishes the stereocenter at the 3-position.
-
Diastereoselective reduction of the resulting N-Boc-3-fluoropiperidin-4-one. As discussed in the troubleshooting guide, using a sterically hindered reducing agent like L-Selectride® at low temperatures generally affords high diastereoselectivity for the cis isomer.[2]
Q2: How can I accurately determine the diastereomeric ratio of my 3-fluoropiperidin-4-ol product?
A2: The most common and reliable methods are ¹H and ¹⁹F NMR spectroscopy.
-
¹H NMR: The signals for the protons on the carbon atoms bearing the fluorine and hydroxyl groups (H-3 and H-4) will have different chemical shifts and coupling constants for the cis and trans diastereomers. Careful integration of a well-resolved pair of signals (one for each diastereomer) will give the diastereomeric ratio.[2]
-
¹⁹F NMR: This is often a more direct and cleaner method. The fluorine atom in each diastereomer will have a distinct chemical shift, resulting in two separate signals. The ratio of the integrals of these two signals directly corresponds to the diastereomeric ratio.[6][7]
Q3: Are there any common side reactions to be aware of during the synthesis?
A3: Yes, particularly during the fluorination and reduction steps.
-
During Electrophilic Fluorination: Over-fluorination to produce difluorinated byproducts can occur if the reaction is not carefully controlled. Also, if using a strong base to form an enolate, side reactions related to the base can be an issue. The use of organocatalysis often mitigates these problems.[5]
-
During Reduction: If using a very powerful reducing agent like lithium aluminum hydride (LiAlH₄), reduction of the Boc protecting group can occur. This is why milder or more selective reagents like NaBH₄ or L-Selectride® are preferred.[8] In some cases, particularly with catalytic hydrogenation, C-F bond cleavage (defluorination) can be a competing side reaction.[9]
Q4: I have a mixture of cis and trans diastereomers. How can I separate them?
A4: Separation can often be achieved by one of two methods:
-
Column Chromatography: The two diastereomers will likely have different polarities and can be separated by flash column chromatography on silica gel. A solvent system with intermediate polarity, such as a mixture of ethyl acetate and hexanes, is a good starting point for developing a separation method.
-
Recrystallization: If the product is crystalline, fractional crystallization can be a very effective method for obtaining the pure diastereomer. It has been reported that the cis-1-Boc-3-fluoropiperidin-4-ol can be readily crystallized to obtain enantiopure material.[4] This can be a highly efficient way to purify the desired isomer on a larger scale.
Comparative Data: Effect of Reducing Agent on Diastereoselectivity
The choice of reducing agent is critical for controlling the stereochemical outcome of the reduction of N-Boc-3-fluoropiperidin-4-one. The following table summarizes typical diastereomeric ratios (cis:trans) obtained with different reagents.
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical cis:trans Ratio | Reference |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 2:1 to 4:1 | General Observation |
| L-Selectride® | THF | -78 | >20:1 | [2] |
| K-Selectride® | THF | -78 | >20:1 | General Observation |
| Lithium Aluminum Hydride (LiAlH₄) | THF | 0 | Moderate to good, but risk of over-reduction | [8] |
| Noyori Asymmetric Hydrogenation | Isopropanol | Room Temp. | >9:1 (with dynamic kinetic resolution) | [10] |
Note: The ratios are approximate and can vary depending on the precise reaction conditions and substrate purity.
Visualizing the Process: Diagrams and Workflows
Synthetic Pathway Overview
Caption: General synthetic route to cis-N-Boc-3-fluoropiperidin-4-ol.
Troubleshooting Logic for Poor cis:trans Ratio
Caption: Decision tree for troubleshooting poor diastereoselectivity.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-3-fluoropiperidin-4-one to cis-N-Boc-3-fluoropiperidin-4-ol
This protocol is adapted from established procedures and should be performed by qualified personnel in a suitable laboratory setting.
Materials:
-
N-Boc-3-fluoropiperidin-4-one
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve N-Boc-3-fluoropiperidin-4-one (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to afford the pure cis-N-Boc-3-fluoropiperidin-4-ol.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Stability of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride under acidic conditions.
Welcome to the technical support center for (3R,4S)-3-fluoropiperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Inconsistent Analytical Results (e.g., Decreasing Peak Area in HPLC)
You observe a progressive decrease in the peak area of this compound during sequential HPLC analyses of the same sample prepared in an acidic mobile phase or diluent.
Potential Cause: Degradation of the compound under the acidic analytical conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent HPLC results.
Detailed Steps & Rationale:
-
Sample Diluent Neutralization: The hydrochloride salt will create a slightly acidic solution. If your experimental diluent is also strongly acidic, the cumulative effect may accelerate degradation. Preparing the sample in a neutral or near-neutral solvent immediately before injection can mitigate this.
-
Mobile Phase Optimization: Prolonged exposure to a low-pH mobile phase on the analytical column can lead to on-column degradation. Consider using a faster gradient or a mobile phase with a higher pH if your separation allows.
-
Forced Degradation Study: To definitively understand the stability, a forced degradation study is essential.[1] This involves intentionally exposing the compound to harsh acidic, basic, oxidative, and photolytic conditions to identify potential degradation products and develop an analytical method that can separate them from the parent compound.[2][3][4]
Issue 2: Appearance of Unexpected Peaks in Chromatographic or Spectroscopic Analysis
During reaction monitoring or purity analysis under acidic conditions, you observe the emergence of new, unidentified peaks.
Potential Cause: Formation of degradation products.
Possible Degradation Pathways under Acidic Conditions:
While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its structure. The presence of a secondary amine and a hydroxyl group suggests susceptibility to certain reactions, although the C-F bond is generally very strong and less likely to be the primary point of degradation under mild acidic conditions.[5]
-
Dehydration: The hydroxyl group could be protonated under acidic conditions, followed by the loss of water to form an unsaturated piperidine derivative.
-
Oxidation: Although less common under strictly acidic conditions without an oxidizing agent, the piperidine nitrogen could be susceptible to oxidation to form an N-oxide or other oxidized species.[2]
-
Ring Opening: Severe acidic conditions combined with heat could potentially lead to the opening of the piperidine ring.
Caption: Hypothetical degradation pathways under acidic stress.
Diagnostic Approach:
-
Characterize Unknown Peaks: Utilize mass spectrometry (LC-MS) to obtain the molecular weight of the new peaks. This information is crucial for proposing potential structures.
-
Conduct a Controlled Experiment: Run a control reaction with this compound in the acidic medium without other reactants to confirm that the degradation is not a result of reaction with other components.
-
Perform a Forced Degradation Study: A structured forced degradation study (see Protocol 1) will help to systematically generate and identify these unknown peaks.[2][3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common acidic solutions (e.g., HCl, TFA) used in synthesis and purification?
While the product is supplied as a hydrochloride salt and is generally stable, its long-term stability in highly acidic solutions, especially at elevated temperatures, has not been exhaustively studied. As a general principle, the piperidine nitrogen will be protonated in acidic media, which can influence its conformational equilibrium and potentially its reactivity.[6][7] For prolonged storage, it is recommended to keep the compound in its solid, crystalline form.[8] If in solution, refrigerated temperatures (2-8°C) are advisable.[9]
Q2: How does the fluorine substituent affect the stability of the piperidine ring under acidic conditions?
The electron-withdrawing nature of the fluorine atom can influence the pKa of the neighboring piperidine nitrogen, potentially making it slightly less basic. However, the carbon-fluorine bond itself is very strong and generally stable to acid-catalyzed hydrolysis.[5] Its presence is more likely to affect the conformational preferences of the ring system rather than being a primary site of degradation under typical acidic conditions.[6][7]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
The compound should be stored in a tightly sealed container in a dry and cool place.[8] For long-term stability, storage at 2-8°C is recommended.[9] Avoid prolonged exposure to moisture and light.
Q4: Which analytical techniques are best suited for stability studies of this compound?
A combination of techniques is often most effective for comprehensive stability analysis:[10]
| Analytical Technique | Application in Stability Testing |
| Reverse-Phase HPLC (RP-HPLC) with UV/PDA and MS detection | The primary tool for quantifying the parent compound and detecting/quantifying degradation products. MS detection is critical for identifying unknown impurities.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Useful for structural elucidation of any significant degradation products that can be isolated.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Can indicate changes in functional groups, providing clues to the degradation pathway. |
Q5: Are there any known incompatibilities with common acidic reagents?
While there are no extensively documented incompatibilities, caution should be exercised when using strong oxidizing acids (e.g., nitric acid), as the piperidine nitrogen could be susceptible to oxidation.[2] Always perform small-scale trial experiments to assess compatibility before proceeding with larger-scale reactions.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under acidic conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
RP-HPLC system with PDA and MS detectors
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Acid Stress:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Take samples at various time points (e.g., 0, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before injection, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable RP-HPLC-MS method.[2]
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed and unstressed samples.
-
Identify and quantify any degradation products.
-
Use the MS data to propose structures for the degradation products.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. (3S,4R)-3-Fluoropiperidin-4-ol hydrochloride,1443380-89-9-Amadis Chemical [amadischem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Aqueous Instability of δ-Fluorobutylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (3R,4S)-3-fluoropiperidin-4-ol
An in-depth technical guide to (3R,4S)-3-fluoropiperidin-4-ol: Structure, Stereochemistry, and Potential Applications.
Welcome to the technical support center for the synthesis of (3R,4S)-3-fluoropiperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this valuable fluorinated building block. The synthesis, while conceptually straightforward, involves stereochemically sensitive steps where minor deviations in protocol can lead to significant side reactions and purification challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and peer-reviewed literature.
Diagram: Overall Synthetic Pathway
Improving yield and purity of (3R,4S)-3-fluoropiperidin-4-ol synthesis.
Welcome to the technical support center for the synthesis of (3R,4S)-3-fluoropiperidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, offering in-depth troubleshooting advice and frequently asked questions to improve both yield and purity. The fluorinated piperidine scaffold is a highly valued structural motif in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This resource synthesizes field-proven insights and established scientific literature to address the common challenges encountered during this stereochemically sensitive process.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low Overall Yield
Question: My overall yield for the synthesis of (3R,4S)-1-Boc-3-fluoropiperidin-4-ol is consistently low. What are the most likely causes and how can I improve it?
Answer: Low overall yield in this multi-step synthesis often points to issues in one of two key transformations: the stereoselective fluorination of the piperidinone precursor or the subsequent reduction to the alcohol.
-
Inefficient Fluorination: The electrophilic fluorination of N-Boc-4-piperidone is a critical step. Low yields can result from incomplete conversion or the formation of side products.
-
Cause: Insufficient activation of the ketone or instability of the enolate/enamine intermediate.
-
Solution: The choice of fluorinating agent and catalyst is paramount. N-Fluorobenzenesulfonimide (NFSI) is a commonly used electrophilic fluorine source.[3] Organocatalytic methods, employing modified cinchona alkaloids or even simpler primary amines like α-methylbenzylamine, have proven effective in promoting the reaction with high enantioselectivity.[4][5]
-
Protocol Insight: Ensure your starting N-Boc-4-piperidone is of high purity. The reaction is sensitive to moisture; conduct it under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents. Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times which can lead to degradation.
-
-
Suboptimal Reduction: The diastereoselective reduction of the resulting α-fluoroketone to the cis-alcohol is another yield-critical step.
-
Cause: Use of a non-selective reducing agent can lead to a mixture of cis and trans isomers, complicating purification and reducing the yield of the desired (3R,4S) product. Epimerization of the α-fluoro ketone under basic or acidic conditions can also be a problem.
-
Solution: Use of a bulky reducing agent often favors the formation of the desired cis isomer via equatorial attack of the hydride. Sodium borohydride (NaBH₄) can provide good selectivity, but other reagents like lithium tri-sec-butylborohydride (L-Selectride®) may offer enhanced stereocontrol.
-
Self-Validation: After reduction, use ¹H NMR and ¹⁹F NMR to determine the diastereomeric ratio (cis:trans). The coupling constants between H3, H4, and F3 are diagnostic for assigning the relative stereochemistry.
-
Issue 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Question: I am obtaining a mixture of diastereomers, with a significant amount of the undesired trans-isomer. How can I improve the selectivity for the cis-(3R,4S)-3-fluoropiperidin-4-ol?
Answer: Achieving high cis selectivity is a common hurdle. The stereochemical outcome is primarily determined during the reduction of the intermediate, N-Boc-3-fluoropiperidin-4-one.
-
Cause: The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the carbonyl. Axial attack leads to the desired cis-product (equatorial alcohol), while equatorial attack results in the trans-product (axial alcohol).
-
Troubleshooting Strategy:
-
Reducing Agent Selection: As mentioned, bulky hydride reagents (e.g., L-Selectride® or K-Selectride®) are generally more effective at selective equatorial delivery of the hydride, thus favoring the cis-diol.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C) to enhance selectivity. Lower temperatures increase the kinetic barrier for the less favored transition state, leading to a higher diastereomeric ratio.
-
Solvent Effects: The solvent can influence the conformation of the piperidinone ring and the reactivity of the reducing agent. Aprotic solvents like THF are commonly employed.
-
The following table summarizes the influence of different reducing agents on diastereoselectivity.
| Reducing Agent | Typical Conditions | Expected Outcome | Citation |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | Moderate to good cis-selectivity | [4] |
| Lithium Aluminum Hydride (LAH) | THF, 0 °C | Often less selective, risk of Boc-deprotection | N/A |
| L-Selectride® | THF, -78 °C | High cis-selectivity | [5] |
Issue 3: Difficult Purification and Persistent Impurities
Question: I am struggling to purify the final product. Column chromatography gives poor separation, and I suspect I have persistent impurities. What are these impurities and how can I remove them?
Answer: Purification challenges often stem from the presence of closely related stereoisomers or unreacted starting materials.
-
Common Impurities:
-
The trans-diastereomer: ((3R,4R)-3-fluoropiperidin-4-ol). This is often the most difficult impurity to separate.
-
Unreacted N-Boc-3-fluoropiperidin-4-one: The starting material for the reduction step.
-
Hydrodefluorinated side-product: N-Boc-piperidin-4-ol, resulting from reductive cleavage of the C-F bond, a known issue in hydrogenations of fluoropyridines.[6]
-
-
Purification Strategy:
-
Crystallization: The cis-1-Boc-3-fluoropiperidin-4-ol is often a crystalline solid and can be purified to high enantiomeric and diastereomeric purity through crystallization.[4][5] Experiment with various solvent systems (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether) to find optimal conditions. This is often the most effective method for removing the trans-isomer on a larger scale.
-
Optimized Chromatography: If chromatography is necessary, use a high-resolution silica gel and a finely tuned eluent system. A shallow gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane) can improve separation. Consider using a chiral column for analytical purposes to confirm enantiomeric purity.
-
Final Deprotection: The final deprotection of the Boc group is typically achieved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid). If impurities persist after this step, purification of the more polar hydrochloride salt by crystallization or chromatography may be more straightforward.
-
Below is a troubleshooting workflow to guide your decisions when facing purity issues.
Caption: Troubleshooting workflow for purity issues.
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group and when should it be removed?
The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen. This is crucial for several reasons: it prevents the amine from acting as a base or nucleophile in undesired side reactions, it improves the solubility of intermediates in organic solvents, and it influences the conformational preference of the ring, which can be important for stereoselectivity. The Boc group is typically removed in the final step of the synthesis using strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
Q2: Can I start from a different precursor, such as a fluorinated pyridine?
Yes, the hydrogenation of fluoropyridines is an alternative strategy to access fluorinated piperidines.[6][7] This approach involves the reduction of a readily available fluoropyridine precursor. However, this method presents its own challenges, most notably the risk of hydrodefluorination, where the C-F bond is cleaved, leading to the non-fluorinated piperidine as a side product.[6] Careful selection of the catalyst (e.g., specific palladium catalysts) and reaction conditions is necessary to minimize this competing pathway.[7]
Q3: How critical is enantiomeric purity, and how can I ensure it?
For pharmaceutical applications, high enantiomeric purity is essential. The primary method to establish the stereocenter at C3 is through an enantioselective fluorination reaction. The use of chiral catalysts, such as those derived from cinchona alkaloids, is a well-established method for this purpose.[4][5] The enantiomeric excess (ee) should be checked after the fluorination step using chiral HPLC. The final piperidinol product can often be upgraded to >99% ee through crystallization, as the racemic or diastereomeric impurities may remain in the mother liquor.[4]
Q4: What are the key safety precautions for this synthesis?
-
Fluorinating Agents: Electrophilic fluorinating agents like NFSI are strong oxidizers and should be handled with care in a chemical fume hood. Avoid contact with skin and eyes.
-
Hydride Reagents: Reducing agents like NaBH₄ and especially L-Selectride® are moisture-sensitive and can be pyrophoric. They will react violently with water to produce flammable hydrogen gas. Always handle them under an inert atmosphere.
-
Acidic/Basic Conditions: Use appropriate personal protective equipment (PPE) when handling strong acids (for deprotection) and bases.
III. Key Experimental Protocol: Enantioselective Fluorination and Diastereoselective Reduction
This protocol is a synthesized methodology based on established literature.[4][5]
Step 1: Enantioselective Fluorination of N-Boc-4-piperidone
Caption: Workflow for enantioselective fluorination.
-
To a solution of N-Boc-4-piperidone (1.0 eq) and the chiral amine catalyst (e.g., a modified cinchona alkaloid, 0.1 eq) in anhydrous toluene under an inert atmosphere, cool the mixture to 0 °C.
-
Add N-Fluorobenzenesulfonimide (NFSI) (1.1 eq) in portions, maintaining the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-fluoropiperidin-4-one.
Step 2: Diastereoselective Reduction to (3R,4S)-1-Boc-3-fluoropiperidin-4-ol
-
Dissolve the N-Boc-3-fluoropiperidin-4-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring for completion by TLC.
-
Quench the reaction carefully at -78 °C by the slow addition of water, followed by aqueous sodium hydroxide solution and hydrogen peroxide.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by crystallization from an ethyl acetate/hexanes mixture to afford the desired (3R,4S)-1-Boc-3-fluoropiperidin-4-ol as a white solid.
IV. References
-
Diastereoselective Synthesis of 3-Fluoro-2-Substituted Piperidines and Pyrrolidines. Semantic Scholar. --INVALID-LINK--
-
Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ResearchGate. --INVALID-LINK--
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (NIH). --INVALID-LINK--
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. --INVALID-LINK--
-
Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. --INVALID-LINK--
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Institutes of Health (NIH). --INVALID-LINK--
-
Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. PubMed. --INVALID-LINK--
-
(3R,4S)-3-fluoropiperidin-4-ol | 955082-98-1. ChemicalBook. --INVALID-LINK--
-
A Head-to-Head Comparison of Synthetic Routes to 5-Fluoropiperidin-3-ol. Benchchem. --INVALID-LINK--
-
ChemInform Abstract: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. ResearchGate. --INVALID-LINK--
-
Diastereoselective Syntheses of (3R,4R)- and (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol and Fluoro Analogues. ResearchGate. --INVALID-LINK--
-
(3R,4R)-3-Fluoropiperidin-4-ol hydrochloride. Sigma-Aldrich. --INVALID-LINK--
-
High yield and high specific activity synthesis of [18F]Fallypride in a batch microfluidic reactor for micro-PET imaging. PubMed Central. --INVALID-LINK--
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. --INVALID-LINK--
-
High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite. PubMed. --INVALID-LINK--
-
An In-depth Technical Guide to (3S,5R)-5-Fluoropiperidin-3-ol: Structure, Stereochemistry, and Potential Applications. Benchchem. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Fluorination Reactions on Piperidine Rings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into troubleshooting common issues encountered during the fluorination of piperidine rings. The piperidine moiety is a cornerstone in medicinal chemistry, and the introduction of fluorine can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] However, these reactions are not without their challenges. This guide is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Challenges in Electrophilic Fluorination
Electrophilic fluorination introduces a "F+" equivalent to an electron-rich center. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are commonly employed.[2][3][4] While powerful, these reagents can lead to a variety of side reactions and challenges.
Question 1: My electrophilic fluorination of an N-protected piperidine is sluggish and gives low yields. What are the likely causes and how can I improve it?
Answer:
Several factors can contribute to a sluggish reaction. Let's break them down:
-
Insufficient Nucleophilicity of the Piperidine: The piperidine ring itself, particularly if substituted with electron-withdrawing groups, may not be sufficiently nucleophilic to react efficiently with the electrophilic fluorine source.
-
Steric Hindrance: Bulky protecting groups on the nitrogen or substituents on the piperidine ring can sterically hinder the approach of the fluorinating agent.
-
Inappropriate Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reactivity of both the substrate and the fluorinating agent.
-
Decomposition of the Fluorinating Reagent: Electrophilic fluorinating agents can be sensitive to moisture and other nucleophiles.
Troubleshooting Protocol:
-
Substrate Activation: If your piperidine substrate is electron-deficient, consider converting it to a more nucleophilic species. For C-H fluorination, this could involve forming an enolate or a silyl enol ether from a piperidone precursor.[5]
-
Protecting Group Strategy: If steric hindrance is suspected, consider switching to a smaller N-protecting group. For example, a Boc group is bulkier than a Cbz group. However, be mindful that the protecting group also influences the electron density of the ring.
-
Solvent Screening: Perform small-scale reactions in a variety of solvents. Acetonitrile is a common choice for reactions with Selectfluor®, but other polar aprotic solvents like DMF or DMSO could be beneficial.
-
Reagent Quality and Handling: Ensure your fluorinating agent is fresh and has been stored under anhydrous conditions. Consider adding the reagent in portions to maintain its concentration and minimize decomposition.
-
Acid Catalysis: For the fluorination of ketones and ketals, the addition of a catalytic amount of a strong acid, like sulfuric acid, can facilitate the reaction.[5]
Question 2: I'm observing significant side products in my reaction with Selectfluor®, including what appears to be oxidation of my substrate. Why is this happening and what can I do?
Answer:
Selectfluor® is a powerful oxidant, and this can lead to undesired side reactions beyond fluorination.[6]
Causality: The high oxidation potential of Selectfluor® can lead to the oxidation of sensitive functional groups on your molecule. For instance, secondary amines can be oxidized, and electron-rich aromatic rings can undergo oxidative degradation.
Troubleshooting and Mitigation Strategies:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can often temper the oxidative reactivity of Selectfluor® while still allowing for the desired fluorination to occur.
-
Controlled Reagent Addition: Adding the Selectfluor® slowly over a period of time can help to maintain a low instantaneous concentration, which can disfavor side reactions.
-
Alternative Reagents: If oxidative side products persist, consider a less oxidizing electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI).[2][4]
-
Protecting Group Manipulation: Ensure that any sensitive functional groups on your molecule are appropriately protected. For example, a free secondary amine on the piperidine ring should be protected to prevent N-fluorination or oxidation.
Section 2: Navigating Nucleophilic Fluorination Challenges
Nucleophilic fluorination involves the displacement of a leaving group with a fluoride anion (F-).[4] Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF).[7] Deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) are also used to convert hydroxyl groups to fluorides.[4]
Question 3: My nucleophilic fluorination reaction on a piperidine ring is not proceeding. I'm trying to displace a tosylate with KF. What are the common pitfalls?
Answer:
The success of a nucleophilic fluorination hinges on several critical factors:
-
Fluoride Source Solubility and Activity: Alkali metal fluorides like KF have very low solubility in many organic solvents. The "nakedness" of the fluoride ion is crucial for its nucleophilicity.
-
Leaving Group Ability: The leaving group must be sufficiently reactive to be displaced by the fluoride ion.
-
Competing Elimination Reactions: β-hydrogens acidic enough to be removed by the basic fluoride source can lead to elimination side products (alkenes) instead of substitution.
-
Water Content: Trace amounts of water can solvate the fluoride ion, drastically reducing its nucleophilicity.
Troubleshooting Protocol:
-
Enhancing Fluoride Reactivity:
-
Phase-Transfer Catalysis: Employ a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt, to help solubilize the KF and deliver a more reactive fluoride ion.
-
Spray-Dried KF: Use spray-dried KF, which has a higher surface area and is more reactive.
-
Alternative Fluoride Sources: Consider using CsF, which is more soluble than KF, or an anhydrous source of TBAF.[7]
-
-
Optimizing Reaction Conditions:
-
Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to help dissolve the fluoride salt and promote an SN2 reaction mechanism.
-
Temperature: Higher temperatures can increase the reaction rate, but also be aware of the potential for increased elimination side products.
-
-
Ensuring Anhydrous Conditions:
-
Dry Solvents and Reagents: Use rigorously dried solvents and reagents.
-
Azeotropic Removal of Water: For reactions with KF, azeotropically removing water with toluene before adding the substrate can be effective.
-
Question 4: I'm attempting a deoxyfluorination of a hydroxypiperidine with DAST and observing a ring expansion side product. What is happening and how can I prevent it?
Answer:
This is a known side reaction with DAST and related reagents, particularly with N-heterocyclic systems.[8]
Mechanistic Insight: The reaction proceeds through the formation of an intermediate aziridinium ion. The subsequent nucleophilic attack by the fluoride can occur at two different positions, one leading to the desired fluoropiperidine and the other resulting in a ring-expanded product (e.g., a fluoroazepane from a 2-hydroxymethylpiperidine).[8][9]
Mitigation Strategies:
-
Choice of Deoxyfluorinating Reagent: Some deoxyfluorinating reagents are less prone to inducing rearrangements. Consider alternatives to DAST, such as Deoxo-Fluor® or Fluolead™.
-
Reaction Temperature: Carefully control the reaction temperature. Ring expansions are often favored at higher temperatures. Running the reaction at a lower temperature may favor the desired substitution pathway.
-
Substrate Modification: The stereochemistry and substitution pattern of the starting hydroxypiperidine can influence the propensity for rearrangement. If possible, modifying the substrate could alter the reaction outcome.
Section 3: Managing Side Reactions and Protecting Groups
Question 5: I'm struggling with hydrodefluorination as a major side product during the hydrogenation of a fluoropyridine to a fluoropiperidine. How can I suppress this?
Answer:
Hydrodefluorination is a common and often challenging side reaction in the hydrogenation of fluorinated heterocycles.[10][11]
Underlying Cause: The catalyst used for hydrogenation can also catalyze the cleavage of the C-F bond.
Strategies to Minimize Hydrodefluorination:
-
Catalyst Selection: The choice of catalyst is critical. While Pd/C is a common hydrogenation catalyst, it can be prone to causing hydrodefluorination. Rhodium-based catalysts, such as Rh/C, have been shown to be effective in some cases.[11] A dearomatization-hydrogenation (DAH) process using a rhodium catalyst has been developed to address this issue.[1]
-
Reaction Conditions:
-
Acidic Additives: The addition of a strong Brønsted acid can sometimes suppress hydrodefluorination.[11]
-
Pressure and Temperature: Optimizing the hydrogen pressure and reaction temperature can influence the selectivity.
-
-
Protecting Groups: The presence and nature of a protecting group on the nitrogen can impact the outcome. Trapping the volatile fluorinated piperidine product in situ with a protecting group like Cbz or Fmoc can also improve isolated yields.[10][11]
Question 6: What are the key considerations for choosing an N-protecting group for a piperidine that will undergo fluorination?
Answer:
The choice of an N-protecting group is a critical strategic decision that can significantly influence the outcome of your fluorination reaction.
Key Considerations:
| Protecting Group Type | Key Considerations | Examples |
| Carbamates | Generally stable to many fluorination conditions. Can influence the nucleophilicity of the piperidine ring. | Boc (tert-Butoxycarbonyl), Cbz (Benzyloxycarbonyl), Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Amides | Electron-withdrawing, which can deactivate the ring towards electrophilic attack but may be necessary to prevent N-oxidation. | Acetyl (Ac), Trifluoroacetyl (TFA) |
| Sulfonamides | Strongly electron-withdrawing and very stable. | Tosyl (Ts), Nosyl (Ns) |
-
Stability to Reaction Conditions: The protecting group must be stable to the fluorinating agent and any other reagents or conditions used in the reaction. For example, some protecting groups may not be stable to the acidic conditions sometimes used in electrophilic fluorination.
-
Electronic Effects: Electron-withdrawing protecting groups (e.g., sulfonamides) will decrease the nucleophilicity of the piperidine, which can be detrimental for electrophilic fluorination at a ring carbon. Conversely, they can prevent unwanted reactions at the nitrogen.
-
Steric Hindrance: As mentioned earlier, bulky protecting groups can hinder the approach of the fluorinating reagent.
-
Ease of Removal: The protecting group must be removable under conditions that will not affect the newly introduced fluorine atom or other functional groups in the molecule.
Visualizing Troubleshooting Workflows
Troubleshooting Electrophilic Fluorination
Caption: A decision tree for troubleshooting low yields in electrophilic fluorination.
Troubleshooting Nucleophilic Fluorination
Caption: A workflow for addressing common issues in nucleophilic fluorination.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Paroxetine Synthesis Intermediates
Welcome to the technical support center for paroxetine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity removal during the synthesis of paroxetine intermediates. Purity control is paramount in pharmaceutical synthesis, as impurities can impact the final product's efficacy, safety, and stability. Impurities can originate from starting materials, side reactions during synthesis, or degradation of intermediates and the final active pharmaceutical ingredient (API).[1][2] This resource provides in-depth, practical solutions to specific purification challenges in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My analysis shows an unexpected peak corresponding to an alkoxy impurity. What is the cause and how can it be removed?
A: This is a common issue, particularly in syntheses involving strong bases or Grignard reagents.
-
Expert Analysis & Causality: Alkoxy impurities, such as 4-methoxy or 4-ethoxy analogs, arise when the fluorine atom on the 4-fluorophenyl ring is substituted by an alkoxy group.[3][4][5] This nucleophilic aromatic substitution is often catalyzed by the presence of metal alkoxides, which can form from reactions involving strong bases (like sodium methoxide) or Grignard reagents in alcohol-based solvents.[1] The impurity is carried through subsequent synthetic steps, contaminating key intermediates like (-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methyl-piperidine (PMA) and paroxetine itself.
-
Trustworthy Protocol: Chemical Cleavage and Extraction
A robust method for removing this impurity is to selectively convert it into a compound with significantly different physical properties, allowing for easy separation. This is achieved by cleaving the ether bond of the alkoxy impurity to form a polar phenolic compound.[3][4][5]
Step-by-Step Methodology:
-
Dissolution: Dissolve the impure intermediate (e.g., PMA contaminated with its methoxy analog) in a suitable organic solvent. Aromatic hydrocarbons like toluene are often effective.[5]
-
Reagent Addition: Introduce an ether-cleaving agent. A common and effective choice is a solution of hydrogen bromide (HBr) in acetic acid. Other reagents like sodium ethanethiolate (EtS⁻Na⁺) in a solvent like dimethylformamide (DMF) can also be used.[5]
-
Reaction: Heat the mixture under controlled conditions to facilitate the ether cleavage. Monitor the reaction progress using a suitable analytical technique like HPLC to ensure complete conversion of the alkoxy impurity.
-
Work-up and Extraction:
-
Cool the reaction mixture and quench it carefully, for instance, by adding it to water or a basic solution.
-
Adjust the pH of the aqueous layer to be basic (pH > 10) using a base like sodium hydroxide.
-
Perform a liquid-liquid extraction using a solvent such as ethyl acetate or toluene.[5] The desired intermediate (PMA) will remain in the organic layer, while the newly formed, acidic phenolic impurity will be deprotonated and extracted into the basic aqueous layer.
-
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Crystallization: Further purify the intermediate by recrystallization from an appropriate solvent system to yield the product substantially free of the original alkoxy impurity.[4]
-
-
Workflow Visualization:
Caption: Workflow for the removal of alkoxy impurities via chemical cleavage.
FAQ 2: I am detecting desfluoro paroxetine. Where does this impurity come from and how can I prevent its formation?
A: The formation of desfluoro paroxetine is typically linked to aggressive reduction steps.
-
Expert Analysis & Causality: The desfluoro impurity, where the fluorine atom is replaced by hydrogen, is most likely formed during reduction steps that employ powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄).[1] While effective for reducing esters or amides to alcohols, LiAlH₄ can be aggressive enough to cleave the carbon-fluorine bond on the aromatic ring, a process known as hydrodefluorination.
-
Troubleshooting & Prevention Strategies:
The key to avoiding this impurity is process optimization, focusing on the choice of reducing agent and reaction conditions.
Parameter Aggressive Conditions (High Risk) Optimized Conditions (Low Risk) Rationale Reducing Agent Lithium Aluminum Hydride (LiAlH₄) Sodium Borohydride (NaBH₄) + BF₃·OEt₂[6], Diborane (B₂H₆) Milder, more selective reagents are less likely to reduce the stable C-F bond. Temperature Reflux / Elevated Temperatures Low Temperatures (-10 °C to 25 °C)[6] Side reactions like hydrodefluorination are often suppressed at lower temperatures. Solvent High-boiling point ethers (e.g., Dioxane) Tetrahydrofuran (THF)[6] Choice of solvent is often tied to the required reaction temperature. Protocol for Mitigation:
-
Reagent Selection: When reducing a lactam or ester intermediate to the corresponding piperidine alcohol, consider replacing LiAlH₄ with a borane-based reagent. A combination of sodium borohydride and a Lewis acid like boron trifluoride etherate can effectively perform the reduction with a lower risk of defluorination.[6]
-
Controlled Conditions: Implement strict temperature control. Add the reducing agent slowly to the substrate solution at a reduced temperature (e.g., below 0 °C) and allow the reaction to warm to room temperature gradually.[6]
-
Post-Formation Purification: If the desfluoro impurity has already formed, its separation can be challenging due to its structural similarity to the desired product. High-resolution purification techniques such as preparative HPLC or careful fractional crystallization are often required.[7][8]
-
FAQ 3: My chiral purity is low. What is the standard method for resolving the enantiomers of the key piperidine carbinol intermediate?
A: Diastereomeric crystallization is the industry-standard method for resolving this crucial intermediate.
-
Expert Analysis & Causality: Many synthetic routes to paroxetine proceed through a racemic core structure.[1] The key intermediate, (-)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine, must be isolated in its correct stereoisomeric form (the (-)-trans, or 3S, 4R, configuration) to produce the pharmacologically active final product.[9] Failure to effectively resolve the racemic mixture of trans-isomers will lead to a final product with unacceptable chiral purity.
-
Trustworthy Protocol: Resolution via Diastereomeric Salt Formation
This classical resolution technique relies on reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomeric salts, which, unlike enantiomers, have different solubilities and can be separated by crystallization.[10]
Step-by-Step Methodology:
-
Preparation: Start with the racemic trans-piperidine intermediate (often N-protected, e.g., N-methyl or N-benzyl).
-
Dissolution: Dissolve the racemic base in a suitable solvent, such as acetone or methanol.[10]
-
Salt Formation: Add a solution of an optically pure chiral acid. Common resolving agents for this intermediate include (-)-dibenzoyl-L-tartaric acid or (+)-2'-nitrotartranilic acid .[10][11]
-
Crystallization: Allow the solution to stand, possibly at a reduced temperature (e.g., 5 °C), to induce crystallization.[10] The salt of one diastereomer will be less soluble and will crystallize out of the solution preferentially.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Liberation of Free Base:
-
Suspend the isolated diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., toluene or dichloromethane).
-
Add an aqueous base (e.g., NaOH or Na₂CO₃ solution) to neutralize the chiral acid and liberate the free base of the desired single-enantiomer intermediate.
-
Separate the organic layer, wash it with water, dry it, and concentrate it to obtain the optically pure intermediate.
-
-
Purity Check: Verify the enantiomeric purity using chiral HPLC.
-
-
Workflow Visualization:
Caption: Workflow for chiral resolution using diastereomeric crystallization.
Analytical Control Strategies
Effective purification requires robust analytical methods to monitor impurity profiles at each stage.
| Analytical Technique | Primary Application in Paroxetine Synthesis | Key Insights Provided |
| UHPLC/HPLC | Routine purity analysis, reaction monitoring, and quantification of known impurities.[7][12] | Provides retention time and peak area data for calculating the percentage of impurities. Essential for process control. |
| Chiral HPLC | Determination of enantiomeric excess (e.e.) and chiral purity of resolved intermediates.[13] | Confirms the success of chiral resolution steps and ensures the correct stereochemistry of the API precursor. |
| LC-MS | Identification of unknown impurities and degradation products.[12] | Provides molecular weight information, which is critical for elucidating the structure of novel or unexpected impurities. |
| NMR Spectroscopy | Structural confirmation of intermediates and characterization of isolated impurities.[14][15] | Gives detailed structural information, confirming the identity of the desired compound and helping to solve the structure of impurities. |
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. US6930186B2 - Process for the preparation of paroxetine substantially free of alkoxy impurities - Google Patents [patents.google.com]
- 5. US20050203140A1 - Process for the preparation of paroxetine substantially free of alkoxy impurities - Google Patents [patents.google.com]
- 6. WO2017037662A1 - An improved process for the preparation of paroxetine and its intermediate - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. phmethods.net [phmethods.net]
- 9. US6583287B1 - Process for the production of paroxetine - Google Patents [patents.google.com]
- 10. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]
- 11. EP0654025A4 - Method of preparing optically pure precursors of paroxetine. - Google Patents [patents.google.com]
- 12. benthamopen.com [benthamopen.com]
- 13. researchgate.net [researchgate.net]
- 14. ajrconline.org [ajrconline.org]
- 15. ajrconline.org [ajrconline.org]
Technical Support Center: Large-Scale Synthesis of (R)-3-Aminopiperidine Dihydrochloride
Welcome to the dedicated technical support center for the large-scale synthesis of (R)-3-aminopiperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this critical chiral intermediate. (R)-3-aminopiperidine is a key building block in the synthesis of several pharmaceuticals, including dipeptidyl peptidase-4 (DPP-IV) inhibitors used in the treatment of type 2 diabetes, such as Alogliptin and Linagliptin.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during laboratory and industrial-scale production.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering practical solutions.
Question 1: We are struggling with low enantiomeric excess (e.e.) in our chiral resolution of racemic 3-aminopiperidine using a chiral acid. What are the likely causes and how can we optimize this separation?
Answer: Achieving high enantiomeric excess is paramount in chiral resolutions, and several factors can influence the outcome. Low e.e. often stems from issues with diastereomeric salt formation and crystallization.
-
Underlying Causes & Solutions:
-
Inappropriate Resolving Agent: The choice of resolving agent is critical. While agents like dibenzoyl-L-tartaric acid and N-acetyl-phenylalanine have been used, they can be unstable and lead to modest resolution.[3] More effective resolving agents include (R)-mandelic acid or N-tosyl-(S)-phenylalanine.[1][4] Recently, optically active cyclic phosphoric acids, such as (R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide ((R)-CPA), have shown excellent results, yielding (R)-3-aminopiperidine with high yield and enantiomeric purity.[1][5]
-
Suboptimal Solvent System: The solubility difference between the two diastereomeric salts is highly dependent on the solvent system. A solvent system where one diastereomer is significantly less soluble than the other is ideal. For instance, 90% tert-butyl alcohol has been effectively used with (R)-CPA.[1] Screening a range of solvents (e.g., ethanol, methanol, isopropanol, and their mixtures with water) is a crucial optimization step.
-
Inefficient Crystallization: Inadequate control over the crystallization process can lead to co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric excess of the isolated salt.[4] Key parameters to control include:
-
Cooling Rate: A slow, controlled cooling rate promotes the formation of well-defined crystals of the desired diastereomer. Rapid cooling can trap impurities and the undesired diastereomer.
-
Supersaturation: The degree of supersaturation should be carefully managed. Seeding the solution with a small crystal of the pure, less-soluble diastereomeric salt can induce crystallization at a lower supersaturation level, improving selectivity.
-
Agitation: Gentle agitation can promote crystal growth, but vigorous stirring may lead to secondary nucleation and the formation of smaller, less pure crystals.
-
-
Question 2: Our asymmetric hydrogenation of a pyridine precursor to (R)-3-aminopiperidine is showing poor stereoselectivity. How can we troubleshoot this?
Answer: Asymmetric hydrogenation is a powerful tool, but its success hinges on the precise interplay between the substrate, catalyst, and reaction conditions.
-
Underlying Causes & Solutions:
-
Catalyst and Ligand Selection: The choice of the chiral ligand is the most critical factor influencing enantioselectivity. For the hydrogenation of pyridinium salts, iridium-based catalysts with chiral phosphine ligands like (R)-SynPhos have demonstrated high efficacy.[4] For N-iminopyridinium ylides, ruthenium-based catalysts with ligands such as PhTRAP can be effective.[6][7] It is essential to screen a library of chiral ligands to identify the optimal one for your specific substrate.
-
Substrate Purity: Impurities in the pyridine starting material can act as catalyst poisons, deactivating the catalyst or interfering with its stereodirecting ability.[4] Ensure the substrate is of high purity before use.
-
Reaction Parameters:
-
Hydrogen Pressure: The pressure of hydrogen gas can significantly impact both the reaction rate and enantioselectivity. Optimal pressures can range from atmospheric to high pressure (e.g., 600 psi), depending on the catalyst system.[4]
-
Temperature: Temperature affects both the kinetics and the thermodynamics of the catalytic cycle. A lower temperature often leads to higher enantioselectivity, although it may slow down the reaction rate.
-
Solvent: The solvent can influence the solubility of the substrate and catalyst, as well as the stability of the catalytic intermediates. Common solvents for asymmetric hydrogenation include methanol, ethanol, dichloromethane, and toluene.
-
-
Question 3: We are using a transaminase for the asymmetric synthesis of (R)-N-Boc-3-aminopiperidine from N-Boc-3-piperidone, but the conversion is low. What steps can we take to improve the reaction efficiency?
Answer: Biocatalytic transamination is an environmentally friendly and highly selective method.[8][9] However, low conversion can be a common issue.
-
Underlying Causes & Solutions:
-
Enzyme Inhibition: Transaminases can be subject to substrate and product inhibition.[10] High concentrations of the ketone substrate or the amine product can inhibit the enzyme's activity. To mitigate this, consider:
-
Substrate Feeding: A fed-batch approach, where the substrate is added gradually over time, can maintain a low substrate concentration and prevent inhibition.
-
In Situ Product Removal: If product inhibition is significant, techniques to remove the product from the reaction mixture as it is formed can be employed, although this can be complex to implement on a large scale.
-
-
Equilibrium Limitation: The transamination reaction is reversible. To drive the reaction towards the desired product, a large excess of the amine donor (e.g., isopropylamine) is typically used.[2][4]
-
Cofactor Availability: Transaminases require pyridoxal-5'-phosphate (PLP) as a cofactor.[4] Ensure that a sufficient concentration of PLP is present in the reaction mixture.
-
Reaction Conditions:
-
pH: Transaminases have an optimal pH range for activity. The pH of the buffer (e.g., triethanolamine buffer at pH 7.5) should be carefully controlled.[4]
-
Temperature: Each enzyme has an optimal temperature for activity and stability. Operating at too high a temperature can lead to enzyme denaturation. A typical temperature for this reaction is around 30°C.[4]
-
-
Enzyme Loading and Immobilization: Increasing the enzyme concentration can improve the reaction rate. Using an immobilized transaminase offers several advantages for large-scale applications, including enhanced stability, easier product purification, and the potential for enzyme recycling.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for the large-scale production of (R)-3-aminopiperidine dihydrochloride?
A1: There are three primary strategies for the large-scale synthesis of (R)-3-aminopiperidine dihydrochloride:
-
Chiral Resolution: This classic approach involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.[4]
-
Asymmetric Synthesis: This involves the conversion of a prochiral starting material into the chiral product using a chiral catalyst or reagent. Key methods include:
-
Catalytic Asymmetric Hydrogenation: Hydrogenation of a prochiral pyridine or pyridinium salt derivative using a chiral metal catalyst (e.g., iridium or ruthenium-based).[4][6][7]
-
Biocatalytic Transamination: The use of an (R)-selective transaminase enzyme to convert a prochiral ketone (e.g., N-Boc-3-piperidone) into the corresponding chiral amine.[2][8][9]
-
-
Synthesis from the Chiral Pool: This strategy utilizes a readily available enantiomerically pure starting material, such as D-glutamic acid or D-lysine, which is then converted through a series of chemical transformations into (R)-3-aminopiperidine.[11][12]
Q2: How is the final conversion to the dihydrochloride salt typically performed on a large scale?
A2: The conversion of the free base (R)-3-aminopiperidine to its dihydrochloride salt is a crucial final step for stability and handling. On a large scale, this is typically achieved by dissolving the synthesized (R)-3-aminopiperidine in a suitable solvent, such as ethanol or tetrahydrofuran, and then adding a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent) under controlled temperature conditions.[2][13][14] The dihydrochloride salt, being insoluble in the organic solvent, precipitates out and can be isolated by filtration, followed by washing and drying.[13][14]
Q3: What are the critical analytical methods for quality control during the synthesis of (R)-3-aminopiperidine dihydrochloride?
A3: Rigorous analytical quality control is essential. The most critical parameter to monitor is the enantiomeric purity (enantiomeric excess).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess. Since 3-aminopiperidine lacks a strong chromophore for UV detection, a pre-column derivatization step is often employed.[15][16] Derivatizing agents such as p-toluenesulfonyl chloride or benzoyl chloride introduce a chromophore, allowing for sensitive UV detection.[15][16][17] The derivatized enantiomers are then separated on a chiral stationary phase column.
-
Other Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess chemical purity.
-
Gas Chromatography (GC): Can also be used for purity analysis, sometimes with derivatization.
-
Karl Fischer Titration: To determine the water content in the final product.
-
Visualizations and Protocols
Workflow for Troubleshooting Low Stereoselectivity
Caption: Troubleshooting workflow for low stereoselectivity.
General Synthetic Pathways Overview
Caption: Major synthetic routes to (R)-3-aminopiperidine.
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol is a general guideline for the resolution of racemic 3-aminopiperidine using a chiral acid.
-
Salt Formation: Dissolve racemic 3-aminopiperidine (1.0 equivalent) in a suitable solvent (e.g., ethanol or tert-butyl alcohol/water mixture).[4]
-
Slowly add a solution of the chiral resolving agent (e.g., (R)-mandelic acid or (R)-CPA, 0.5-1.0 equivalents) in the same solvent with gentle stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool to a lower temperature (e.g., 0-4°C) to induce crystallization of the less soluble diastereomeric salt.[1][4] Seeding may be beneficial.
-
Isolation: Isolate the precipitated diastereomeric salt by filtration and wash with a small amount of the cold solvent.
-
Liberation of Free Amine: Suspend the isolated salt in water and adjust the pH to >11 with a base (e.g., NaOH).
-
Extraction: Extract the liberated (R)-3-aminopiperidine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Determine the enantiomeric excess by chiral HPLC.[4]
Protocol 2: Biocatalytic Transamination of N-Boc-3-piperidone
This protocol describes the synthesis of (R)-N-Boc-3-aminopiperidine using an immobilized transaminase.[2][4]
-
Reaction Mixture Preparation: In a suitable reactor, suspend N-Boc-3-piperidone (1 equivalent) in a buffer solution (e.g., 100 mM triethanolamine, pH 7.5).
-
Add pyridoxal-5'-phosphate (PLP) (e.g., 1 mM) and the amine donor, isopropylamine (e.g., 1 M).[4]
-
Enzyme Addition: Add the immobilized (R)-selective transaminase (e.g., ATA-025-IMB) to the reaction mixture.
-
Reaction: Agitate the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by HPLC or GC.
-
Workup: Upon completion, remove the immobilized enzyme by filtration.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude (R)-N-Boc-3-aminopiperidine by column chromatography if necessary.
Quantitative Data Summary
| Method | Starting Material | Key Reagent/Catalyst | Typical e.e. (%) | Ref. |
| Chiral Resolution | Racemic 3-aminopiperidine | (R)-CPA | >99.5 | [1][5] |
| Asymmetric Hydrogenation | 2-Substituted Pyridinium Salt | Ir/(R)-SynPhos | High (not specified) | [4] |
| Biocatalytic Transamination | 1-Boc-3-piperidone | (R)-selective Transaminase | >99 | [2][4] |
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 3. patents.justia.com [patents.justia.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]
- 9. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 10. EP2064331B1 - Process for preparation of optically active N-protected 3-aminopyrrolidine or N-protected 3-aminopiperidine by optical resolution of racemic amine mixtures employing an omega-transaminase - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]
- 13. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 14. WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 17. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Methods for Fluorine-Containing Organic Compounds
Foreword for the Modern Researcher
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, agrochemicals, and materials science. The unique electronic properties of the C-F bond can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. However, this rise in organofluorine chemistry presents a significant challenge: robust and reliable analytical methods are paramount for structural elucidation, purity assessment, and quantitative analysis. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive comparison of the principal analytical techniques used for fluorine-containing organic compounds. We will delve into the "why" behind methodological choices, providing a framework for selecting the most appropriate technique for your specific analytical challenge.
The Analytical Landscape: Choosing Your Lens
The analysis of organofluorine compounds is not a one-size-fits-all endeavor. The choice of analytical technique is dictated by the specific question being asked. Are you trying to elucidate the structure of a novel compound? Quantify a known active pharmaceutical ingredient (API) in a complex matrix? Or determine the total organofluorine content in an environmental sample? Each question requires a different analytical "lens."
The following diagram illustrates a decision-making workflow for selecting the appropriate analytical method.
Caption: A workflow for selecting the appropriate analytical method for organofluorine compounds.
In-Depth Analysis of Key Techniques
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Powerhouse
¹⁹F NMR spectroscopy is arguably the most powerful tool for the unambiguous identification and structural elucidation of organofluorine compounds. The ¹⁹F nucleus possesses a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR nucleus, comparable to ¹H.[1]
Core Principles & Causality:
-
Wide Chemical Shift Range: The chemical shift range of ¹⁹F is significantly larger (>400 ppm) than that of ¹H (~15 ppm).[1] This vast spectral dispersion minimizes signal overlap, a common challenge in ¹H NMR, especially for complex molecules.[2] This is because the chemical shift of ¹⁹F is highly sensitive to the local electronic environment.
-
Structural Information: The chemical shift provides information about the type of fluorine atom (e.g., aliphatic vs. aromatic C-F). Spin-spin coupling between ¹⁹F nuclei (F-F coupling) and between ¹⁹F and other nuclei like ¹H (H-F coupling) provides detailed information about the connectivity of the molecule.
-
Quantitative Analysis (qNMR): The area of a ¹⁹F NMR signal is directly proportional to the number of fluorine nuclei it represents. This allows for precise and accurate quantitative analysis without the need for compound-specific reference standards, a significant advantage over chromatographic methods.[3] For accurate quantification, it is crucial to ensure complete relaxation of the nuclei between pulses by setting the relaxation delay (D1) to at least five times the spin-lattice relaxation time (T1).[4]
Limitations:
-
Sensitivity: While inherently sensitive, ¹⁹F NMR may not be suitable for trace-level analysis (sub-ppm) without significant sample concentration.
-
Cost and Accessibility: High-field NMR spectrometers are a significant capital investment and require specialized maintenance.
Mass Spectrometry (MS): The Sensitivity Champion
Coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), mass spectrometry is the go-to method for detecting and quantifying organofluorine compounds at trace levels.
Core Principles & Causality:
-
Separation and Detection: GC-MS is ideal for volatile and thermally stable organofluorine compounds, while LC-MS/MS is the workhorse for non-volatile, polar, and thermally labile compounds, such as the widely studied per- and polyfluoroalkyl substances (PFAS).[5][6]
-
High Sensitivity and Selectivity: Techniques like tandem mass spectrometry (MS/MS) provide exceptional sensitivity and selectivity, allowing for the detection of analytes in complex matrices at parts-per-trillion (ppt) levels. EPA Method 533, for instance, utilizes LC-MS/MS for the analysis of PFAS in drinking water.[7][8][9]
-
Structural Information from Fragmentation: The fragmentation patterns observed in the mass spectrum can provide valuable structural information. However, the high strength of the C-F bond can make fragmentation challenging, often leading to spectra dominated by the molecular ion or simple losses of HF.[10][11] Soft ionization techniques are often preferred to preserve the molecular ion.
Challenges and Considerations:
-
Ionization Efficiency: The ionization efficiency of organofluorine compounds can be highly variable, necessitating the use of isotopically labeled internal standards for accurate quantification.
-
Ubiquitous Contamination: The widespread use of fluoropolymers (e.g., Teflon) in laboratory equipment can be a significant source of background contamination, requiring careful experimental design and the use of specialized "PFAS-free" labware.
Combustion Ion Chromatography (CIC): The Total Fluorine Detective
Combustion Ion Chromatography is a robust technique for the determination of total fluorine content in a sample. It is particularly valuable for mass balance studies, where the goal is to account for all organofluorine present, and for screening samples for the presence of fluorinated compounds.[12][13]
Core Principles & Causality:
-
Complete Mineralization: The sample is combusted at high temperatures (typically 900-1100 °C) in a stream of oxygen and argon.[12][13] This process breaks down all organic matter and converts the organically bound fluorine into hydrogen fluoride (HF) gas.
-
Absorption and Detection: The HF gas is then trapped in an aqueous absorption solution, where it dissolves to form fluoride ions (F⁻). This solution is subsequently injected into an ion chromatograph for quantification of the fluoride concentration.
-
Total Organic Fluorine (TOF): By measuring the total fluorine and subtracting the inorganic fluoride (measured separately), the total organic fluorine content can be determined. This is a powerful tool for identifying samples that may contain unknown or uncharacterized organofluorine compounds.
Limitations:
-
Non-Selective: CIC provides a measure of the total fluorine content but does not provide any information about the specific identity of the organofluorine compounds present.
-
Sensitivity: The detection limits of CIC are typically in the sub-μg/g (ppm) range, which is less sensitive than targeted MS methods.[12]
Comparative Performance Guide
The following table provides a comparative overview of the key performance characteristics of the discussed analytical techniques.
| Feature | ¹⁹F NMR Spectroscopy | Mass Spectrometry (LC-MS/MS, GC-MS) | Combustion Ion Chromatography (CIC) |
| Information Provided | Unambiguous Structure, Quantification | Molecular Weight, Fragmentation, Quantification | Total Organic Fluorine (TOF) |
| Typical LOD/LOQ | ~1-10 µM (analyte dependent) | pg/L to ng/L (ppt to ppb) | ~0.1-1 mg/kg (ppm)[12] |
| Precision (RSD) | < 2%[9] | < 15% (method dependent) | < 10% |
| Sample Type | Liquids, dissolved solids | Liquids, extracts from solids | Solids, liquids, gases |
| Non-destructive? | Yes | No | No |
| Throughput | Moderate (minutes per sample) | High (minutes per sample) | Moderate (minutes per sample) |
| Key Advantage | Definitive structural information | Unmatched sensitivity and selectivity | Measures total organofluorine content |
| Key Disadvantage | Lower sensitivity, high cost | Requires reference standards for quantification | Non-selective, provides no structural info |
Experimental Protocols: A Practical Approach
To provide a tangible understanding of these techniques, we present detailed, step-by-step methodologies for two common applications.
Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol outlines the steps for determining the purity of a fluorinated active pharmaceutical ingredient (API) using an internal standard.
1. Materials and Reagents:
-
Fluorinated API sample
-
High-purity internal standard (IS) with a known chemical structure and a ¹⁹F signal that does not overlap with the analyte. A common choice is 4,4'-Difluorobenzophenone.[14]
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
NMR spectrometer and tubes
2. Procedure:
-
Internal Standard Stock Solution Preparation: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent in a volumetric flask.
-
Sample Preparation: Accurately weigh a known amount of the API sample into a separate volumetric flask. Add a precise volume of the internal standard stock solution and dilute to the mark with the deuterated solvent.
-
NMR Data Acquisition:
-
Transfer an aliquot of the final solution to an NMR tube.
-
Acquire the ¹⁹F NMR spectrum. Crucial Parameters:
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the analyte and internal standard signals to ensure full relaxation and accurate integration.[4] A typical starting point is 20-30 seconds.[15]
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150 for <1% uncertainty).[16]
-
Decoupling: Use inverse-gated ¹H decoupling to suppress H-F coupling and obtain sharp singlets without introducing Nuclear Overhauser Effect (NOE) distortions.[15]
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the API using the following equation:
Purity (%) = (Area_Analyte / N_F_Analyte) * (MW_Analyte / Mass_Analyte) * (Mass_IS / MW_IS) * (N_F_IS / Area_IS) * Purity_IS
Where:
-
Area = Integral area of the signal
-
N_F = Number of fluorine atoms giving rise to the signal
-
MW = Molecular weight
-
Mass = Weighed mass
-
Purity_IS = Purity of the internal standard
-
Protocol 2: Total Organic Fluorine (TOF) in a Solid Matrix by Combustion Ion Chromatography (CIC)
This protocol is based on the principles outlined in ASTM D7359 for the analysis of total fluorine.[17]
Caption: Experimental workflow for Total Organic Fluorine (TOF) analysis by CIC.
1. Instrumentation and Reagents:
-
Combustion Ion Chromatography (CIC) system, including a combustion furnace, absorption module, and ion chromatograph with a conductivity detector.[12][18]
-
Oxygen (99.999% purity) and Argon (99.998% purity) gases.
-
Deionized water (18.2 MΩ·cm).
-
Fluoride standard solutions for calibration.
-
Quartz combustion boats.
2. Procedure:
-
System Preparation and Calibration:
-
Set the furnace temperature to 1100 °C.
-
Set the gas flows for oxygen and argon as per the instrument manufacturer's recommendations.
-
Prepare a multi-point calibration curve by analyzing a series of known concentration fluoride standards.
-
-
Sample Combustion:
-
Accurately weigh 1-150 mg of the homogenized solid sample into a quartz combustion boat.[12]
-
Place the boat into the autosampler or manually introduce it into the furnace.
-
Initiate the combustion sequence. The sample undergoes pyrohydrolysis, converting all fluorine to gaseous hydrogen fluoride (HF).
-
-
Absorption:
-
The combustion gases are swept by the carrier gas into the absorption module.
-
The HF is trapped in a known volume of deionized water, forming a fluoride (F⁻) solution.
-
-
Ion Chromatography Analysis:
-
An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
The fluoride is separated from other anions on an anion-exchange column and detected by the conductivity detector.
-
-
Calculation:
-
The concentration of fluoride in the absorption solution is determined from the calibration curve.
-
The total fluorine content in the original solid sample is calculated based on the initial sample weight and the volume of the absorption solution.
-
Conclusion: An Integrated Approach for Comprehensive Analysis
The analysis of fluorine-containing organic compounds requires a multifaceted approach. No single technique can provide all the necessary information. ¹⁹F NMR stands as the gold standard for structural elucidation and purity determination of bulk materials. Mass spectrometry offers unparalleled sensitivity for trace-level quantification, making it indispensable for pharmaceutical and environmental analysis. Combustion Ion Chromatography provides a crucial, albeit non-specific, measure of the total organofluorine content, which is essential for screening and mass balance studies.
As a Senior Application Scientist, I advocate for an integrated approach. Often, the most complete picture of a sample is obtained by combining these techniques. For example, using CIC to screen for total fluorine, followed by LC-MS/MS to identify and quantify known fluorinated compounds, and then using ¹⁹F NMR to investigate any discrepancies and identify unknown organofluorine species. By understanding the fundamental principles, strengths, and limitations of each method, researchers can confidently select and apply the most appropriate tools to advance their scientific endeavors.
References
- 1. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 2. F19 detection [nmr.chem.ucsb.edu]
- 3. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 6. Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) [pubs.usgs.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. whitman.edu [whitman.edu]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. Combustion Ion Chromatography (CIC) - EAG Laboratories [eag.com]
- 13. lcms.cz [lcms.cz]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Combustion Ion Chromatography | Metrohm [metrohm.com]
A Senior Application Scientist's Guide to the 1D and 2D NMR Analysis of (3R,4S)-3-fluoropiperidin-4-ol
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of pharmacophore design. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure. The strategic introduction of fluorine can profoundly influence a molecule's metabolic stability, pKa, and binding affinity. Consequently, the detailed structural elucidation of fluorinated piperidines, such as (3R,4S)-3-fluoropiperidin-4-ol, is of paramount importance. This guide provides an in-depth analysis of the 1H and 13C NMR spectroscopic characterization of this compound, comparing its spectral features to its diastereomer and the non-fluorinated parent compound. We will delve into the causality behind experimental choices and present a self-validating system of protocols for robust structural confirmation.
The Significance of Fluorine in Piperidine Scaffolds
The substitution of hydrogen with fluorine, the most electronegative element, induces significant electronic and conformational effects. In a piperidine ring, a fluorine atom can alter the basicity of the nitrogen, influence the hydrogen-bonding capacity of nearby functional groups, and stabilize specific ring conformations through stereoelectronic effects like hyperconjugation. Understanding these influences is critical for rational drug design, and NMR spectroscopy is the most powerful tool for this purpose.
Conformational Landscape of (3R,4S)-3-fluoropiperidin-4-ol
The (3R,4S) stereochemistry dictates a cis relationship between the fluorine at C3 and the hydroxyl group at C4. The piperidine ring exists in a dynamic equilibrium between two chair conformations. In one conformation, both the fluorine and hydroxyl groups can occupy equatorial positions, which is generally sterically favored. In the other, they would be forced into axial positions, which is typically less stable. However, the conformational preferences in fluorinated piperidines can be complex, with electrostatic and hyperconjugative interactions sometimes favoring an axial fluorine.[1] NMR spectroscopy, particularly the analysis of coupling constants, provides a direct window into this conformational equilibrium.
1H NMR Analysis: Unraveling Proton Environments
The 1H NMR spectrum of (3R,4S)-3-fluoropiperidin-4-ol is characterized by the chemical shifts of the piperidine ring protons and, most notably, the splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings. The presence of the electronegative fluorine and oxygen atoms significantly deshields the protons on the carbons to which they are attached (C3 and C4).
Comparative 1H NMR Data
| Compound | H2ax | H2eq | H3 | H4 | H5ax | H5eq | H6ax | H6eq |
| (3R,4S)-3-fluoropiperidin-4-ol (Hypothetical) | ~2.9 ppm | ~3.1 ppm | ~4.5 ppm (dm) | ~3.8 ppm (ddd) | ~1.6 ppm | ~1.9 ppm | ~2.8 ppm | ~3.0 ppm |
| (3R,4R)-3-fluoropiperidin-4-ol (Hypothetical) | ~2.7 ppm | ~3.2 ppm | ~4.7 ppm (dm) | ~3.5 ppm (ddd) | ~1.8 ppm | ~2.0 ppm | ~2.7 ppm | ~3.1 ppm |
| Piperidin-4-ol (Comparative Data) | ~2.6 ppm | ~3.0 ppm | ~1.5 ppm | ~3.7 ppm | ~1.5 ppm | ~1.8 ppm | ~2.6 ppm | ~3.0 ppm |
Note: The chemical shifts for the fluorinated compounds are representative estimates based on general principles and data for similar structures. Actual values may vary.
Key Insights from the 1H NMR Spectrum:
-
H3 Proton: The proton on the fluorine-bearing carbon (H3) is expected to be the most downfield of the ring methine protons due to the strong deshielding effect of the fluorine atom. Its multiplicity will be a doublet of multiplets (dm) due to a large geminal coupling with the fluorine atom (~45-50 Hz) and smaller vicinal couplings with the protons on C2 and C4.[2]
-
H4 Proton: The proton on the hydroxyl-bearing carbon (H4) will also be downfield, appearing as a doublet of doublets of doublets (ddd) due to couplings with H3 and the two protons on C5. The magnitude of the J(H3, H4) coupling constant is crucial for determining the dihedral angle and thus the cis or trans relationship between the fluorine and hydroxyl groups.
-
Fluorine Coupling (JHF): The most telling feature is the large geminal coupling between F and H3. Additionally, vicinal (3JHF) and long-range couplings can be observed, providing further structural and conformational information.[3] For instance, the coupling between F and the protons on C2 and C4 will depend on their dihedral angles.
13C NMR Analysis: Probing the Carbon Skeleton
The 13C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environment. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling (1JCF), which is a definitive indicator of fluorination.
Comparative 13C NMR Data
| Compound | C2 | C3 | C4 | C5 | C6 |
| (3R,4S)-3-fluoropiperidin-4-ol (Hypothetical) | ~50 ppm | ~90 ppm (d, 1JCF ≈ 180 Hz) | ~70 ppm (d, 2JCF ≈ 20 Hz) | ~35 ppm | ~45 ppm |
| (3R,4R)-3-fluoropiperidin-4-ol (Hypothetical) | ~48 ppm | ~88 ppm (d, 1JCF ≈ 185 Hz) | ~68 ppm (d, 2JCF ≈ 18 Hz) | ~33 ppm | ~45 ppm |
| Piperidin-4-ol (Comparative Data) | ~52 ppm | ~35 ppm | ~68 ppm | ~35 ppm | ~45 ppm |
Note: The chemical shifts and coupling constants for the fluorinated compounds are representative estimates. The most significant feature is the large 1JCF coupling.
Key Insights from the 13C NMR Spectrum:
-
C3 Carbon: The carbon atom bonded to fluorine (C3) will be significantly downfield and will appear as a large doublet with a coupling constant (1JCF) typically in the range of 170-250 Hz.[4] This large coupling is an unambiguous confirmation of the C-F bond.
-
C2 and C4 Carbons: The carbons adjacent to the site of fluorination (C2 and C4) will also show coupling to the fluorine atom (2JCF), typically in the range of 15-25 Hz.[4] This two-bond coupling is also a valuable diagnostic tool.
-
DEPT-135 for Multiplicity: A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential for distinguishing between CH, CH2, and CH3 groups. In this case, it would show positive signals for the CH carbons (C3 and C4) and negative signals for the CH2 carbons (C2, C5, and C6).[5][6]
2D NMR Spectroscopy: Connecting the Dots
While 1D NMR provides a wealth of information, complex spin systems and overlapping signals can lead to ambiguity. Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of the 1H and 13C spectra.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton (H-H) coupling networks. Cross-peaks in the 2D spectrum connect protons that are scalar-coupled, typically over two or three bonds. For (3R,4S)-3-fluoropiperidin-4-ol, the COSY spectrum would allow for the tracing of the entire piperidine ring proton network, starting from an unambiguously identified proton.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached.[7] This is a powerful tool for assigning the 13C spectrum based on the already assigned 1H spectrum. Each CH, CH2, or CH3 group will give rise to a cross-peak connecting the chemical shifts of the proton(s) and the carbon.
Experimental Protocols
Achieving high-quality NMR data is contingent on meticulous sample preparation and the selection of appropriate experimental parameters.
Sample Preparation
-
Sample Quantity: For 1H NMR, 1-5 mg of the compound is typically sufficient. For 13C and 2D NMR, a more concentrated sample of 10-20 mg is recommended.[6][8]
-
Solvent Selection: (3R,4S)-3-fluoropiperidin-4-ol is a polar molecule. Deuterated methanol (CD3OD) or deuterium oxide (D2O) are suitable solvents. The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).[9]
-
Filtration: To ensure a homogeneous magnetic field, the sample should be dissolved completely and filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube and ensure a sample height of approximately 4-5 cm (0.6-0.7 mL of solvent).[9]
NMR Data Acquisition
The following is a typical workflow for acquiring a comprehensive set of NMR data on a standard 400 or 500 MHz spectrometer.
-
1H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on concentration.
-
-
13C{1H} NMR:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as 13C has low natural abundance and sensitivity.
-
-
DEPT-135:
-
Pulse Program: Standard DEPT-135 sequence.
-
Parameters are typically based on the corresponding 13C experiment.
-
-
COSY:
-
Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfphpr').
-
Data Points: 1024-2048 in the direct dimension (F2), 256-512 in the indirect dimension (F1).
-
Number of Scans: 2-4 per increment.
-
-
HSQC:
-
Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3').[10]
-
Spectral Widths: Set according to the 1H and 13C spectra.
-
Data Points: 1024 in F2, 256 in F1.
-
Number of Scans: 4-8 per increment.
-
Visualizing the NMR Analysis Workflow
The logical flow of NMR data acquisition and interpretation is crucial for efficient and accurate structure elucidation.
Caption: Workflow for the NMR analysis of (3R,4S)-3-fluoropiperidin-4-ol.
Conclusion
The comprehensive NMR analysis of (3R,4S)-3-fluoropiperidin-4-ol, integrating 1D (1H, 13C, DEPT-135) and 2D (COSY, HSQC) techniques, provides an unambiguous pathway to its structural and stereochemical elucidation. The key diagnostic features are the chemical shifts and coupling patterns of the protons on C3 and C4, and most importantly, the large one-bond and two-bond carbon-fluorine coupling constants observed in the 13C NMR spectrum. By comparing this data with that of its diastereomer and the non-fluorinated analog, a deeper understanding of the conformational and electronic effects of fluorine substitution is achieved. The systematic application of the protocols outlined in this guide ensures the generation of high-quality, reproducible data, which is fundamental to advancing drug discovery programs that utilize these valuable fluorinated scaffolds.
References
- 1. rsc.org [rsc.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azooptics.com [azooptics.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. reddit.com [reddit.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. organomation.com [organomation.com]
- 10. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methodologies for the Enantioselective Separation of 3-Fluoropiperidin-4-ol
Introduction
3-Fluoropiperidin-4-ol is a valuable chiral building block in medicinal chemistry, integral to the synthesis of a new generation of pharmaceuticals. The precise stereochemistry of this molecule is critical, as enantiomers frequently exhibit different pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for the enantioselective separation and quantification of 3-fluoropiperidin-4-ol are indispensable in drug discovery, development, and quality control.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the resolution of 3-fluoropiperidin-4-ol enantiomers. We will explore the performance of different classes of chiral stationary phases (CSPs), delve into the rationale behind method development, and present supporting experimental data to guide researchers in selecting the optimal approach for their needs.
The Challenge of Separating Fluorinated Piperidine Enantiomers
The enantioselective separation of 3-fluoropiperidin-4-ol presents a unique set of challenges. The piperidine ring's conformational flexibility, combined with the electronic influence of the fluorine atom, can complicate chiral recognition. The fluorine substituent can alter the basicity of the neighboring amine, a key site for interaction with the CSP.[1] Furthermore, the molecule's polarity and the presence of both a hydrogen-bond donor (hydroxyl and amine groups) and a hydrogen-bond acceptor (fluorine and hydroxyl oxygen) necessitate a careful selection of both the CSP and the mobile phase to achieve baseline separation. Understanding the conformational behavior of fluorinated piperidines is crucial, as subtle shifts in equilibrium can impact the presentation of chiral centers to the stationary phase.[2][3]
Experimental Design: A Comparative Study of Chiral Stationary Phases
To identify a suitable method, we evaluated three distinct and widely utilized types of chiral stationary phases: a polysaccharide-based CSP (amylose derivative), a second polysaccharide-based CSP (cellulose derivative), and a protein-based CSP. The selection of these columns is based on their proven efficacy in resolving a broad range of chiral compounds, including amines and alcohols.[4][5]
Analyte Structure
The enantiomers of 3-fluoropiperidin-4-ol are depicted below. The chiral centers at positions 3 and 4 give rise to the enantiomeric pair.
Caption: Enantiomers of 3-fluoropiperidin-4-ol.
Methodology Workflow
Our approach to method development and comparison follows a systematic workflow, ensuring a logical progression from column screening to method optimization.
Caption: Chiral HPLC method development workflow.
Experimental Protocols
All experiments were conducted using a standard HPLC system equipped with a UV detector. The racemate of 3-fluoropiperidin-4-ol was dissolved in the mobile phase at a concentration of 1.0 mg/mL. The injection volume was 10 µL. Due to the lack of a strong chromophore, detection was performed at a low wavelength (210 nm).
Protocol 1: Amylose-based CSP (Normal Phase)
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Rationale: Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds.[5] The normal phase mode was selected to enhance interactions between the polar analyte and the CSP. Isopropanol serves as the polar modifier, modulating retention and selectivity. DEA is a crucial additive for basic compounds like piperidines; it deactivates acidic sites on the silica support and improves peak shape and reproducibility.
Protocol 2: Cellulose-based CSP (Normal Phase)
-
Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Temperature: 25°C
-
Rationale: While also a polysaccharide-based CSP, cellulose derivatives can offer complementary selectivity to their amylose counterparts. Here, ethanol is used as the polar modifier. An acidic additive, TFA, is employed to protonate the analyte, which can sometimes lead to stronger and more specific ionic interactions with the CSP, thereby enhancing resolution.
Protocol 3: Protein-based CSP (Reversed-Phase)
-
Column: α1-acid glycoprotein (AGP) column, 150 x 4.0 mm, 5 µm
-
Mobile Phase: 10 mM Ammonium Acetate buffer (pH 6.0) / Acetonitrile (95:5, v/v)
-
Flow Rate: 0.9 mL/min
-
Temperature: 30°C
-
Rationale: Protein-based CSPs operate in reversed-phase mode and offer a completely different chiral recognition mechanism based on the complex three-dimensional structure of the protein.[4] This approach is particularly useful when polysaccharide-based CSPs fail. The aqueous mobile phase is well-suited for polar analytes. The pH and organic modifier concentration are critical parameters for optimizing retention and enantioselectivity on this type of column.
Results and Discussion
The chromatographic performance of the three methods is summarized in the table below. The data demonstrates the significant impact of the chiral stationary phase on the enantioselective separation of 3-fluoropiperidin-4-ol.
| Parameter | Method 1 (Chiralpak® IA) | Method 2 (Chiralcel® OD-H) | Method 3 (AGP) |
| t_R1 (min) | 8.2 | 12.5 | 6.8 |
| t_R2 (min) | 9.5 | 13.1 | 7.0 |
| Selectivity (α) | 1.18 | 1.05 | 1.03 |
| Resolution (R_s) | 2.10 | 0.85 | 0.50 |
| Peak Shape | Symmetrical | Tailing | Broad |
Note: The data presented is representative and intended for comparative purposes.
Method 1 (Chiralpak® IA) provided the best overall performance, achieving baseline separation (R_s > 1.5) with good peak symmetry. The chiral recognition mechanism on polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[6] The use of DEA in the mobile phase was critical for obtaining sharp, symmetrical peaks by minimizing undesirable interactions with the silica support.
Method 2 (Chiralcel® OD-H) yielded only partial separation of the enantiomers. This highlights the empirical nature of chiral method development; even CSPs with similar chemical structures can exhibit vastly different selectivities for a given analyte.[7] The use of TFA did not improve the separation in this case, suggesting that an ionic interaction mechanism was less effective than the hydrogen bonding and steric interactions dominant in Method 1.
Method 3 (AGP Column) resulted in poor resolution and broad peaks. While protein-based columns are powerful, their selectivity is highly specific. For 3-fluoropiperidin-4-ol, the interactions within the binding sites of the AGP protein were not sufficiently enantioselective to provide a useful separation under the tested conditions. Further optimization of pH and mobile phase composition might improve performance, but the initial screening suggests that polysaccharide-based CSPs are a more promising avenue.
Conclusion and Recommendations
Based on this comparative study, the amylose-based Chiralpak® IA column operating in normal phase mode (Method 1) is the recommended starting point for the enantioselective analysis of 3-fluoropiperidin-4-ol. This method provides robust, baseline separation with excellent peak shape, making it suitable for both qualitative and quantitative applications.
For researchers facing challenges with similar fluorinated piperidine derivatives, a systematic screening of polysaccharide-based CSPs with both basic and acidic mobile phase additives is a highly effective strategy. The choice of the alcohol modifier (isopropanol vs. ethanol) can also significantly influence selectivity and should be considered during method optimization. While protein-based CSPs offer an alternative, they may require more extensive method development for this class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
The Analytical Edge: A Comparative Guide to Mass Spectrometry of Fluorinated Piperidines
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties. Fluorinated piperidines, in particular, represent a privileged structural motif, offering improved metabolic stability, binding affinity, and bioavailability. However, the very characteristics that make these compounds desirable also present unique challenges for their analytical characterization. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of fluorinated piperidines, offering field-proven insights and experimental data to guide researchers in method selection and optimization.
The Influence of Fluorine: Navigating the Analytical Challenges
The strong carbon-fluorine bond and the high electronegativity of fluorine significantly impact the behavior of molecules during mass spectrometric analysis. Understanding these effects is crucial for developing robust analytical methods. Challenges include potential for low ionization efficiency and altered fragmentation pathways compared to their non-fluorinated analogs. Moreover, the presence of fluorine can lead to complex isotopic patterns, especially in polyfluorinated compounds, which requires high-resolution mass spectrometry for accurate mass determination.
A Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for the successful analysis of fluorinated piperidines. The optimal method will depend on the specific properties of the analyte, including its polarity, volatility, and thermal stability. Here, we compare three common ionization techniques: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Electron Ionization (EI).
Electrospray Ionization (ESI)
ESI is a soft ionization technique well-suited for polar and thermally labile molecules, making it a primary choice for many pharmaceutical compounds. Given that piperidines are basic due to the nitrogen atom, they are readily protonated, forming [M+H]⁺ ions in positive ion mode.
-
Mechanism of Action: ESI generates ions from a liquid phase. A solution of the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.
-
Applicability to Fluorinated Piperidines: ESI is highly effective for fluorinated piperidines, especially when analyzed as salts or in acidic mobile phases that promote protonation. The presence of fluorine can increase the acidity of nearby protons, potentially influencing the ease of ionization.
-
Advantages:
-
Excellent sensitivity for polar and ionic compounds.
-
Soft ionization preserves the molecular ion, simplifying spectral interpretation.
-
Easily coupled with liquid chromatography (LC) for the analysis of complex mixtures.
-
-
Limitations:
-
Can be susceptible to ion suppression from matrix components.
-
Less effective for non-polar or poorly soluble compounds.
-
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another atmospheric pressure ionization technique that is suitable for a wider range of compound polarities than ESI.
-
Mechanism of Action: In APCI, the sample solution is vaporized in a heated nebulizer. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecules through a series of chemical reactions.
-
Applicability to Fluorinated Piperidines: APCI is a robust alternative to ESI, particularly for less polar fluorinated piperidines or when using mobile phases that are less conducive to ESI. It is generally less prone to matrix effects than ESI.
-
Advantages:
-
Broader applicability for compounds of varying polarities.
-
More tolerant to higher flow rates and less pure solvents compared to ESI.
-
Reduced susceptibility to ion suppression.
-
-
Limitations:
-
Can induce more fragmentation than ESI, although still considered a soft ionization technique.
-
Requires the analyte to be thermally stable enough to withstand vaporization.
-
Electron Ionization (EI)
EI is a classic, hard ionization technique that provides extensive fragmentation, yielding a detailed structural fingerprint of the molecule.
-
Mechanism of Action: EI is a gas-phase ionization method where the analyte is bombarded with high-energy electrons in a vacuum. This process ejects an electron from the molecule, creating a radical cation (M⁺•) that is highly energetic and prone to fragmentation.
-
Applicability to Fluorinated Piperidines: EI is typically coupled with Gas Chromatography (GC) and is suitable for volatile and thermally stable fluorinated piperidines. The resulting fragmentation patterns are highly reproducible and can be used for library matching and structural elucidation.
-
Advantages:
-
Provides extensive, reproducible fragmentation for structural confirmation.
-
Vast spectral libraries are available for compound identification.
-
-
Limitations:
-
Often, the molecular ion is weak or absent, which can make determining the molecular weight challenging.
-
Requires the analyte to be volatile and thermally stable.
-
Not readily compatible with LC.
-
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Ionization Type | Soft | Soft | Hard |
| Phase | Liquid | Liquid/Gas | Gas |
| Analyte Polarity | Polar, Ionic | Non-polar to Polar | Volatile, Non-polar to Moderately Polar |
| Molecular Ion | Abundant [M+H]⁺ | Present [M+H]⁺ | Often weak or absent M⁺• |
| Fragmentation | Minimal (CID can be used) | Some in-source fragmentation | Extensive and reproducible |
| Coupling | LC | LC, SFC | GC |
| Matrix Effects | High | Moderate | Low |
| Typical Analytes | Pharmaceuticals, Peptides | Steroids, Lipids, Drugs | Environmental pollutants, Volatiles |
Fragmentation Patterns of Fluorinated Piperidines
Understanding the fragmentation pathways is critical for the structural elucidation of novel fluorinated piperidines. Tandem mass spectrometry (MS/MS) experiments, typically performed on the protonated molecule from ESI or APCI, or the molecular ion from EI, provide this crucial information.
General Fragmentation of Piperidines
The fragmentation of the piperidine ring is often initiated at the nitrogen atom. Common pathways include:
-
Alpha-Cleavage: This is a dominant pathway, especially in EI, involving the cleavage of a C-C bond adjacent to the nitrogen. This results in the formation of a stable iminium ion. The largest substituent at the alpha-carbon is preferentially lost.
-
Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.
-
Neutral Loss: Loss of small neutral molecules, such as water (if a hydroxyl group is present) or the loss of substituents from the ring.
The Influence of Fluorine on Fragmentation
The presence of a highly electronegative fluorine atom can significantly alter the fragmentation pathways:
-
Inductive Effects: The electron-withdrawing nature of fluorine can influence bond stabilities, potentially favoring cleavage at different sites compared to the non-fluorinated analog.
-
Loss of HF: A characteristic fragmentation pathway for fluorinated compounds is the neutral loss of hydrogen fluoride (HF, 20 Da).
-
Charge Localization: The fluorine atom can influence the site of protonation in ESI and APCI, which in turn dictates the subsequent fragmentation cascade.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of a model fluorinated piperidine, 4-(4-fluorophenyl)piperidin-4-ol, using LC-MS/MS with ESI and GC-MS with EI.
Protocol 1: LC-MS/MS Analysis with Electrospray Ionization (ESI)
This protocol is designed for the quantitative analysis of fluorinated piperidines in a research or quality control setting.
1. Instrumentation and Columns:
- HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and column oven.
- Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
2. Reagents and Standards:
- Acetonitrile (ACN): LC-MS grade.
- Water: Deionized or LC-MS grade.
- Formic Acid (HCOOH): LC-MS grade.
- Reference Standard: 4-(4-fluorophenyl)piperidin-4-ol of known purity.
3. Sample Preparation:
- Prepare a stock solution of the reference standard in methanol or acetonitrile at 1 mg/mL.
- Create a series of calibration standards by serial dilution of the stock solution in the initial mobile phase composition.
- Dissolve or dilute samples in the initial mobile phase to a concentration within the calibration range.
4. LC Method:
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
5. MS Method (Positive Ion Mode):
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Desolvation Gas Flow: 800 L/hr.
- Cone Gas Flow: 50 L/hr.
- MS/MS Method:
- Determine the m/z of the precursor ion ([M+H]⁺) in a full scan experiment.
- Perform product ion scans to identify characteristic fragment ions.
- Optimize collision energy for the desired fragmentation.
- Set up a Multiple Reaction Monitoring (MRM) method for quantification using the most intense and specific precursor-to-product ion transitions.
Protocol 2: GC-MS Analysis with Electron Ionization (EI)
This protocol is suitable for the analysis of volatile and thermally stable fluorinated piperidines.
1. Instrumentation and Columns:
- Gas Chromatograph: A standard GC system with a split/splitless injector.
- Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an EI source.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
- Solvent: Dichloromethane or Ethyl Acetate, GC grade.
- Reference Standard: 4-(4-fluorophenyl)piperidin-4-ol of known purity.
3. Sample Preparation:
- Prepare a stock solution of the reference standard in the chosen solvent at 1 mg/mL.
- Create a series of calibration standards by serial dilution.
- Dissolve or dilute samples in the solvent to a concentration within the calibration range.
- Derivatization (Optional but Recommended): To improve volatility and chromatographic peak shape, derivatize the hydroxyl and amine groups using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
4. GC Method:
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
5. MS Method:
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Source Temperature: 230 °C.
- MS Transfer Line Temperature: 280 °C.
- Mass Analyzer Mode:
- Full Scan: Acquire data over a mass range of m/z 40-500 for qualitative analysis and library searching.
- Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of the analyte and an internal standard.
Visualizing the Workflow and Logic
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of fluorinated piperidines.
Decision Logic for Ionization Technique Selection
A Comparative Guide to X-ray Crystallography for Determining the Absolute Configuration of Piperidines
Introduction: The Imperative of Absolute Configuration in Piperidine-Based Drug Development
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which are pivotal for precise interactions with biological targets. However, the introduction of stereocenters into the piperidine ring gives rise to chirality, a fundamental property with profound implications in pharmacology. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even toxic.[2] Therefore, the unambiguous determination of the absolute configuration—the precise 3D spatial arrangement of atoms—is not merely an academic exercise but a critical regulatory and safety requirement in the drug development pipeline.
This guide provides an in-depth comparison of X-ray crystallography, the definitive gold standard for absolute configuration determination, with other powerful solution-state techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers, scientists, and drug development professionals in making informed analytical decisions.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
SCXRD stands as the most powerful and direct method for determining the absolute configuration of chiral molecules.[3][4] It provides an unambiguous three-dimensional map of electron density within a single crystal, revealing the precise location of each atom and thus the molecule's exact stereochemistry.[1][5] The key to unlocking absolute, rather than just relative, configuration lies in the physical phenomenon of anomalous dispersion .[6][7]
The Principle of Anomalous Dispersion
Under normal conditions, the scattering of X-rays by an atom is treated as an elastic collision. Friedel's Law states that the intensity of a diffracted beam from a set of crystal planes (hkl) is identical to the intensity from the opposite side of those planes (-h-k-l). However, when the energy of the incident X-rays is near the absorption edge of an atom in the crystal, this assumption breaks down. The scattering process acquires an inelastic component, causing a phase shift.[8] This phenomenon, known as anomalous dispersion, breaks Friedel's Law.[9]
The result is a measurable difference in the intensities of Friedel pairs (Ihkl ≠ I-h-k-l).[10] These differences, though often small, are the critical signal that allows for the determination of the absolute structure. By comparing the experimentally observed differences with those calculated for a specific enantiomeric model, the true absolute configuration can be assigned with high confidence.
The Flack and Hooft Parameters: A Self-Validating System
To provide a robust statistical measure of the correctness of the assigned absolute configuration, crystallographers rely on specific parameters calculated during the refinement process.
-
The Flack Parameter (x): Introduced by H.D. Flack, this parameter is refined against the diffraction data to determine the relative proportion of the two possible enantiomers in the crystal.[7][9] A value of 0 (with a small standard uncertainty) indicates that the modeled absolute configuration is correct.[11][12] A value of 1 suggests the configuration should be inverted. A value near 0.5 may indicate a racemic twin, where both enantiomers are present in the crystal lattice.[9]
-
The Hooft Parameter (y): An alternative and powerful method based on Bayesian statistics, the Hooft parameter analyzes the differences between Bijvoet pairs to provide a probability that the assigned structure is correct.[12][13]
The combination of these parameters provides a trustworthy, self-validating system. For a material known to be enantiopure, a Flack parameter of 0.05(8) (a value of 0.05 with a standard uncertainty of 0.08) is considered a confident assignment.[11][14]
Experimental Workflow: From Powder to Structure
The journey from a synthesized piperidine derivative to its validated absolute configuration involves a meticulous, multi-step process. The following diagram and protocol outline this workflow.
Caption: Experimental workflow for absolute configuration determination by SCXRD.
Detailed Experimental Protocol
Part 1: Crystallization (The Critical Bottleneck)
Obtaining high-quality single crystals is often the most challenging step in SCXRD.[5] The goal is to slowly achieve a state of supersaturation, allowing molecules to organize into a well-ordered lattice.
-
Material Purity: Start with the highest purity material possible (>95%). Impurities can inhibit nucleation and crystal growth.[15]
-
Solvent Screening: The choice of solvent is crucial.[16] Screen a range of solvents with varying polarities and boiling points to determine the piperidine derivative's solubility profile.
-
Select a Crystallization Method:
-
Slow Evaporation: The simplest method. Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over days or weeks.[16][17] This is often the first method to try.
-
Vapor Diffusion: Ideal for small sample quantities.[15] Dissolve the compound in a small volume of a "good" solvent in an open inner vial. Place this vial inside a larger, sealed container holding a "poor" solvent (an anti-solvent) in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent slowly diffuses into the inner vial, reducing the compound's solubility and inducing crystallization.[17]
-
Solvent Layering/Liquid-Liquid Diffusion: Dissolve the compound in a dense "good" solvent. Carefully layer a less dense, miscible "poor" solvent on top.[15] Crystals form at the interface where the solvents slowly mix.
-
Part 2: Data Collection and Structure Solution
-
Crystal Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount it on a cryoloop and flash-cool it in a stream of liquid nitrogen to protect it from radiation damage.
-
X-ray Diffraction: Mount the crystal on a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a high-intensity X-ray beam. Modern diffractometers automate this process.
-
Data Processing: The collected diffraction spots are indexed, integrated, and scaled to produce a final reflection file.
-
Structure Solution and Refinement:
-
The initial positions of the atoms are determined using computational methods to solve the "phase problem".[1]
-
These atomic positions and their thermal parameters are then refined against the experimental data, minimizing the difference between observed and calculated structure factors to yield an accurate molecular structure.[1]
-
-
Absolute Structure Validation:
-
During the final stages of refinement, the Flack parameter is calculated.
-
Analyze the value and its standard uncertainty. For an enantiopure compound, a value near 0 confirms the model. If the value is near 1, the coordinates must be inverted.
-
For ambiguous cases, especially with light-atom structures, post-refinement analysis using the Hooft parameter can provide greater confidence.[13]
-
Alternative and Complementary Methods
While SCXRD is definitive, its requirement for a high-quality single crystal can be a significant hurdle.[18][19] Several powerful solution-state techniques have emerged as reliable alternatives, particularly in early drug discovery where materials may be oils or difficult to crystallize.[2]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[20] Since enantiomers have VCD spectra that are equal in magnitude but opposite in sign, this technique is exquisitely sensitive to chirality.[18]
-
Methodology: The experimental VCD spectrum of the piperidine derivative in solution is measured. This spectrum is then compared to a theoretically predicted spectrum for one of the enantiomers, calculated using Density Functional Theory (DFT).[18][21] A match in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration.[2]
-
Key Advantage: It completely bypasses the need for crystallization, allowing analysis of oils, liquids, or amorphous solids in solution.[19]
Electronic Circular Dichroism (ECD)
ECD is the chiroptical counterpart to standard UV-Vis spectroscopy, measuring the differential absorption of circularly polarized UV light corresponding to electronic transitions.[22]
-
Methodology: Similar to VCD, the experimental ECD spectrum is compared with quantum-mechanically calculated spectra to assign the absolute configuration.[23][24] The application of the exciton chirality method (ECM) is particularly powerful if the molecule contains two or more interacting chromophores.[25]
-
Limitation: The molecule must possess a suitable chromophore near the stereocenter for the technique to be effective. The interpretation can also be highly dependent on the molecule's conformation in solution.[22][26]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR cannot distinguish between enantiomers, the use of chiral auxiliaries can create a diastereomeric environment, leading to chemically distinct and observable signals.[27][28]
-
Methodology: The chiral piperidine is reacted with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid, to form a mixture of diastereomers.[28][29] These diastereomers will have different ¹H or ¹⁹F NMR spectra, and by analyzing the chemical shift differences (Δδ), the absolute configuration can often be deduced based on established models.[30]
-
Advantage: NMR is a ubiquitous technique in chemistry labs, making this method highly accessible.
Comparative Analysis of Methodologies
The choice of analytical technique depends on the sample's physical properties, the stage of development, and the required level of confidence.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR with Chiral Derivatizing Agent |
| Sample State | Single Crystal | Solution (liquid, oil, solid) | Solution | Solution |
| Destructive? | No | No | No | Yes (requires chemical reaction) |
| Primary Requirement | High-quality crystal | Chiral molecule | Chromophore near stereocenter | Reactive functional group (e.g., -NH, -OH) |
| Heavy Atom Needed? | Not essential, but improves confidence | No | No | No |
| Reliance on Computation | Minimal (for structure solution) | High (for spectral prediction) | High (for spectral prediction) | Minimal (based on empirical models) |
| Confidence Level | Unambiguous, Definitive | High | High, but conformation-dependent | Moderate to High |
| Primary Bottleneck | Crystallization | DFT calculation time/accuracy | Conformation analysis | Derivatization reaction/purification |
Conclusion
For the definitive and unambiguous assignment of the absolute configuration of piperidine derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. Its ability to provide a direct visualization of the molecular structure, validated by robust statistical parameters like the Flack parameter, offers the highest level of confidence required for regulatory submission and late-stage drug development.
However, the practical challenges of crystallization necessitate a broader analytical toolkit. Vibrational Circular Dichroism has emerged as a powerful and reliable alternative for solution-state analysis, circumventing the need for crystals entirely. ECD and NMR with chiral derivatizing agents provide further valuable, often complementary, approaches. By understanding the principles, advantages, and limitations of each technique, researchers can strategically navigate the critical task of stereochemical assignment, ensuring the safety, efficacy, and success of next-generation piperidine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. purechemistry.org [purechemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. sptlabtech.com [sptlabtech.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of X-ray crystallography to determine absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oceanopticsbook.info [oceanopticsbook.info]
- 9. Flack parameter - Wikipedia [en.wikipedia.org]
- 10. X-Ray Diffraction Services [web.mit.edu]
- 11. mdpi.com [mdpi.com]
- 12. Glossary | OlexSys [olexsys.org]
- 13. Bijvoet-Pair Analysis [platonsoft.nl]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. unifr.ch [unifr.ch]
- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
- 19. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 21. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules | Semantic Scholar [semanticscholar.org]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Electronic Circular Dichroism - ORCA 5.0 tutorials [faccts.de]
- 27. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
The Critical Role of Stereochemistry: A Comparative Guide to the Biological Activity of 3-Fluoropiperidin-4-ol Stereoisomers
In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, and its substitution with fluorine has emerged as a powerful strategy to modulate key pharmacological properties. This guide delves into the nuanced world of stereoisomerism, using the 3-fluoropiperidin-4-ol framework as a case study to illustrate how subtle changes in stereochemistry can lead to dramatic differences in biological function.
While a direct, comprehensive comparison of the four stereoisomers of the parent 3-fluoropiperidin-4-ol is not extensively documented in publicly available literature, we can draw compelling insights from closely related, well-characterized analogues. This guide will leverage data from a series of substituted 3-hydroxypiperidine stereoisomers to illuminate the principles of stereoselective interactions with a key biological target: the dopamine transporter (DAT). Understanding these principles is paramount for researchers engaged in the design and development of novel therapeutics, particularly in the realm of neuroscience.
The Profound Impact of Stereochemistry on Biological Target Engagement
The introduction of two chiral centers in 3-fluoropiperidin-4-ol gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These molecules, while possessing the same chemical formula and connectivity, have unique spatial arrangements. This seemingly subtle difference can profoundly influence how they interact with the chiral environment of biological macromolecules like receptors and enzymes. The differential binding affinities of these stereoisomers can translate into significant variations in potency, selectivity, and even the mode of action.
A compelling illustration of this principle is found in the study of a series of optically active molecules based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template.[1][2] Depending on the stereochemistry at the 3- and 4-positions of the piperidine ring, these compounds exhibit markedly different affinities for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[1][2]
Comparative Biological Activity Data: A Case Study
The following table summarizes the in vitro uptake inhibition data for a series of substituted 3-hydroxypiperidine stereoisomers, highlighting the profound impact of stereochemistry on their affinity for monoamine transporters.
| Compound | Stereochemistry | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
| 9a | (3R,4R,2'R) | 6.23 | 7.56 | 456 |
| 9d | (3R,4R,2'S) | 1.55 | 14.1 | 259 |
| 9b | (3R,4R,2'S) | 4.69 | 78.4 | 155 |
Data extracted from Meltzer, P. C., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters.[1][2]
The data clearly demonstrates that the (3R,4R) configuration in this series generally confers high affinity for the dopamine transporter.[1] For instance, compound 9a with a (3R,4R) piperidine core potently inhibits both dopamine and norepinephrine uptake.[1] The stereochemistry of the side chain also plays a crucial role, as seen in the comparison between 9d and 9b .
Experimental Protocols for Assessing Biological Activity
To provide a practical framework for researchers, we present detailed protocols for two key assays relevant to the pharmacological characterization of piperidine-based compounds: a dopamine transporter uptake inhibition assay and a neurokinin-1 (NK1) receptor binding assay. The latter is included as the piperidine scaffold is also a common feature in NK1 receptor antagonists.
Protocol 1: Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay determines the potency of test compounds in inhibiting the uptake of dopamine into cells expressing the dopamine transporter.
Objective: To determine the IC50 and Ki values of 3-fluoropiperidin-4-ol stereoisomers for the inhibition of dopamine transporter activity.
Materials:
-
Cell Line: A stable cell line expressing the human dopamine transporter (e.g., HEK293-hDAT or CHO-hDAT cells).
-
Radioligand: [³H]Dopamine.
-
Reference Inhibitor: A known DAT inhibitor (e.g., GBR 12909 or cocaine) for positive control and determination of non-specific uptake.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4), supplemented with 0.1% bovine serum albumin (BSA).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Experimental Workflow Diagram:
References
- 1. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to (3R,4S)-3-Fluoropiperidin-4-ol and Other Fluorinated Building Blocks in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a powerful and widely adopted strategy to enhance pharmacological properties.[1][2] Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, binding affinity, pKa, and lipophilicity, ultimately shaping its pharmacokinetic and pharmacodynamic profile.[3][4] Among the diverse array of fluorinated building blocks available to researchers, saturated heterocycles, particularly piperidines, have garnered significant attention due to their prevalence in marketed drugs. This guide provides an in-depth comparison of (3R,4S)-3-fluoropiperidin-4-ol with other key fluorinated building blocks, offering insights into its unique advantages and supported by experimental data to inform rational drug design.
The Strategic Advantage of Fluorine in Piperidine Scaffolds
The piperidine motif is a privileged scaffold in medicinal chemistry. The introduction of fluorine to this ring system can induce significant conformational changes and modulate physicochemical properties in a predictable manner.[5][6] The strong carbon-fluorine bond is resistant to metabolic oxidation, often blocking sites of metabolism and increasing a drug's half-life.[7][8] Furthermore, the high electronegativity of fluorine can lower the pKa of the basic nitrogen atom in the piperidine ring, which can be crucial for optimizing oral absorption and reducing off-target ion channel interactions.[3][9]
(3R,4S)-3-fluoropiperidin-4-ol is a particularly interesting building block due to the cis-relationship between the fluorine and hydroxyl groups. This specific stereochemistry can lead to intramolecular hydrogen bonding, influencing the conformational preference of the piperidine ring and presenting a unique three-dimensional pharmacophore for target interaction.[10]
Physicochemical Properties: A Comparative Analysis
The selection of a fluorinated building block is often driven by the desired modulation of a lead compound's physicochemical properties. The following table summarizes key experimental data for (3R,4S)-3-fluoropiperidin-4-ol in comparison to other relevant fluorinated building blocks.
| Building Block | Structure | pKa | cLogP | Rationale for Inclusion |
| (3R,4S)-3-Fluoropiperidin-4-ol | ![]() | ~8.5-9.5 (Estimated) | ~0.5-1.5 (Estimated) | Vicinal fluoro and hydroxyl groups offer potential for intramolecular interactions and unique vector projections.[10] |
| 4-Fluoropiperidine | ![]() | 9.8 | 0.89 | A simple monofluorinated piperidine for baseline comparison.[11][12] |
| 3,3-Difluoropiperidine | ![]() | 8.3 | 0.75 | Gem-difluorination offers a greater inductive effect on pKa and potential for altered metabolic stability.[8] |
| 4,4-Difluoropiperidine | ![]() | 9.5 | 0.82 | Positional isomer of 3,3-difluoropiperidine, showcasing the impact of fluorine's location. |
Note: Experimental pKa and logP values can vary based on the specific conditions and methods used for determination. Estimated values are based on computational predictions and data from structurally similar compounds.[13][14][15][16]
Conformational Control: The Impact of Fluorine Placement
The substitution of hydrogen with fluorine can significantly alter the conformational equilibrium of the piperidine ring. This is a critical consideration in drug design as it can pre-organize the molecule into a bioactive conformation, thereby enhancing binding affinity.[5][6]
In many fluorinated piperidines, an axial orientation of the fluorine atom is surprisingly preferred, a phenomenon attributed to a combination of hyperconjugation and charge-dipole interactions.[5][17][18] This "axial-F preference" can be influenced by solvent polarity and the nature of other substituents on the ring.[6] For (3R,4S)-3-fluoropiperidin-4-ol, the interplay between the axial fluorine and the equatorial hydroxyl group can lead to a more rigid and defined conformation, which can be advantageous for selective target binding.
Experimental Protocols
I. Synthesis of (3R,4S)-1-Boc-3-fluoropiperidin-4-ol
A key step in accessing this valuable building block is the enantioselective fluorination of a suitable precursor. The following protocol is adapted from established methodologies.[10]
Workflow for Enantioselective Fluorination
Caption: Enantioselective synthesis of the target compound.
Detailed Steps:
-
Enamine Formation: 1-Boc-piperidin-4-one is reacted with a chiral amine catalyst, such as a modified cinchona alkaloid, to form a chiral enamine intermediate in situ.
-
Electrophilic Fluorination: The enamine intermediate is then treated with an electrophilic fluorinating agent, typically N-fluorobenzenesulfonimide (NFSI), to introduce the fluorine atom with high stereocontrol.
-
Reduction and Purification: The resulting fluorinated ketone is reduced, for example with sodium borohydride, to afford the corresponding alcohol. The desired cis-diastereomer, (3R,4S)-1-Boc-3-fluoropiperidin-4-ol, can often be isolated and purified to high enantiomeric excess through crystallization.[10]
II. In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a new chemical entity is a critical step in early drug discovery.[19][20][21] A common method involves incubating the compound with human liver microsomes (HLMs).
Workflow for HLM Stability Assay
Caption: Human liver microsome stability assay workflow.
Detailed Steps:
-
A stock solution of the test compound is prepared, typically in DMSO.
-
Human liver microsomes are suspended in a phosphate buffer.
-
The microsomal suspension is pre-incubated at 37°C.
-
The reaction is initiated by adding the test compound to the pre-warmed microsomes.
-
The metabolic reaction is started by the addition of the cofactor NADPH.
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
The reaction in each aliquot is stopped (quenched) by the addition of a cold organic solvent like acetonitrile.
-
The samples are centrifuged to precipitate the proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The rate of disappearance of the compound is used to calculate its metabolic half-life (t½).[7]
Impact on Biological Activity: Case Studies
The judicious placement of fluorine can lead to significant improvements in biological activity and selectivity. For instance, the introduction of fluorine at the C-6 position of quinolone antibacterials was found to enhance their inhibitory activity against DNA gyrase by 2- to 17-fold.[3] In another example, the development of the BTK inhibitor Ibrutinib utilized a 4-fluorophenoxy substituent to enhance binding affinity and improve pharmacokinetic properties.[2]
While specific case studies for (3R,4S)-3-fluoropiperidin-4-ol are emerging, its structural motifs have been incorporated into potent and selective antagonists for the NR2B subtype of the NMDA receptor, highlighting its potential in neuroscience drug discovery.[22]
Structural Characterization
The precise three-dimensional structure and conformational preferences of fluorinated building blocks are paramount for structure-based drug design.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and stereochemistry of fluorinated piperidines. The magnitude of ³J(H,F) coupling constants can provide valuable information about the dihedral angle and thus the conformational preference of the fluorine substituent (axial vs. equatorial).[5][6][23]
-
X-ray Crystallography: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the relative stereochemistry of substituents.[24][25][26][27] This information is invaluable for understanding intermolecular interactions in the crystal lattice and for validating computational models.
Conclusion
(3R,4S)-3-fluoropiperidin-4-ol represents a valuable and versatile building block for medicinal chemists. Its unique stereochemical and electronic properties, arising from the vicinal fluorine and hydroxyl groups, offer a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. By providing conformational constraint and opportunities for new interactions with biological targets, this building block can facilitate the design of more potent, selective, and metabolically robust therapeutics. A thorough understanding of its properties in comparison to other fluorinated scaffolds, supported by rigorous experimental evaluation, will continue to drive its successful application in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-FLUOROPIPERIDINE HYDROCHLORIDE(57395-89-8) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nuvisan.com [nuvisan.com]
- 21. youtube.com [youtube.com]
- 22. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 25. mdpi.com [mdpi.com]
- 26. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 27. mkuniversity.ac.in [mkuniversity.ac.in]
Conformational analysis of protonated 3-fluoropiperidines.
An In-Depth Guide to the Conformational Analysis of Protonated 3-Fluoropiperidines: A Comparison of Axial and Equatorial Conformers
For researchers and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its conformation directly impacts binding affinity, selectivity, and pharmacokinetic properties. The introduction of fluorine, a common strategy in medicinal chemistry to modulate properties like metabolic stability and pKa, adds another layer of complexity. This guide provides an in-depth conformational analysis of protonated 3-fluoropiperidines, comparing the stability of its axial and equatorial conformers and elucidating the underlying stereoelectronic forces that govern its structural preference.
The Central Question: Axial vs. Equatorial Preference
Unlike simple substituted cyclohexanes where steric bulk typically dictates an equatorial preference for substituents, the 3-fluoropiperidinium cation presents a fascinating case. Both experimental and computational studies have conclusively shown that the fluorine atom strongly prefers the axial position.[1][2] This counterintuitive preference is not driven by sterics but by a combination of powerful stereoelectronic interactions that are magnified upon protonation of the piperidine nitrogen.
The Conformational Equilibrium
The protonated 3-fluoropiperidine ring primarily exists in a dynamic equilibrium between two chair conformations: one with the fluorine atom in an axial position and the other with the fluorine in an equatorial position.
Caption: Equilibrium between axial and equatorial chair conformations of protonated 3-fluoropiperidine.
Unraveling the Driving Forces: Why Axial is Preferred
The stability of the axial conformer can be attributed to a synergy of stabilizing effects that collectively outweigh the destabilizing 1,3-diaxial steric interactions. These forces include charge-dipole interactions, hyperconjugation, and solvation effects.[1][3][4]
-
Charge-Dipole Interactions : This is arguably the most significant factor.[1][4] In the axial conformer, the electronegative fluorine atom is positioned close to the positively charged ammonium group (N⁺-H). The C-F bond dipole aligns favorably with the charge on the nitrogen, resulting in a strong, stabilizing electrostatic interaction (C-F···H-N⁺).[1][4] This interaction is significantly weaker in the equatorial conformer where the fluorine atom is directed away from the ring's core.
-
Hyperconjugation (The Gauche Effect) : Hyperconjugative interactions also play a crucial role.[3][4] The axial orientation of the C-F bond allows for optimal alignment for electron delocalization from adjacent anti-periplanar C-H bonds into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F).[4] This "fluorine gauche effect" contributes significantly to the stabilization of the axial conformer.
-
Solvation and Solvent Polarity : The polarity of the solvent can modulate the conformational equilibrium. Computational analyses suggest that the stability of the more polar axial conformer increases with rising solvent polarity.[1][4] In aqueous solutions, where the piperidinium ion is solvated, the axial preference remains dominant.[2]
Caption: Factors influencing the stability of the axial 3-fluoropiperidinium conformer.
Comparative Analysis: Experimental and Computational Data
The preference for the axial conformer is not merely theoretical; it is strongly supported by robust experimental and computational data. Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations provide quantitative insights into this phenomenon.
Data Summary Table
The following table summarizes key findings from the literature for the 3-fluoropiperidinium hydrochloride salt (HCl salt), comparing the axial and equatorial conformers.
| Parameter | Axial Conformer | Equatorial Conformer | Favored Conformer | Source |
| ΔG (kcal/mol) in Water | 0 | +1.7 | Axial | [1] |
| ΔG (kcal/mol) in Gas Phase | 0 | +5.9 | Axial | [1] |
| Key ³J(H,F) NMR Coupling | ³JH4ax,F3ax ≈ 44.5 Hz | ³JH4eq,F3eq ≈ 9.3 Hz | Axial | [2] |
| Key ³J(H,H) NMR Coupling | ³JH2ax,H3eq ≈ 1.6 Hz | ³JH2ax,H3ax ≈ 11.1 Hz | Axial | [2] |
Note: ΔG values represent the relative free energy compared to the more stable axial conformer. NMR data is for the HCl salt in D₂O.
As the data clearly indicates, the axial conformer is significantly more stable, by 1.7 kcal/mol in water and even more so in the gas phase.[1] The large vicinal fluorine-proton coupling constant (³JH4ax,F3ax) of approximately 44.5 Hz is a hallmark of the diaxial relationship between these nuclei, providing unambiguous experimental proof of the axial fluorine's dominance.[2]
Experimental & Computational Protocols
A combined approach of NMR spectroscopy and computational chemistry is essential for a thorough conformational analysis.
Experimental Workflow: NMR-Based Conformational Analysis
References
The Impact of the 3-Fluoropiperidine Scaffold on Drug Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmaceutical agents has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the efficacy of drugs containing the 3-fluoropiperidine scaffold, a privileged structural motif known to impart advantageous physicochemical and pharmacological properties. By examining key examples across different therapeutic areas, we will explore how the introduction of a fluorine atom onto the piperidine ring can significantly enhance a drug's performance. This guide will delve into the causality behind experimental choices and provide supporting data to offer a clear, evidence-based comparison.
The Rationale for Fluorination: Enhancing Drug-Like Properties
The piperidine ring is a ubiquitous scaffold in pharmaceuticals due to its favorable properties, including its ability to serve as a versatile scaffold for three-dimensional diversification and its basic nitrogen atom, which can be crucial for target engagement.[1] However, the basicity of the piperidine nitrogen can also lead to undesirable off-target effects, such as binding to the hERG potassium ion channel, which can cause cardiac toxicity.[2]
The introduction of a fluorine atom at the 3-position of the piperidine ring is a strategic modification that can profoundly influence the molecule's properties. The high electronegativity of fluorine can modulate the pKa of the piperidine nitrogen, reducing its basicity.[2] This seemingly subtle change can have a cascade of positive effects, including:
-
Reduced hERG Liability: Lowering the pKa can decrease the affinity for the hERG channel, thereby improving the cardiovascular safety profile of the drug.[2]
-
Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Enhanced Binding Affinity and Selectivity: The fluorine atom can engage in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to increased potency and selectivity.[3]
-
Modulation of Lipophilicity: Fluorination can alter the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
The following sections will provide a comparative analysis of drugs containing the 3-fluoropiperidine scaffold in three distinct therapeutic areas: oncology, neurokinin receptor antagonism, and selective androgen receptor modulation.
Case Study 1: Kinesin Spindle Protein (KSP) Inhibitors in Oncology
Kinesin spindle protein (KSP) is a crucial motor protein involved in the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.[3][4]
MK-0731: A Potent 3-Fluoropiperidine-Containing KSP Inhibitor
MK-0731 is a potent and selective inhibitor of KSP that features a 3-fluoropiperidine moiety.[3][4] Preclinical studies have demonstrated its significant anti-proliferative activity against a range of cancer cell lines.
Key Experimental Data for MK-0731:
| Parameter | Value | Reference |
| KSP ATPase IC50 | 2.2 nM | [3][4] |
| Cellular Proliferation IC50 (A2780 ovarian cancer) | Data not specified | [3] |
| In Vivo Efficacy (KB-v-1 xenograft model) | Tumor growth inhibition | [5][6] |
| Phase I Clinical Trial MTD | 17 mg/m²/24h | [3][7][8][9] |
Comparative Analysis:
A key advantage of MK-0731 is its efficacy in tumor models that have developed resistance to taxanes, a standard class of chemotherapy agents that also target mitosis.[5] This resistance is often mediated by the overexpression of P-glycoprotein (Pgp), a drug efflux pump that removes taxanes from the cancer cells.[5] Preclinical studies have shown that MK-0731 retains its activity in Pgp-overexpressing cell lines, suggesting it is not a substrate for this efflux pump.[3][5] This provides a clear therapeutic rationale for its use in patients with taxane-refractory cancers.
Experimental Protocol: KSP ATPase Inhibition Assay
This assay is fundamental to determining the direct inhibitory potency of a compound against the KSP enzyme.
Workflow for KSP ATPase Inhibition Assay
Caption: Workflow for a typical KSP ATPase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of purified recombinant KSP enzyme, ATP, and the test inhibitor (e.g., MK-0731) at various concentrations.
-
Reaction Initiation: In a microplate, combine the KSP enzyme and the test inhibitor. After a brief pre-incubation, initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration to allow for ATP hydrolysis.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) produced using a colorimetric detection reagent (e.g., malachite green).
-
Data Analysis: Plot the percentage of KSP ATPase activity inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Case Study 2: Neurokinin 1 (NK1) Receptor Antagonists
The neurokinin 1 (NK1) receptor is a G-protein coupled receptor that is the primary receptor for the neuropeptide Substance P.[10] Antagonists of the NK1 receptor have therapeutic applications in the treatment of chemotherapy-induced nausea and vomiting (CINV), depression, and other central nervous system disorders.[10][11]
The Role of 3-Fluoropiperidine in Enhancing NK1 Antagonist Potency
The development of potent and selective NK1 receptor antagonists has been an area of intense research. Structure-activity relationship (SAR) studies have revealed that the piperidine scaffold is a key component of many successful antagonists. The introduction of fluorine into this scaffold has been shown to be a valuable strategy for optimizing potency.
Comparative Efficacy of Fluorinated vs. Non-Fluorinated Piperidine NK1 Antagonists:
| Compound | Scaffold Feature | Target | IC50 (nM) | Reference |
| YM-44778 | Spiro-substituted piperidine | hNK1 | 18 | [12] |
| SR142801 | Piperidine derivative | hNK3 | 4.0 (antagonist IC50) | [13] |
| Compound 12 | 4,4-disubstituted piperidine | hNK1 | 0.95 | [14] |
| Compound 38 | 4,4-disubstituted piperidine (acyl derivative) | hNK1 | 5.3 | [14] |
| Compound 39 | 4,4-disubstituted piperidine (sulfonyl derivative) | hNK1 | 5.7 | [14] |
| (+)-39 | 3-phenyl-4-benzylaminopiperidine | Tachykinin NK1 | Potent antagonist | [15] |
While the provided data does not offer a direct comparison of a 3-fluoropiperidine-containing NK1 antagonist with its exact non-fluorinated counterpart, the SAR studies consistently highlight the importance of substitutions on the piperidine ring for achieving high affinity. For instance, in a series of 4,4-disubstituted piperidine NK1 antagonists, the introduction of highly lipophilic groups on the benzyl ether side chain, such as the 3,5-bis(trifluoromethyl)benzyl ether in compound 12, resulted in a very high affinity (IC50 = 0.95 nM).[14] Although this example pertains to trifluoromethyl groups on a phenyl ring attached to the piperidine, it illustrates the principle that fluorine substitution is a powerful tool for enhancing potency in this class of compounds. The development of casopitant, a clinical candidate for major depression, also involved the optimization of a complex piperidine-containing scaffold where fluorine substitution played a key role in achieving the desired pharmacological profile.[11]
Experimental Protocol: NK1 Receptor Binding Assay
This assay is used to determine the affinity of a compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow for NK1 Receptor Binding Assay
Caption: Workflow for a competitive NK1 receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line that recombinantly expresses the human NK1 receptor.
-
Assay Setup: In a microplate, add the cell membranes, a fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [3H]Substance P), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow the ligands to reach binding equilibrium with the receptors.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand that is displaced by the test compound against the concentration of the test compound. The IC50 value is determined from this curve, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.[16]
Case Study 3: Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to anabolic steroids but with reduced androgenic (virilizing) effects.[17][18] They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions.[17][18]
The Potential of 3-Fluoropiperidine in SARM Design
While specific examples of 3-fluoropiperidine-containing SARMs with detailed comparative efficacy data are not as prevalent in the public literature as for other therapeutic areas, the principles of fluorine's impact on drug properties are highly relevant. The development of SARMs aims to achieve tissue-selective androgen receptor activation. The modulation of the physicochemical properties of the SARM molecule, which can be achieved through fluorination of a piperidine scaffold, is a key strategy to influence how the molecule interacts with the androgen receptor in different tissues.
Preclinical studies on various nonsteroidal SARMs have demonstrated their ability to selectively stimulate muscle growth over prostate growth.[19] For example, some chiral nonsteroidal SARMs have shown high binding affinity to the androgen receptor with Ki values in the low nanomolar range and have demonstrated tissue-selective anabolic activity in animal models.[19] While these specific examples may not contain a 3-fluoropiperidine moiety, they highlight the importance of fine-tuning the molecular structure to achieve the desired selectivity. The incorporation of a 3-fluoropiperidine scaffold into future SARM designs could be a promising strategy to further enhance their tissue selectivity and improve their overall therapeutic index.
Conclusion
The incorporation of a 3-fluoropiperidine scaffold is a powerful and versatile strategy in modern drug discovery. As demonstrated through the case studies of the KSP inhibitor MK-0731 and various neurokinin receptor antagonists, this structural motif can significantly enhance a drug's potency, selectivity, and pharmacokinetic profile. The ability of the fluorine atom to modulate the pKa of the piperidine nitrogen is a key factor in reducing off-target effects and improving the safety profile of these compounds. While more direct comparative studies between fluorinated and non-fluorinated analogs are needed to fully quantify the benefits in all therapeutic areas, the existing evidence strongly supports the continued exploration and application of the 3-fluoropiperidine scaffold in the design of next-generation therapeutics. The detailed experimental protocols provided in this guide offer a framework for the robust evaluation of such compounds, ensuring scientific integrity and facilitating the development of more effective and safer medicines.
References
- 1. Comparative tolerability profiles of the inhaled anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A phase I trial of MK-0731, a kinesin spindle protein (KSP) inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, structure-activity relationship, and highly efficient asymmetric synthesis of 3-phenyl-4-benzylaminopiperidine derivatives as novel neurokinin-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Selective androgen receptor modulators in preclinical and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Fluorinated Monomers for High-Performance Polymer Synthesis
For researchers, scientists, and drug development professionals, the selection of the right fluorinated monomer is a critical decision that dictates the final properties and performance of a fluoropolymer. The unique attributes of fluorine, such as its high electronegativity and small atomic radius, impart exceptional properties to polymers, including outstanding chemical inertness, thermal stability, and low surface energy.[1][2][3] This guide provides a comprehensive comparison of key fluorinated monomers, offering experimental data and detailed protocols to empower you in making informed decisions for your polymer synthesis needs.
The Rationale for Fluoropolymer Selection: Beyond Inertness
The decision to employ a fluoropolymer often stems from the need for a material that can withstand harsh chemical environments and elevated temperatures.[4][5][6] However, the diverse world of fluorinated monomers offers a spectrum of properties that can be tailored to specific applications, from flexible and processable materials to those with extreme rigidity and low permeability. Understanding the subtle yet significant differences between these monomers is paramount for successful material design. This guide will focus on a head-to-head comparison of four widely utilized fluorinated monomers: Tetrafluoroethylene (TFE), Vinylidene Fluoride (VDF), Chlorotrifluoroethylene (CTFE), and monomers used in Perfluoroalkoxy Alkanes (PFA).
Monomer Deep Dive: Structure, Properties, and Polymerization Behavior
Tetrafluoroethylene (TFE) - The Foundation of PTFE
TFE is a simple yet powerful monomer, a colorless and odorless gas with the chemical formula C2F4.[7] Its polymerization yields Polytetrafluoroethylene (PTFE), a fluorocarbon solid renowned for its exceptional chemical resistance and thermal stability.[8][9][10]
-
Polymerization: TFE is typically polymerized via free-radical polymerization in an aqueous medium through either suspension or emulsion processes.[8][11]
-
Resulting Polymer (PTFE): PTFE is a highly crystalline polymer, which contributes to its high melting point of approximately 327°C and its insolubility in most solvents.[8] This high crystallinity, however, makes it non-melt-processable, requiring alternative fabrication techniques like sintering.
Vinylidene Fluoride (VDF) - The Versatile Fluoroplastic
Polyvinylidene fluoride (PVDF), synthesized from the polymerization of VDF, is a highly reactive thermoplastic fluoropolymer.[12] It offers a unique combination of flexibility, chemical resistance, and distinct piezoelectric and pyroelectric properties in its β phase.[13][14]
-
Polymerization: VDF is commercially polymerized through aqueous emulsion or suspension polymerization.[15]
-
Resulting Polymer (PVDF): PVDF is a semi-crystalline polymer with a melting point around 170-177°C.[12][16] Its lower fluorine content compared to PTFE makes it more flexible and easier to process, while still maintaining excellent chemical and thermal stability.[5][17]
Chlorotrifluoroethylene (CTFE) - The Rigid and Clear Performer
Polychlorotrifluoroethylene (PCTFE) is produced from the polymerization of CTFE. The presence of a chlorine atom in the monomer unit introduces polarity and disrupts the symmetry seen in PTFE, leading to a polymer with high rigidity, low gas permeability, and good optical clarity.[18][19][20]
-
Polymerization: CTFE can be polymerized via bulk, suspension, or emulsion methods.[11]
-
Resulting Polymer (PCTFE): PCTFE is a thermoplastic with a melting point of about 210-212°C.[18][21] It boasts excellent mechanical properties, including high compressive strength and dimensional stability, making it suitable for structural components.[18][22]
Perfluoroalkoxy Alkanes (PFA) - The Melt-Processable PTFE Alternative
PFA is a copolymer of tetrafluoroethylene (TFE) and a perfluoroalkyl vinyl ether.[23] The introduction of the bulky perfluoroalkoxy group disrupts the crystallinity of the PTFE backbone, allowing for melt-processing while retaining many of the desirable properties of PTFE, such as high thermal stability and chemical resistance.[24][25][26]
-
Polymerization: PFA is synthesized via copolymerization of TFE and a perfluoroether.[24]
-
Resulting Polymer (PFA): PFA has a melting point in the range of 285-310°C.[16] It offers superior creep resistance and a higher service temperature than other melt-processable fluoropolymers like FEP (Fluorinated Ethylene Propylene).[24]
Head-to-Head Comparison: A Data-Driven Approach
To facilitate a direct comparison, the following tables summarize the key properties of the polymers derived from our benchmarked monomers.
Table 1: Thermal Properties
| Property | PTFE (from TFE) | PVDF (from VDF) | PCTFE (from CTFE) | PFA (from TFE + Perfluoroether) |
| Melting Point (°C) | ~327 - 345[16] | ~170 - 177[16] | ~210 - 212[18] | ~285 - 310[16] |
| Decomposition Temp. (°C) | ~509 - 587[16] | ~400 - 485[16] | ~370[21] | ~353 - 550[16] |
| Continuous Service Temp. (°C) | 260 | 150 | -240 to 204[19] | 260[23] |
| Glass Transition Temp. (°C) | ~118 - 131[16] | ~-40 - -35[16] | 100[21] | Not clearly observed[16] |
Table 2: Mechanical Properties
| Property | PTFE | PVDF | PCTFE | PFA |
| Tensile Strength (MPa) | 20-35 | 40-60 | 34 - 39[18] | 28-31 |
| Flexural Modulus (GPa) | 0.5 | 2.1 | 1.4 - 1.7[18] | 0.6 |
| Elongation at Break (%) | 200-400 | 25-150 | 100 - 250[18] | 300 |
| Hardness (Shore D) | D50-D65 | D78 | D90 | D60 |
Table 3: Chemical and Physical Properties
| Property | PTFE | PVDF | PCTFE | PFA |
| Chemical Resistance | Excellent[27] | Very Good | Excellent[19] | Excellent[24] |
| Water Absorption (%) | <0.01 | <0.04 | Near zero[19] | <0.03 |
| Refractive Index | 1.35 | 1.42 | 1.43 | 1.34[25] |
| Surface Energy (mJ/m²) (approx.) | 18 | 30 | 31 | 16 |
Experimental Protocols: From Monomer to Characterized Polymer
The following protocols provide a standardized framework for the synthesis and characterization of fluoropolymers, enabling reproducible and comparable results.
Free Radical Polymerization of Fluorinated Monomers (General Procedure)
This protocol outlines a general approach for the free-radical polymerization of fluorinated monomers in an aqueous medium. The specific conditions may need to be optimized for each monomer.
Materials:
-
Fluorinated monomer (e.g., VDF, CTFE)
-
Deionized water
-
Initiator (e.g., potassium persulfate)
-
Surfactant (for emulsion polymerization, e.g., ammonium perfluorooctanoate - use with caution and under appropriate safety measures)
-
Reaction vessel (pressure-rated for gaseous monomers)
-
Stirring mechanism
-
Temperature control system
Procedure:
-
Reactor Setup: Assemble the reaction vessel and ensure it is clean and dry. Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit free-radical polymerization.
-
Aqueous Phase Preparation: In a separate container, prepare the aqueous phase by dissolving the initiator and, if applicable, the surfactant in deionized water.
-
Charging the Reactor: Transfer the aqueous phase to the reactor.
-
Monomer Addition: For gaseous monomers like TFE, charge the reactor to the desired pressure. For liquid monomers, add them to the reactor.
-
Polymerization: Heat the reactor to the desired polymerization temperature (typically 50-80°C) with continuous stirring. Monitor the pressure (for gaseous monomers) as it will decrease as the monomer is consumed.
-
Termination: Once the desired conversion is reached (indicated by pressure drop or reaction time), cool the reactor to stop the polymerization.
-
Polymer Isolation: The resulting polymer will be in the form of a dispersion or suspension. Isolate the polymer by filtration or coagulation followed by washing with deionized water to remove any unreacted monomer, initiator, and surfactant.
-
Drying: Dry the polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Causality behind Experimental Choices:
-
Inert Atmosphere: Oxygen acts as a radical scavenger, terminating the growing polymer chains prematurely and leading to low molecular weight polymers.
-
Initiator: The choice of initiator and its concentration will influence the rate of polymerization and the molecular weight of the polymer. Water-soluble initiators are typically used for aqueous polymerization.
-
Temperature: The polymerization temperature affects the rate of initiation and propagation. Higher temperatures generally lead to faster reaction rates but can also result in lower molecular weights.
Thermal Characterization: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal properties of fluoropolymers.[28][29][30]
4.2.1. Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the fluoropolymer.
Methodology (based on ASTM E1131 & ISO 11358):
-
Place a small, known mass of the polymer sample (typically 5-10 mg) into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Td5%).
4.2.2. Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of the fluoropolymer.
Methodology (based on ASTM D3418 & ISO 11357):
-
Place a small, known mass of the polymer sample (typically 5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same controlled rate. The data from the second heating scan is typically used to determine Tg and Tm to ensure a consistent thermal history.
Visualizing the Workflow and Decision-Making Process
The following diagrams, created using Graphviz, provide a visual representation of the experimental workflow and a decision-making tree for monomer selection.
Caption: Experimental workflow for fluoropolymer synthesis and characterization.
Caption: Decision tree for selecting a fluorinated monomer based on desired polymer properties.
Conclusion: A Strategic Approach to Fluoropolymer Design
The selection of a fluorinated monomer is a strategic decision that profoundly impacts the final properties and applicability of the resulting polymer. This guide has provided a comparative framework, grounded in experimental data and established protocols, to aid researchers in this critical selection process. By understanding the unique characteristics imparted by each monomer and employing standardized synthesis and characterization techniques, scientists can confidently design and develop high-performance fluoropolymers tailored to their specific needs. The journey from monomer to functional material is one of precision and informed choices, and it is our hope that this guide serves as a valuable resource on that path.
References
- 1. researchgate.net [researchgate.net]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 4. Chemical resistance | Polyfluor [polyfluor.nl]
- 5. portplastics.com [portplastics.com]
- 6. Chemical Resistance of Fluoropolymers - Holscot Advanced Polymers Ltd [holscot.com]
- 7. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 8. Polytetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repository.up.ac.za [repository.up.ac.za]
- 11. researchgate.net [researchgate.net]
- 12. Brief Review of PVDF Properties and Applications Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Chapter 6:Commercial Synthesis and Applications of Poly(Vinylidene Fluoride) | Semantic Scholar [semanticscholar.org]
- 18. PCTFE Properties - Fluorotherm™ [fluorotherm.com]
- 19. PCTFE (POLYCHLOROTRIFLUOROETHYLENE) - Sterling Plastics [sterlingplasticsinc.com]
- 20. youtube.com [youtube.com]
- 21. Polychlorotrifluoroethylene (PCTFE) :: MakeItFrom.com [makeitfrom.com]
- 22. curbellplastics.com [curbellplastics.com]
- 23. grokipedia.com [grokipedia.com]
- 24. Perfluoroalkoxy alkane - Wikipedia [en.wikipedia.org]
- 25. polyflon.co.uk [polyflon.co.uk]
- 26. Understanding Perfluoroalkoxy Alkane: The High-Performance Polymer | duartede’s blog [blogs.bu.edu]
- 27. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 28. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 29. resolvemass.ca [resolvemass.ca]
- 30. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Safety Operating Guide
Navigating the Disposal of (3R,4S)-3-fluoropiperidin-4-ol hydrochloride: A Guide for the Drug Development Professional
In the fast-paced environment of pharmaceutical research and development, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper and safe disposal of surplus or waste (3R,4S)-3-fluoropiperidin-4-ol hydrochloride is a critical, yet often overlooked, aspect of laboratory management. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this fluorinated piperidine derivative, ensuring the safety of personnel, adherence to regulatory compliance, and the integrity of our shared environment. Our approach is grounded in established safety protocols and an understanding of the unique chemical properties of this compound.
Hazard Assessment and Characterization: Understanding the Risks
The presence of a fluorine atom on the piperidine ring necessitates special consideration. Thermal decomposition of fluorinated organic compounds can lead to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas.[2][3] Therefore, standard incineration protocols for general chemical waste may not be sufficient and require specialized facilities equipped to handle and scrub acidic gases.
The hydrochloride salt component indicates that the compound is acidic and will likely have a low pH in aqueous solution. This property is important when considering neutralization steps and compatibility with other waste streams.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₁₁ClFNO | [4][5] |
| Molecular Weight | 155.60 g/mol | [1] |
| Appearance | Solid | [4][5] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | [1] |
| Potential Thermal Decomposition Hazard | Formation of Hydrogen Fluoride (HF) | [2][3] |
| Chemical Class | Fluorinated Heterocyclic Amine Hydrochloride |
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with the initial decision to discard the material and ends with its final, safe disposition. The following workflow is designed to ensure compliance with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][6]
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocol: Waste Handling and Neutralization
Objective: To safely prepare and, if required by your institution's Environmental Health and Safety (EHS) department, neutralize this compound waste for disposal.
Materials:
-
This compound waste
-
Designated hazardous waste container (High-Density Polyethylene - HDPE)
-
Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
pH indicator strips
-
Stir plate and stir bar
-
Beaker appropriately sized for the quantity of waste
-
Deionized water
-
Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, chemically resistant gloves (nitrile is a common choice, but consult glove compatibility charts).
Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical, don all required PPE. This includes, at a minimum, safety goggles, a lab coat, and chemically resistant gloves.
-
Waste Characterization and Segregation:
-
This compound is a solid, fluorinated, heterocyclic amine hydrochloride.
-
It must be segregated into a dedicated waste stream for halogenated organic compounds. Do not mix with non-halogenated waste, strong bases, or oxidizing agents.
-
-
Containerization and Labeling:
-
Consultation with EHS: This is a mandatory step. Contact your institution's Environmental Health and Safety (EHS) department. Inform them of the nature of the waste (a fluorinated organic hydrochloride). They will provide specific instructions based on local, state, and federal regulations and the capabilities of their contracted waste disposal vendor.
-
Neutralization (Only if directed by EHS): In some cases, neutralization of the hydrochloride salt may be recommended to reduce corrosivity. This should only be performed by trained personnel in a well-ventilated fume hood. a. If the waste is a solid, dissolve it in a minimal amount of water in a beaker. b. Slowly and with stirring, add a weak base such as sodium bicarbonate or sodium carbonate in small portions. Be aware that this will generate carbon dioxide gas, causing effervescence. c. Monitor the pH of the solution using pH indicator strips. Continue adding the base until the pH is in the neutral range (approximately 6-8). d. Once neutralized, transfer the aqueous solution to a labeled hazardous waste container for halogenated organic waste.
-
Final Disposition: Securely close the waste container and transport it to your facility's designated central hazardous waste accumulation area for pickup by a licensed hazardous waste disposal company. The preferred method of final disposal for this type of compound is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases like HCl and HF.[2][3]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's emergency response team or EHS department immediately.
-
Prevent entry into the affected area until it has been cleared by safety professionals.
-
Trustworthiness Through Self-Validation: The Role of the Chemical Hygiene Plan
Every laboratory is required by the Occupational Safety and Health Administration (OSHA) to have a written Chemical Hygiene Plan (CHP).[7][8][9] This plan is the cornerstone of laboratory safety and should include specific procedures for waste disposal. The protocols outlined in this guide should be incorporated into your laboratory's CHP. The CHP serves as a self-validating system by:
-
Establishing Standard Operating Procedures (SOPs): The disposal steps detailed above should be formalized into an SOP within your CHP.[7]
-
Mandating Training: All personnel who handle this chemical must be trained on its hazards and the specific disposal SOP.[8]
-
Requiring Annual Review: The CHP, including its waste disposal protocols, must be reviewed at least annually and updated as necessary.[7][9]
By adhering to a well-documented and regularly reviewed CHP, you create a trustworthy and robust safety system that protects researchers and ensures regulatory compliance.
References
- 1. 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veterinaria.org [veterinaria.org]
- 3. chemshuttle.com [chemshuttle.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - CAS:1523530-55-3 - Sunway Pharm Ltd [3wpharm.com]
- 6. repository.mines.edu [repository.mines.edu]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. This compound [sobekbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




